Fmoc-L-Pyrraline(TBS)-OH
Description
Properties
IUPAC Name |
(2S)-6-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-formylpyrrol-1-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N2O6Si/c1-33(2,3)42(4,5)41-21-24-18-17-23(20-36)35(24)19-11-10-16-30(31(37)38)34-32(39)40-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,17-18,20,29-30H,10-11,16,19,21-22H2,1-5H3,(H,34,39)(H,37,38)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEKGBRQQMBOPQ-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N2O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-Pyrraline(TBS)-OH: A Novel Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of N-α-Fmoc-L-Pyrraline(O-TBS)-OH, a specialized amino acid derivative. As a senior application scientist, this document is structured to deliver not just data, but actionable insights grounded in the principles of peptide chemistry and organic synthesis. We will delve into the constituent components of this unique building block, its hypothesized structure, and its potential utility in the synthesis of novel peptides and peptidomimetics.
Deconstructing the Components: Fmoc, L-Pyrraline, and the TBS Protecting Group
The nomenclature "Fmoc-L-Pyrraline(TBS)-OH" suggests a molecule comprised of three key moieties, each serving a distinct purpose in the context of solid-phase peptide synthesis (SPPS).
The Fmoc Group: A Cornerstone of Modern Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids. Its widespread adoption in SPPS is due to the mild conditions required for its removal (typically 20% piperidine in DMF), which preserves the integrity of acid-sensitive protecting groups on amino acid side chains and the linkage to the solid support. This orthogonality is fundamental to the synthesis of complex peptides.
L-Pyrraline: A Lysine Derivative and Advanced Glycation End-product
Pyrraline is a non-proteinogenic amino acid derived from the Maillard reaction, a form of non-enzymatic browning. Specifically, it is formed from the reaction of the ε-amino group of L-lysine with 3-deoxyglucosone[1][2]. The resulting structure is an N-substituted pyrrole attached to the lysine side chain[3]. The presence of pyrraline in peptides can have significant biological implications, and its incorporation into synthetic peptides allows for the investigation of its effects on peptide structure and function.
The TBS Group: Robust Protection for Hydroxyl Functionalities
The tert-butyldimethylsilyl (TBS) group is a widely used protecting group for hydroxyl functions in organic synthesis. It forms a stable silyl ether that is resistant to a broad range of reaction conditions, yet can be selectively removed, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF). In the context of Fmoc-L-Pyrraline(TBS)-OH, the TBS group would protect the hydroxyl moiety of the pyrraline side chain, preventing unwanted side reactions during peptide synthesis.
Hypothesized Chemical Structure and Molecular Properties
While Fmoc-L-Pyrraline(TBS)-OH is not a commercially catalogued compound, its structure can be confidently hypothesized based on the known structures of its components. The L-lysine backbone provides the stereochemistry, the Fmoc group protects the α-amino group, and the TBS group protects the hydroxyl group on the pyrrole ring of the pyrraline side chain.
The IUPAC name for the hypothesized structure is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-(tert-butyldimethylsilyloxymethyl)-5-formyl-1H-pyrrol-1-yl)hexanoic acid.
Below is a 2D representation of the hypothesized chemical structure:
Caption: Hypothesized structure of Fmoc-L-Pyrraline(TBS)-OH.
Molecular Weight Calculation
The molecular formula and weight of the constituent parts and the final hypothesized molecule are summarized in the table below.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Pyrraline | C12H18N2O4 | 254.28 |
| Fmoc group | C15H11O2 | 223.25 |
| TBS group | C6H15Si | 115.27 |
| Fmoc-L-Pyrraline(TBS)-OH | C33H44N2O6Si | 604.80 |
Synthesis and Application in Solid-Phase Peptide Synthesis
The synthesis of Fmoc-L-Pyrraline(TBS)-OH would likely involve a multi-step process, starting with the synthesis of L-Pyrraline itself, followed by the protection of the hydroxyl and alpha-amino groups.
Proposed Synthetic Outline
A plausible synthetic route could be:
-
Synthesis of L-Pyrraline: This can be achieved through the reaction of a suitably protected L-lysine derivative with 3-deoxyglucosone or a synthetic equivalent[1].
-
Protection of the Pyrraline Hydroxyl Group: The hydroxyl group on the pyrrole ring would be protected with a TBS group, likely using TBS-Cl and a base like imidazole in an aprotic solvent.
-
Fmoc Protection of the α-Amino Group: The final step would be the introduction of the Fmoc group onto the α-amino group of the lysine backbone, for example, using Fmoc-OSu.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Pyrraline(TBS)-OH would be a valuable building block for the site-specific incorporation of pyrraline into synthetic peptides. The workflow for its use in Fmoc-based SPPS would follow standard protocols.
Caption: General workflow for incorporating Fmoc-L-Pyrraline(TBS)-OH in SPPS.
Deprotection of the TBS Group
The TBS group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage if standard TFA cocktails are used. If a free hydroxyl group on the pyrraline side chain is desired in the final peptide, the TBS group can be removed post-cleavage and purification using a fluoride source like TBAF in THF.
Experimental Protocols
While a specific protocol for Fmoc-L-Pyrraline(TBS)-OH is not available, the following general protocols for Fmoc-SPPS are applicable.
General Protocol for Coupling of an Fmoc-Amino Acid
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
Pre-activate a solution of Fmoc-L-Pyrraline(TBS)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.
Conclusion and Future Perspectives
Fmoc-L-Pyrraline(TBS)-OH represents a potentially valuable, albeit currently non-standard, building block for chemical biologists and peptide chemists. Its use would enable the precise insertion of the advanced glycation end-product, pyrraline, into peptide sequences. This would facilitate detailed studies on how this modification impacts peptide folding, receptor binding, and biological activity. The development and characterization of such novel reagents are crucial for expanding the toolbox of peptide synthesis and for advancing our understanding of the roles of post-translational modifications in health and disease.
References
- Nakayama, T., Hayase, F., & Kato, H. (1980). Formation of ε-(2-formyl-5-hydroxy-methyl-pyrrol-1-yl)-l-norleucine in the maillard reaction between d-glucose and l-lysine. Agric. Biol. Chem., 44(5), 1201-1202.
-
Henle, T., & Bachmann, A. (1996). Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 202(1), 72–74. [Link]
- Hellwig, M., & Henle, T. (2013). Release of pyrraline in absorbable peptides during simulated digestion of casein glycated by 3-deoxyglucosone. European Food Research and Technology, 237(1), 47–55.
-
PubChem. (n.d.). Pyrraline. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
MDPI. (2018). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Molecules. [Link]
-
PubChem. (n.d.). Fmoc-Pro-OH. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(((prop-2-en-1-yloxy)carbonyl)amino)hexanoic acid. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). Pyrraline. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Henle, T., & Bachmann, A. (1996). Synthesis of pyrraline reference material. PubMed. [Link]
-
MDPI. (2018). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. [Link]
Sources
The Strategic Incorporation of Pyrraline into Peptides: A Technical Guide to Utilizing Fmoc-L-Pyrraline(TBS)-OH in Maillard Reaction Research
Foreword: Navigating the Complex Landscape of the Maillard Reaction
The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino compounds, is a cornerstone of food chemistry, responsible for the desirable colors and flavors of cooked foods. However, its significance extends far into the realm of human health and disease. In vivo, this same reaction leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of numerous age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Among the myriad of AGEs, pyrraline, formed from the reaction of 3-deoxyglucosone (a sugar fragmentation product) with the ε-amino group of lysine residues, serves as a crucial marker for the extent of the Maillard reaction in both food and biological systems.[1][2]
Understanding the precise biological impact of pyrraline-modified proteins requires sophisticated tools to create well-defined, site-specifically modified peptides and proteins. These molecules are invaluable for a range of applications, from raising specific antibodies to probing protein-receptor interactions and studying the effect of glycation on protein structure and function. This technical guide delves into the core methodologies for incorporating pyrraline into synthetic peptides, with a focus on the strategic use of Fmoc-L-Pyrraline(TBS)-OH as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). We will explore the rationale behind this approach, contrast it with alternative on-resin modification strategies, and provide detailed, field-proven protocols for the modern research laboratory.
The Maillard Reaction and the Significance of Pyrraline
The Maillard reaction is a complex cascade of reactions initiated by the condensation of a reducing sugar with an amino group, typically from an amino acid, peptide, or protein. This initial reaction forms a Schiff base, which then rearranges to the more stable Amadori product. Subsequent degradation of the Amadori product generates highly reactive dicarbonyl compounds, such as 3-deoxyglucosone (3-DG).[2] These dicarbonyls are key intermediates that react with amino, guanidino, and sulfhydryl groups on proteins to form a diverse array of AGEs.
Pyrraline is a major, non-crosslinking AGE that is commonly found in heated foods and is absorbed into the human body.[1] Its presence in tissues and circulation is associated with various chronic diseases.[1] Therefore, the ability to accurately detect and quantify pyrraline, as well as to study its biological effects, is of paramount importance. The synthesis of pyrraline-containing peptides provides essential reference standards for analytical studies and tools for biological investigations.
Synthetic Strategies for Pyrraline-Containing Peptides: A Tale of Two Approaches
The incorporation of post-translationally modified amino acids into peptides via Fmoc-SPPS is a well-established field.[3] For pyrraline, two primary strategies can be employed: the "building block" approach and the "on-resin" modification approach. The choice between these methods is dictated by the specific research goals, the complexity of the target peptide, and the available synthetic chemistry resources.
The "Building Block" Approach: The Role of Fmoc-L-Pyrraline(TBS)-OH
The most direct method for incorporating a modified amino acid is to use a pre-synthesized, protected building block in a standard Fmoc-SPPS workflow. In this context, Fmoc-L-Pyrraline(TBS)-OH serves as this specialized building block. Let's deconstruct this compound to understand its design:
-
Fmoc (9-fluorenylmethoxycarbonyl): This is the temporary protecting group on the α-amino group. Its key feature is its lability to basic conditions (typically a piperidine solution in DMF), while being stable to the acidic conditions used for final cleavage from the resin.[4][5][] This orthogonality is the cornerstone of Fmoc-SPPS.[4][5]
-
L-Pyrraline: This is the core amino acid structure where the lysine side chain has been modified to form the pyrraline heterocycle.
-
(TBS) (tert-butyldimethylsilyl): Pyrraline contains a hydroxymethyl group on the pyrrole ring. This hydroxyl group, while not highly reactive, could potentially undergo side reactions during subsequent amino acid couplings (e.g., acylation). The TBS group is a bulky silyl ether protecting group that masks this hydroxyl functionality. It is stable to the basic conditions of Fmoc deprotection but is readily cleaved under the final acidic conditions (e.g., Trifluoroacetic acid - TFA) used to release the peptide from the resin.
-
-OH (Carboxylic Acid): The free carboxylic acid is essential for the coupling reaction to the free amino group of the growing peptide chain on the solid support.
The use of a pre-formed Fmoc-L-Pyrraline(TBS)-OH building block offers the significant advantage of incorporating the complete, modified residue in a single, well-controlled coupling step, similar to any other standard amino acid. This can lead to higher overall yields and purity for the final peptide, as the complex chemistry of pyrraline formation is performed and purified "off-line".
Figure 1: Workflow for incorporating pyrraline using the building block approach.
The "On-Resin" Modification Approach: A Convergent Strategy
An alternative and powerful strategy is to perform the pyrraline-forming reaction directly on the lysine side chain of the peptide while it is still attached to the solid support.[7] This approach avoids the potentially challenging synthesis of the protected pyrraline building block. A key requirement for this method is the use of an orthogonal protecting group on the lysine side chain that can be removed without affecting other protecting groups or the resin linkage.
Fmoc-Lys(Mtt)-OH (N-α-Fmoc-N-ε-(4-methyltrityl)-L-lysine) is an ideal candidate for this purpose.[8][9] The Mtt group is highly acid-labile and can be selectively removed with a dilute solution of TFA (e.g., 1% TFA in Dichloromethane - DCM), leaving the acid-labile side-chain protecting groups of other amino acids (like t-butyl) and the resin linkage intact.[8][9]
Once the ε-amino group of the specific lysine residue is deprotected, the on-resin Maillard reaction can be initiated by treating the resin-bound peptide with a precursor to 3-deoxyglucosone, such as dihydropyranone, in the presence of a base.[7]
| Feature | "Building Block" Approach (Fmoc-L-Pyrraline(TBS)-OH) | "On-Resin" Modification Approach |
| Key Reagent | Pre-synthesized Fmoc-L-Pyrraline(TBS)-OH | Fmoc-Lys(Mtt)-OH and pyrraline precursor |
| Advantages | - Potentially higher purity of final peptide.[10]- Simpler SPPS workflow.- Well-defined incorporation at a specific site. | - Avoids complex building block synthesis.- Greater flexibility for modifying different lysine residues.- Allows for the synthesis of other lysine modifications from the same precursor peptide. |
| Disadvantages | - Requires a multi-step synthesis and purification of the building block.- Building block may not be commercially available. | - On-resin reaction may be lower yielding.- Potential for side reactions on the resin.- Requires additional on-resin reaction and wash steps. |
| Best Suited For | Routine synthesis of a specific pyrraline-containing peptide. | Exploratory studies, synthesis of multiple modified analogues, or when the building block is unavailable. |
Experimental Protocols
The following protocols are provided as a guide for researchers. As with any chemical synthesis, optimization may be required based on the specific peptide sequence and available instrumentation.
Protocol 3.1: On-Resin Synthesis of a Pyrraline-Containing Peptide
This protocol is adapted from the methodology described by Tsai et al. (2018) and utilizes Fmoc-Lys(Mtt)-OH to enable site-specific modification.[7]
Materials:
-
Fmoc-Rink Amide resin
-
Standard Fmoc-protected amino acids
-
Fmoc-Lys(Mtt)-OH
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Mtt deprotection solution: 1% TFA in DCM
-
Pyrraline formation solution: Dihydropyranone (3-hydroxy-2-(hydroxymethyl)-2H-pyran-6(3H)-one), 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Peptide Synthesis: a. Swell the Fmoc-Rink Amide resin in DMF for 30 minutes. b. Perform standard Fmoc-SPPS to assemble the peptide chain up to the point of pyrraline incorporation. c. Incorporate Fmoc-Lys(Mtt)-OH at the desired position using standard coupling conditions (e.g., 4 eq. Fmoc-amino acid, 3.95 eq. HATU, 8 eq. DIPEA in DMF for 1 hour). d. Continue with standard Fmoc-SPPS to complete the peptide sequence. e. If required, acetylate the N-terminus using a solution of acetic anhydride and DIPEA in DMF.
-
Selective Mtt Group Deprotection: a. Wash the resin-bound peptide thoroughly with DCM. b. Treat the resin with the Mtt deprotection solution (1% TFA in DCM) for 2 minutes. Repeat this step 10 times. c. Wash the resin with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally with DMF.
-
On-Resin Pyrraline Formation: a. Prepare a solution of the pyrraline precursor (e.g., 3 equivalents of dihydropyranone) in 20% piperidine in DMF. b. Add this solution to the resin and allow the reaction to proceed overnight at room temperature.[7] c. Wash the resin extensively with DMF and DCM.
-
Cleavage and Deprotection: a. Dry the resin under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column. c. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass.
Figure 2: Step-by-step workflow for the on-resin synthesis of a pyrraline-containing peptide.
Data Analysis and Characterization
The successful synthesis of a pyrraline-containing peptide must be confirmed by rigorous analytical techniques.
-
Reverse-Phase HPLC (RP-HPLC): This is the primary tool for both purification and purity assessment. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The incorporation of the pyrraline moiety will alter the retention time of the peptide compared to its unmodified counterpart.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is essential to confirm the molecular weight of the final product. The observed mass should match the calculated mass of the pyrraline-modified peptide. High-resolution mass spectrometry can provide further confidence in the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the modification.
Conclusion and Future Perspectives
The ability to synthesize peptides with site-specific pyrraline modifications is a critical capability for advancing our understanding of the Maillard reaction in biology and medicine. The use of a protected building block like Fmoc-L-Pyrraline(TBS)-OH represents a robust strategy for the routine synthesis of these important molecules. Concurrently, the on-resin modification approach, facilitated by reagents such as Fmoc-Lys(Mtt)-OH , offers a flexible and powerful alternative, particularly for research and development where multiple analogues may be required.
As our appreciation for the nuanced roles of different AGEs grows, the demand for these and other precisely modified synthetic peptides will undoubtedly increase. The methodologies described in this guide provide a solid foundation for researchers to confidently undertake these challenging syntheses and contribute to unraveling the complex interplay between the Maillard reaction and human health.
References
-
Aapptec, LLC. (n.d.). Fmoc-Lys(Mtt)-OH [167393-62-6]. Aapptec Peptides. Retrieved February 7, 2026, from [Link]
-
Albericio, F., & Isidro-Llobet, A. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Retrieved February 7, 2026, from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved February 7, 2026, from [Link]
-
van der Woude, H., et al. (n.d.). Synthesis of Fmoc-based SPPS building blocks 1–3. ResearchGate. Retrieved February 7, 2026, from [Link]
- Jiang, Z., et al. (2014). Formation and elimination of pyrraline in the Maillard reaction in a saccharide-lysine model system. Journal of the Science of Food and Agriculture, 95(11), 2239-2245.
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved February 7, 2026, from [Link]
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
-
Aapptec. (n.d.). Peptide Synthesis Resins. Retrieved February 7, 2026, from [Link]
- Wang, Y., et al. (2016). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Molecules, 21(4), 469.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 7, 2026, from [Link]
- de la Torre, B. G., & Albericio, F. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Pharmaceuticals, 15(9), 1144.
- Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496.
- Tsai, C.-H., et al. (2018). On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via Maillard condensation.
- Giraud, M., et al. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Organic & Biomolecular Chemistry, 20(45), 8847-8851.
- Mondal, S., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 423.
- Gries, A., et al. (2025). From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. Journal of Peptide Science, e3512.
-
P3 BioSystems. (n.d.). Fmoc-Lys(Mtt)-OH. Retrieved February 7, 2026, from [Link]
- Zhang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 299.
- Lam, K. S., et al. (1998). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 39(17), 2467-2470.
-
AAPPTec. (n.d.). Peptide Modifications. Retrieved February 7, 2026, from [Link]
- Jiang, Z., et al. (2015). Formation and elimination of pyrraline in the Maillard reaction in a saccharide-lysine model system. Journal of the Science of Food and Agriculture, 95(11), 2239-2245.
Sources
- 1. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 2. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. digital.csic.es [digital.csic.es]
- 7. On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via Maillard condensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Fmoc-Lys(Mtt)-OH Novabiochem 167393-62-6 [sigmaaldrich.com]
- 10. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
Synthesis of Pyrraline-Containing Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
This technical guide details the synthesis of peptides containing Pyrraline (
Part 1: Chemical Basis & Retrosynthetic Analysis
The Pyrraline Moiety
Pyrraline is formed by the reaction of the
-
Chemical Stability: The pyrrole ring is electron-rich and acid-stable but susceptible to electrophilic attack (alkylation) by carbocations during TFA cleavage.
-
Fmoc Compatibility: The aldehyde group at position 2 of the pyrrole ring is relatively stable to 20% piperidine, though transient imine formation can occur. The hydroxymethyl group generally does not require protection if coupling conditions are controlled.
Retrosynthetic Strategy
The synthesis is divided into two distinct phases:
-
Phase A: Synthesis of the Fmoc-Lys(Pyr)-OH building block from Fmoc-Lys-OH and 3-DG.
-
Phase B: Incorporation of this building block into the peptide sequence using standard Fmoc SPPS with modified cleavage cocktails.
Part 2: Synthesis of the Fmoc-Pyrraline Building Block
Objective: Synthesize
Reagents & Precursors
-
Starting Material: Fmoc-Lys-OH (Commercial).
-
Dicarbonyl Precursor: 3-Deoxyglucosone (3-DG).[1][2][3]
-
Note: 3-DG is unstable and often prepared in situ or freshly synthesized from glucose/fructose via the Amadori rearrangement or purchased as a stock solution. A common laboratory route involves the acid-catalyzed degradation of glucose or the use of 3-deoxy-D-erythro-hexos-2-ulose.
-
Synthesis Protocol (Paal-Knorr Type Cyclization)
-
Dissolution: Dissolve Fmoc-Lys-OH (1.0 eq) in a mixture of methanol/water (1:1 v/v).
-
Addition: Add 3-DG (1.2 eq) to the solution.
-
Reaction: Adjust pH to ~5.0–6.0 using dilute acetic acid. Heat the mixture to 60–70°C for 4–6 hours.
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Purify via Preparative HPLC (C18 column) using a water/acetonitrile gradient (with 0.1% TFA).
-
Target Mass: Calculate exact mass for Fmoc-Lys(Pyr)-OH (
). -
Storage: Lyophilize and store at -20°C under Argon. The aldehyde is prone to oxidation; minimize air exposure.
-
Figure 1: Synthetic pathway for the Fmoc-Pyrraline building block via modified Paal-Knorr condensation.
Part 3: Solid Phase Peptide Synthesis (SPPS) Protocol
Resin Selection: Use Wang Resin (for C-terminal acids) or Rink Amide Resin (for C-terminal amides). Avoid Trityl resins if high acid sensitivity is expected, though standard resins are usually compatible.
Standard Cycle Parameters
| Step | Reagent | Time | Notes |
| Swelling | DMF / DCM | 30 min | Essential for solvation. |
| Deprotection | 20% Piperidine in DMF | 2 x 10 min | Caution: Long exposure can affect the pyrraline aldehyde. |
| Washing | DMF | 5 x 1 min | Thorough washing is critical. |
| Coupling | AA (3 eq), HATU (2.9 eq), DIEA (6 eq) | 45–60 min | Standard amino acids. |
Coupling the Fmoc-Pyrraline-OH Residue
The Pyrraline side chain is bulky. Steric hindrance can reduce coupling efficiency.[7]
-
Activation: Dissolve Fmoc-Lys(Pyr)-OH (2.0 eq) in DMF. Add HATU (1.9 eq) and DIEA (4.0 eq).
-
Why reduced equivalents? The building block is precious/expensive.
-
-
Coupling: Add to resin. Agitate for 2–3 hours (longer than standard).
-
Monitoring: Perform a Kaiser Test (ninhydrin).[8] If positive (blue beads), perform a second coupling (double coupling) with fresh reagents.
-
Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Elongation Post-Pyrraline
Once Pyrraline is installed, subsequent deprotection steps (Piperidine) expose the pyrrole aldehyde to secondary amines.
-
Risk: Formation of enamine/imine adducts.[9]
-
Mitigation: Reduce deprotection time to 2 x 5 min for subsequent cycles. Wash extensively with DMF to remove piperidine traces immediately.
Figure 2: SPPS Decision Tree highlighting the specific handling of the Pyrraline residue.
Part 4: Cleavage & Isolation (Critical Step)
The cleavage step poses the highest risk to the structural integrity of Pyrraline. The electron-rich pyrrole ring acts as a "scavenger" for carbocations released from protecting groups (tBu, Trt, Pbf), leading to irreversible alkylation.
The "High-Scavenger" Cocktail
Do NOT use standard TFA/Water (95:5). You must use a cocktail with high thiol content to quench cations.
Recommended Cocktail (Reagent K derivative):
-
TFA: 82.5%
-
Phenol: 5% (Protects Tyr/Trp)
-
Thioanisole: 5% (Strong scavenger)
-
Water: 5%[2]
-
EDT (1,2-Ethanedithiol): 2.5% (Crucial for protecting electron-rich systems)
Alternative (Odorless): TFA (92.5%), TIS (Triisopropylsilane) (2.5%), Water (2.5%), DODT (2,2'-(Ethylenedioxy)diethanethiol) (2.5%).
Protocol
-
Cooling: Pre-cool the cleavage cocktail to 0°C.
-
Reaction: Add resin to the cocktail. Allow to warm to room temperature and react for 2–3 hours under inert gas (
). -
Precipitation: Filter resin and drop filtrate into cold Diethyl Ether (-20°C).
-
Centrifugation: Collect the precipitate. Wash 3x with cold ether to remove scavengers.
Part 5: Quality Control & Characterization
Analytical HPLC
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Detection:
-
UV 214/220 nm: Peptide backbone.
-
UV 290–300 nm: Pyrraline specific absorption (Pyrrole ring conjugated with aldehyde).
-
Mass Spectrometry (ESI-MS)
-
Expected Shift: The Pyrraline residue (
side chain addition to Glycine backbone mass) adds specific mass. -
Diagnostic Fragment: In MS/MS, look for the loss of the hydroxymethyl-pyrrole aldehyde moiety if fragmentation occurs at the side chain.
References
-
Henle, T., & Bachmann, A. (1996). Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 202(1), 72–74.[10] Link
-
Portero-Otin, M., et al. (2002). Advanced glycation end product precursors impair epidermal growth factor receptor signaling. Diabetes, 51(5), 1535–1542. (Context on 3-DG and Pyrraline biology). Link
-
Merck/Novabiochem. (2025). Fmoc Solid Phase Peptide Synthesis - Standard Protocols. (General reference for Fmoc methodology). Link
-
Biotage. (2023).[9][11] Peptides containing cysteine: the role of scavengers in cleavage cocktail. (Analogous chemistry for electron-rich side chain protection). Link
Sources
- 1. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020199461A1 - Method for synthesizing polypeptide-derived compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrraline reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fmoc-L-Pyrraline(TBS)-OH CAS number and physical properties
Advanced Building Block for Glycation Research & Peptide Synthesis[1][2]
Executive Summary
Fmoc-L-Pyrraline(TBS)-OH is a specialized, orthogonally protected amino acid derivative used in the solid-phase synthesis (SPPS) of peptides containing Pyrraline —a major Advanced Glycation End-product (AGE).[1][2] Pyrraline (
In synthetic applications, the TBS (tert-butyldimethylsilyl) group protects the hydroxymethyl moiety of the pyrrole ring.[1][2] This protection is critical to prevent O-acylation or branching side reactions during peptide chain elongation.[1][2] This guide details the physicochemical properties, synthesis logic, and experimental handling of this compound.[1]
Chemical Identity & Physical Properties[1][2][4][5]
As a specialized research intermediate, Fmoc-L-Pyrraline(TBS)-OH does not yet have a widely assigned CAS number in public registries.[1][2] It is typically synthesized in situ or custom-ordered for AGE-peptide research.[1][2]
| Property | Specification |
| Systematic Name | |
| Chemical Formula | C |
| Molecular Weight | 588.78 g/mol |
| CAS Number | Not Assigned (Parent Pyrraline: 74509-14-1) |
| Appearance | Yellow to orange amorphous powder or foam (Pyrrole chromophore) |
| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in water/ether |
| Purity Standard | >95% (HPLC), >98% ee (Chiral integrity essential) |
| Storage | -20°C, Desiccated, Protected from light (Aldehyde sensitivity) |
Structural Analysis
The compound consists of three functional domains:
-
Backbone: Fmoc-protected L-Norleucine (derived from Lysine).[1][2]
-
Side Chain: A pyrrole ring attached to the
-carbon.[1][2] -
Protection:
Synthesis & Production Workflow
The synthesis of Fmoc-L-Pyrraline(TBS)-OH requires a convergent approach, transforming Fmoc-Lysine into the pyrrole derivative before applying the silyl protection.[1][2]
Mechanistic Workflow (Graphviz)
Caption: Synthesis pathway converting Fmoc-Lysine to the TBS-protected Pyrraline derivative via Paal-Knorr condensation.
Detailed Synthesis Protocol
1. Pyrrole Formation (Paal-Knorr):
-
Reagents: Fmoc-Lys-OH (1 eq), 3-Deoxyglucosone (1.2 eq) or 2,5-dimethoxy-2,5-dihydrofuran-2-carboxaldehyde derivatives.[1][2]
-
Conditions: Heated in slightly acidic buffer (pH 5-6) or anhydrous conditions with acetic acid.
-
Mechanism: The
-amine of lysine attacks the dicarbonyl precursor, cyclizing to form the pyrrole ring.[1][2] -
Purification: Silica gel chromatography (DCM/MeOH) to isolate Fmoc-Pyrraline-OH.[1][2]
2. TBS Protection:
-
Rationale: The hydroxymethyl group at position 5 of the pyrrole is a primary alcohol.[1][2] Without protection, it can compete with the
-amine during peptide coupling or undergo acylation.[1][2] -
Protocol:
Applications in Drug Development & SPPS[2]
Solid Phase Peptide Synthesis (SPPS) Strategy
Fmoc-L-Pyrraline(TBS)-OH is designed for standard Fmoc/tBu SPPS cycles.[1][2]
-
Coupling: Use standard reagents (HBTU/HOBt or DIC/Oxyma).[1][2]
-
Cleavage & Global Deprotection:
-
TBS Fate: The TBS group is acid-labile but the rate depends on the acid strength and scavenger.[1][2] In high-concentration TFA, the TBS group is typically removed, yielding the free hydroxymethyl-Pyrraline peptide.[1][2]
-
Orthogonal Removal: If the TBS group survives mild acid cleavage (e.g., 1% TFA on trityl resin), it can be removed selectively using TBAF (Tetra-n-butylammonium fluoride) in THF.[1][2]
Biological Significance[1][2][5][6]
-
AGE Biomarkers: Pyrraline is a specific marker for glucose-lysine modifications in diabetes and aging.[1][2]
-
Immunogenicity: Pyrraline-modified peptides are highly immunogenic.[1][2] The TBS-protected building block allows the precise synthesis of epitope libraries to map anti-AGE antibodies.[1][2]
References
-
Henle, T., & Bachmann, A. (1996).[1][2] Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 202(1), 72-74.[1][2][7] Link
-
Foerster, A., & Henle, T. (2003).[1][2] Glycation in food and physiological systems: formation of pyrraline.[1][2][3] Annals of the New York Academy of Sciences, 1043, 29-39.[1][2]
-
Paul, R. G., et al. (1998).[1][2] Immunohistochemical demonstration of cytoplasmic pyrraline in hepatocytes of human cirrhotic livers. Hepatology, 27(1), 213-219.[1][2]
-
PubChem Database. (2024).[1][2] Pyrraline Compound Summary. Link
Sources
- 1. Pyrraline | C12H18N2O4 | CID 122228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc-Ala-Gly-OH | C20H20N2O5 | CID 7019065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Advanced Glycation End-product (AGE) Building Blocks for Solid-Phase Peptide Synthesis
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and application of Advanced Glycation End-product (AGE) building blocks in Solid-Phase Peptide Synthesis (SPPS). It delves into the underlying chemistry, strategic considerations for synthesis, detailed protocols, and analytical characterization of AGE-modified peptides.
The Significance of Advanced Glycation End-products (AGEs)
Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[1][2][3] This process, known as the Maillard reaction, initiates with the formation of a reversible Schiff base, which then undergoes rearrangements to form more stable Amadori products, eventually leading to the irreversible formation of AGEs.[2]
The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[1][2][4] These modifications can alter the structure and function of proteins, contributing to the pathophysiology of various age-related and chronic diseases, including cardiovascular disease, chronic kidney disease, and neurodegenerative disorders.[2][4][5] The in vivo accumulation of AGEs can lead to arterial stiffening, formation of atherosclerotic plaques, and endothelial dysfunction.[1]
Given their profound biological implications, there is a significant interest in studying the specific roles of individual AGEs.[4] However, traditional methods of preparing glycated proteins through in vitro incubation result in a heterogeneous mixture of products, making it difficult to discern the effect of a particular modification.[4] The chemical synthesis of peptides with site-specifically incorporated AGEs offers a powerful tool to overcome this limitation, enabling precise investigation into their biological functions.[4]
Strategic Approaches to AGE-Peptide Synthesis via SPPS
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing peptides due to its efficiency, scalability, and versatility.[6] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[7] This approach simplifies the purification process as excess reagents and byproducts can be easily washed away after each coupling step.
The incorporation of AGEs into peptides via SPPS can be achieved through two primary strategies:
-
Pre-synthesis of AGE-Building Blocks: This "building block" approach involves the chemical synthesis of an amino acid derivative already modified with the desired AGE. This AGE-amino acid is then incorporated into the peptide sequence during standard Fmoc-SPPS.[4]
-
On-Resin Modification: In this strategy, a standard amino acid, typically lysine with an unprotected side chain, is incorporated into the peptide sequence. The AGE modification is then introduced selectively on the solid support.[4]
While the on-resin method can be advantageous by requiring fewer synthetic steps, the building block approach often provides better control over the purity and characterization of the modified amino acid before its incorporation into the peptide.[4] This guide will focus on the building block strategy.
Designing and Synthesizing AGE-Amino Acid Building Blocks
The successful synthesis of AGE-peptides hinges on the preparation of high-quality AGE-amino acid building blocks. These are typically Fmoc-protected amino acid derivatives where the side chain is modified with a specific AGE. The choice of protecting groups is critical to ensure compatibility with Fmoc-SPPS chemistry. The α-amino group is protected with the base-labile Fmoc group, while the side-chain functional groups of other amino acids in the sequence are protected with acid-labile groups.[8]
Common AGE Building Blocks
Several frequently studied AGEs can be prepared as building blocks for SPPS.[4] These include:
-
Nε-(Carboxymethyl)lysine (CML): A common and well-characterized AGE.
-
Nε-(Carboxyethyl)lysine (CEL): Another prevalent AGE derived from methylglyoxal.
-
Pyrraline: Formed from the reaction of 3-deoxyglucosone with the ε-amino group of lysine.
-
Glyoxal-lysine dimer (GOLD): A cross-linking AGE derived from glyoxal.
-
Methylglyoxal-lysine dimer (MOLD): A cross-linking AGE derived from methylglyoxal.
The synthesis of these building blocks involves specific chemical reactions to modify the side chain of a protected lysine derivative, followed by purification and characterization.
General Workflow for AGE Building Block Synthesis
The following diagram illustrates a generalized workflow for the preparation of an Fmoc-protected AGE-lysine building block.
Caption: Generalized workflow for AGE building block synthesis.
Solid-Phase Peptide Synthesis of AGE-Peptides
Once the desired AGE-amino acid building block is prepared and characterized, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[6]
The SPPS Cycle
The synthesis proceeds in a cyclical manner, with each cycle consisting of two main steps: deprotection and coupling.[9]
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a suitable solvent like DMF or NMP.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid (either a standard amino acid or an AGE-building block) is activated and coupled to the newly liberated N-terminal amine of the peptide chain.[9] Common coupling reagents include carbodiimides like DIC combined with an additive such as OxymaPure®, or uronium/aminium salts like HBTU or HATU.[6][10]
This cycle is repeated until the desired peptide sequence is assembled.[9][7]
Caption: The iterative cycle of Solid-Phase Peptide Synthesis.
Cleavage and Side-Chain Deprotection
After the synthesis is complete, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed.[7] This is typically achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[11] The composition of the cleavage cocktail is crucial and often includes scavengers, such as water, triisopropylsilane (TIS), and phenol, to trap reactive carbocations generated during the deprotection of certain amino acid side chains.[11]
Purification and Analysis
The crude peptide obtained after cleavage is a mixture containing the desired AGE-peptide along with various impurities from the synthesis process.[12] Purification is most commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC).[12] The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain a fluffy white powder.
The identity and purity of the final AGE-peptide are confirmed using analytical techniques such as:
-
Analytical RP-HPLC: To assess the purity of the peptide.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide, which should correspond to the calculated mass of the AGE-modified sequence.[5][13]
-
Tandem Mass Spectrometry (MS/MS): To sequence the peptide and confirm the location of the AGE modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the AGE-peptide.
Experimental Protocols
Protocol: Standard Fmoc-SPPS Coupling
Objective: To couple an Fmoc-protected amino acid (or AGE-building block) to the growing peptide chain on the resin.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-amino acid (or AGE-building block) (4 equivalents)
-
Coupling reagent (e.g., HBTU) (3.9 equivalents)
-
Base (e.g., DIPEA) (8 equivalents)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
Swell the Fmoc-protected peptide-resin in the synthesis solvent for 30-60 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in the chosen solvent (2 x 10 minutes).
-
Wash the resin thoroughly with the synthesis solvent (e.g., 5 x 1 minute).
-
In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in the synthesis solvent.
-
Add the activation solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with the synthesis solvent to remove excess reagents and byproducts.
-
A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Protocol: Cleavage and Deprotection
Objective: To cleave the synthesized AGE-peptide from the resin and remove side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[14]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Troubleshooting Common Challenges
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the AGE building block; Peptide aggregation. | Use a more potent coupling reagent (e.g., HATU); Increase coupling time or temperature; Use a different solvent system (e.g., NMP instead of DMF).[10] |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase cleavage time; Use a stronger cleavage cocktail (if compatible with the peptide); Re-cleave the resin.[11] |
| Peptide Does Not Precipitate | The peptide is soluble in ether, which can occur with short or hydrophobic sequences. | Reduce the volume of the TFA solution by evaporation before adding to ether; Use a different precipitation solvent system (e.g., ether/hexane mixture).[14] |
| Presence of Deletion Sequences | Incomplete deprotection or coupling at a previous step. | Ensure complete deprotection and coupling at each step; Consider double coupling for difficult amino acids.[10] |
Conclusion and Future Perspectives
The ability to synthesize peptides with site-specifically incorporated AGEs is a critical tool for advancing our understanding of the roles these modifications play in health and disease. The building block approach, coupled with the efficiency of Fmoc-SPPS, provides a robust and reliable method for producing high-purity AGE-peptides for a wide range of research applications. As our knowledge of the "glycocode" expands, the demand for novel and diverse AGE-building blocks will undoubtedly increase, paving the way for new discoveries in the fields of aging, diabetes, and drug development.
References
-
Dietary Advanced Glycation End Products and Aging. National Center for Biotechnology Information. [Link]
-
Advanced glycation end-product. Wikipedia. [Link]
-
Schematic representation of AGEs' formation and their biological effects. ResearchGate. [Link]
-
Chemical Synthesis of Peptides Containing Site-Specific Advanced Glycation Endproducts. PubMed. [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
What do you do when your peptide synthesis fails? Biotage. [Link]
-
Identification of AGE-precursors and AGE formation in glycation-induced BSA peptides. PubMed. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]
-
Peptide synthesis troubleshooting. Reddit. [Link]
Sources
- 1. Dietary Advanced Glycation End Products and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced glycation end-product - Wikipedia [en.wikipedia.org]
- 3. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Peptides Containing Site-Specific Advanced Glycation Endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Identification of AGE-precursors and AGE formation in glycation-induced BSA peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
An In-Depth Technical Guide to the Strategic Application of Fmoc-L-Pyrraline(TBS)-OH and Fmoc-Lys(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of modified peptides is a cornerstone of modern drug discovery and proteomics. The choice of protected amino acid building blocks is paramount, dictating not only the synthetic strategy but also the ultimate biological question being addressed. This guide provides a detailed comparative analysis of two functionally distinct lysine derivatives: Fmoc-L-Pyrraline(TBS)-OH , a specialized building block for studying Advanced Glycation End-products (AGEs), and Fmoc-Lys(Boc)-OH , the ubiquitous derivative for standard peptide synthesis. We will explore the fundamental chemical differences, the strategic implications of their respective side-chain protecting groups (TBS and Boc), and provide detailed protocols for their application in Solid-Phase Peptide Synthesis (SPPS). This document serves as a technical resource for scientists navigating the complexities of synthesizing peptides containing either canonical or modified amino acid residues.
Foundational Chemistry: From Proteinogenic Precursor to Glycation Product
L-Lysine: The Canonical Amino Acid
L-lysine is one of the essential proteinogenic amino acids, characterized by a primary amine (ε-amino) on its side chain. This functional group is a key site for post-translational modifications and imparts a positive charge at physiological pH, playing a critical role in protein structure and function, including protein-protein interactions and enzyme catalysis.[1] In peptide synthesis, this reactive ε-amino group must be protected to prevent unwanted side reactions during peptide chain elongation.[1]
L-Pyrraline: A Key Advanced Glycation End-product (AGE)
Pyrraline is not a genetically coded amino acid but rather a modification of the lysine residue. It is classified as an Advanced Glycation End-product (AGE), a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, or nucleic acids.[2] This process, known as the Maillard reaction, is a key factor in the aging process and the pathophysiology of various diseases, including diabetes and Alzheimer's.[2][3][4]
Specifically, pyrraline is a 2-formyl-5-(hydroxymethyl)pyrrole derivative of lysine, formed when the ε-amino group of lysine reacts with glucose or its degradation products like 3-deoxyglucosone.[5][6] The formation of pyrraline and other AGEs can alter the structure and function of proteins, leading to tissue damage and contributing to disease progression.[7][8] The ability to synthesize peptides containing pyrraline is therefore of significant interest for researchers studying the biological impact of AGEs and developing potential therapeutic interventions.[9]
The Strategy of Orthogonal Protection in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[10][11] This allows for the sequential and controlled assembly of the peptide chain.[12][13]
The Nα-Fmoc Group: The Temporary Shield
Both building blocks in this guide utilize the 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the α-amino group. The Fmoc group is the cornerstone of the most common SPPS strategy. Its key feature is its lability to basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[14][15] This allows for its removal at each cycle of amino acid addition without disturbing the acid-labile side-chain protecting groups.[13][15][16]
Side-Chain Protection: The Defining Choice
The critical difference between Fmoc-L-Pyrraline(TBS)-OH and Fmoc-Lys(Boc)-OH lies in the choice of the permanent side-chain protecting group. This choice is dictated by the chemical nature of the side chain itself and dictates the final deprotection strategy.
-
The Boc Group for Lysine's Amine: The tert-Butoxycarbonyl (Boc) group is the standard choice for protecting the ε-amino group of lysine in Fmoc-based SPPS.[1] The Boc group is a carbamate that is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA).[1][17][18] This provides perfect orthogonality with the Fmoc group, making Fmoc-Lys(Boc)-OH a highly reliable and widely used reagent.[15][19]
-
The TBS Group for Pyrraline's Hydroxyl: Pyrraline's side chain contains a hydroxyl group on its pyrrole ring. To prevent potential side reactions, this hydroxyl group is protected with a tert-Butyldimethylsilyl (TBS) ether.[20] The TBS group is a bulky silyl ether known for its stability towards a wide range of conditions, including the acidic (TFA) and basic (piperidine) treatments used in standard Fmoc-SPPS.[21][22] The primary method for cleaving a TBS ether is through the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[22] This introduces a third level of orthogonality, which is crucial for complex synthetic schemes.
Comparative Physicochemical and Synthetic Properties
The distinct nature of the amino acid core and the chosen protecting groups leads to significant differences in the application of these two building blocks.
| Property | Fmoc-L-Pyrraline(TBS)-OH | Fmoc-Lys(Boc)-OH |
| Core Amino Acid | L-Pyrraline (A Lysine AGE) | L-Lysine (Proteinogenic) |
| Side Chain Moiety | Hydroxymethyl-pyrrole | Primary Amine (-NH₂) |
| Nα-Protecting Group | Fmoc (Base-labile) | Fmoc (Base-labile) |
| Side-Chain Protecting Group | TBS (tert-Butyldimethylsilyl) | Boc (tert-Butoxycarbonyl) |
| Side-Chain Protection Type | Silyl Ether | Carbamate |
| Nα-Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Side-Chain Deprotection | Fluoride source (e.g., TBAF) | Strong Acid (e.g., TFA) |
| Orthogonality | Fully orthogonal (Base/Acid/Fluoride) | Fully orthogonal (Base/Acid) |
| Primary Application | Synthesis of AGE-modified peptides for research on aging, diabetes, and related pathologies.[9] | Standard incorporation of lysine into peptides for a vast range of applications.[1][19] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO). | Soluble in polar organic solvents (e.g., DMF, DMSO).[1] |
Application in Solid-Phase Peptide Synthesis (SPPS): A Comparative Workflow
The incorporation of these two amino acids into a growing peptide chain follows the general principles of SPPS, but key differences arise in the deprotection stages.
General SPPS Workflow
The iterative process of SPPS involves the deprotection of the Nα-Fmoc group, followed by the coupling of the next Fmoc-protected amino acid, with wash steps in between.
Protocol for Fmoc-Lys(Boc)-OH Incorporation
This represents the standard procedure in Fmoc-SPPS.
-
Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine.
-
Coupling:
-
Dissolve Fmoc-Lys(Boc)-OH (1.5-5 eq.), a coupling agent like HBTU/HATU (1.5-5 eq.), and a base like DIPEA (3-10 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the absence of free amines, indicating complete coupling.
-
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-20 minutes.
-
Wash thoroughly with DMF to remove piperidine and the dibenzofulvene byproduct. The peptide is now ready for the next coupling cycle.
-
Protocol for Fmoc-L-Pyrraline(TBS)-OH Incorporation
The coupling procedure is analogous to that of Fmoc-Lys(Boc)-OH. The bulky nature of the pyrraline-TBS side chain might slightly reduce coupling efficiency, potentially requiring longer reaction times or the use of a more potent coupling agent like HATU. The primary distinction arises during the final cleavage and deprotection step.
Global Deprotection and Cleavage: The Critical Divergence
This final step liberates the synthesized peptide from the solid support and removes all side-chain protecting groups. The strategy here is entirely dependent on the building blocks used.
Sources
- 1. chempep.com [chempep.com]
- 2. A Role for Advanced Glycation End Products in Molecular Ageing | MDPI [mdpi.com]
- 3. Global proteomic analysis of advanced glycation end products in the Arabidopsis proteome provides evidence for age-related glycation hot spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Glycation End Products (AGEs): A Complete Overview [healthline.com]
- 5. Frontiers | Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides [frontiersin.org]
- 6. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Pyrraline ether crosslinks as a basis for protein crosslinking by the advanced Maillard reaction in aging and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via Maillard condensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. biotage.com [biotage.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. chempep.com [chempep.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides - Creative Peptides [creative-peptides.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 22. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chemo-Orthogonality and Stability of the TBS Group in Pyrraline Synthesis
Executive Summary
The synthesis and analysis of Pyrraline (ε-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-L-norleucine)—a major Advanced Glycation End-product (AGE)—often requires precise manipulation of its hydroxymethyl side chain. The tert-butyldimethylsilyl (TBS) ether offers a distinct stability profile that is orthogonal to base-labile strategies (e.g., Fmoc SPPS) but labile to fluoride and strong acids .
This guide details the stability limits of TBS-protected pyrraline, providing evidence-based protocols for its installation and selective removal. It is designed for researchers requiring orthogonal protection strategies during the synthesis of AGE-modified peptides.
Part 1: Structural Context & Chemo-Mechanical Analysis
The Substrate: Pyrraline
Pyrraline contains a pyrrole core with two critical functional handles:[1]
-
C2-Formyl group: Electron-withdrawing, susceptible to oxidation or nucleophilic attack.
-
C5-Hydroxymethyl group: A primary alcohol attached to the electron-rich pyrrole ring.
The Protecting Group: TBS Ether
The TBS group protects the C5-hydroxyl via a silicon-oxygen bond (
Key Interaction: The pyrrole ring is electron-rich (π-excessive). While this generally stabilizes carbocations at the benzylic (pyrrolic) position, the cleavage of silyl ethers under acidic conditions is driven by protonation of the ether oxygen. The inductive effect of the pyrrole ring may slightly modulate this basicity, but the primary driver of instability remains the high affinity of Silicon for Fluoride or the solvolysis in strong acid.
Part 2: Stability Profile (The Core)
The following matrix defines the operational windows for TBS-Pyrraline conjugates.
Acid Stability (Critical Warning)
-
Condition: Trifluoroacetic Acid (TFA) [Standard SPPS Cleavage]
-
Outcome: Rapid Cleavage. [4]
-
Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (by water or trifluoroacetate) on the silicon.
-
Implication: TBS is NOT suitable for permanent protection if the peptide is cleaved from resin using 95% TFA. It will be removed concomitantly with the resin linker, often yielding the free alcohol. However, for "mild" cleavage cocktails (e.g., 1% TFA in DCM on Chlorotrityl resin), TBS exhibits marginal stability but is generally considered unreliable for retention.
Base Stability (The Utility Window)
-
Condition: 20% Piperidine in DMF [Fmoc Deprotection]
-
Outcome: Stable.
-
Mechanism: The bulky tert-butyl group prevents nucleophilic attack by the amine base.
-
Implication: TBS is perfectly compatible with Fmoc solid-phase peptide synthesis (SPPS). It remains intact during chain elongation.
Fluoride Sensitivity (The Orthogonal Trigger)
-
Condition: Tetrabutylammonium Fluoride (TBAF) in THF.
-
Outcome: Clean, Selective Cleavage. [4]
-
Mechanism: Formation of the thermodynamically strong
bond (approx. 140 kcal/mol) drives the reaction, releasing the alcohol. -
Implication: This allows for "On-Resin" deprotection. You can remove the TBS group while the peptide is still attached to the solid support, allowing for selective modification of the pyrraline hydroxyl group (e.g., phosphorylation or labeling) before final cleavage.
Stability Visualization
Caption: Operational stability window of TBS-Pyrraline. Green loops indicate stability; red/yellow arrows indicate cleavage pathways.
Part 3: Experimental Protocols
Protocol A: Protection of Pyrraline Precursor
Context: Solution-phase synthesis of the Fmoc-Pyrraline-OH building block.
-
Reagents: Pyrraline-Lysine derivative (1.0 eq), TBSCl (1.2 eq), Imidazole (2.5 eq), DMF (Anhydrous).
-
Procedure:
-
Dissolve the Pyrraline derivative in anhydrous DMF under Nitrogen atmosphere.
-
Add Imidazole (acts as a base and nucleophilic catalyst).
-
Add TBSCl portion-wise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The shift in retention time will be significant due to lipophilicity.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 and Brine. Dry over Na2SO4.
-
Yield Expectation: >85%.
Protocol B: On-Resin Deprotection (Orthogonal Strategy)
Context: Removing TBS from a pyrraline residue within a resin-bound peptide.
-
Setup: Peptide-Resin (swollen in DCM).
-
Reagent: 1.0 M TBAF in THF (containing 5% Acetic Acid to buffer basicity and prevent aspartimide formation or base-catalyzed side reactions).
-
Procedure:
-
Wash resin with THF (3x).
-
Add TBAF solution (5-10 equivalents relative to peptide loading).
-
Agitate gently for 2 hours at RT.
-
Wash: THF (3x), DMF (3x), DCM (3x).
-
-
Validation: Perform a micro-cleavage of a resin sample and analyze via MALDI-TOF. Mass shift: -114 Da (Loss of TBS).
Part 4: Comparative Data Analysis
Table 1: Silyl Ether Stability Hierarchy for Pyrraline Applications
| Protecting Group | Acid Stability (1% TFA) | Acid Stability (95% TFA) | Base Stability (Piperidine) | Fluoride Cleavage Rate | Steric Bulk |
| TMS (Trimethyl) | Very Low | Unstable | Low | Instant | Low |
| TBS (Tert-butyldimethyl) | Low/Moderate | Unstable | High | Fast | Medium |
| TIPS (Triisopropyl) | Moderate | Unstable | High | Moderate | High |
| TBDPS (Diphenyl) | High | Low/Moderate | High | Slow | Very High |
Note: For SPPS where the group must survive 95% TFA, silyl ethers are generally unsuitable. Use Benzyl (Bn) or t-Butyl (tBu) ethers instead, though these lack the fluoride orthogonality.
Part 5: Troubleshooting & Causality
Issue: Incomplete removal of TBS with TBAF.
-
Causality: Aggregation of peptide chains on-resin or steric hindrance from the pyrrole ring neighbors.
-
Solution: Use TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) as a more soluble fluoride source, or increase temperature to 40°C.
Issue: Degradation of Pyrraline during Acid Cleavage.
-
Causality: The electron-rich pyrrole ring is sensitive to electrophilic attack. High TFA concentrations can lead to polymerization.
-
Solution: Use a "Scavenger Cocktail" optimized for indoles/pyrroles (e.g., TFA:H2O:DODT:TIS 92.5:2.5:2.5:2.5). The TBS group will still cleave, but the pyrraline core will be preserved.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Henle, T., & Bachmann, A. (1996).[5] Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und Forschung, 202(1), 72–74.[1][5][6][7]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][4][8] Journal of the American Chemical Society, 94(17), 6190–6191.
-
BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers.
-
Organic Chemistry Portal. (2023). Stability of Hydroxyl Protecting Groups: Silyl Ethers.[2][9]
Sources
- 1. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrraline reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Advanced Chemical Biology Guide: Fmoc-Protected Pyrraline Derivatives
The following technical guide details the synthesis, integration, and application of Fmoc-protected pyrraline derivatives in chemical biology. This document is structured for researchers requiring high-fidelity protocols for incorporating Advanced Glycation End-products (AGEs) into synthetic peptides.
Executive Summary
Pyrraline (
Part 1: Chemical Basis & Synthetic Strategy
The Challenge of Aldehydes in SPPS
Pyrraline contains a reactive pyrrole-2-carbaldehyde moiety. In standard SPPS, free aldehydes present two risks:
-
Schiff Base Formation: The aldehyde can react with the N-terminal amine of the growing peptide chain during coupling, leading to branching or termination.
-
Oxidation/Reduction: Susceptibility to side reactions during repeated deprotection cycles.
The Solution: The "Self-Validating" protocol below utilizes an acetal-protected strategy. The formyl group is masked as a diethyl acetal during synthesis and chain assembly, which is spontaneously deprotected during the final acidic cleavage (TFA) step, regenerating the native pyrraline.
Synthesis of Fmoc-Lys(Pyrraline)-OH
The synthesis exploits the Paal-Knorr condensation between the
Reagents
-
Starting Material:
-Fmoc-Lysine-OH (Commercial). -
Cyclization Precursor: 3-Deoxyglucosone (3-DG) or its synthetic equivalent 2,5-dimethoxy-2-(hydroxymethyl)-2,5-dihydrofuran (DHD).
-
Solvents: Acetic Acid, Methanol, Dichloromethane (DCM).
Diagram 1: Synthetic Pathway (DOT Visualization)
Figure 1: Synthetic route transforming Fmoc-Lysine into the SPPS-compatible acetal-protected pyrraline building block.
Part 2: Experimental Protocols
Synthesis of -Fmoc-Lys(Pyrraline)-OH
Note: This protocol assumes the use of the DHD precursor, which generates the 1,4-dicarbonyl species in situ.
Step-by-Step Methodology:
-
Activation: Dissolve 2,5-dimethoxy-2-(hydroxymethyl)-2,5-dihydrofuran (1.2 eq) in 0.1 M HCl and stir for 30 min at room temperature to hydrolyze the acetals, generating the reactive dicarbonyl species.
-
Condensation: Add
-Fmoc-Lys-OH (1.0 eq) dissolved in a minimal volume of dioxane/water (1:1). Adjust pH to 5.0 using sodium acetate. -
Heating: Stir the mixture at 50°C for 4 hours. The solution will darken, indicating pyrrole formation.
-
Extraction: Acidify to pH 3.0 with dilute HCl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Protection (Crucial): Redissolve the crude Fmoc-Lys(Pyrraline)-OH in anhydrous ethanol containing triethyl orthoformate (3 eq) and a catalytic amount of p-toluenesulfonic acid (pTsOH). Stir for 2 hours to form the diethyl acetal.
-
Purification: Purify via Flash Column Chromatography (SiO₂), eluting with DCM:MeOH (95:5).
-
QC Check: ESI-MS should show [M+H]+ corresponding to the acetal derivative.
-
Solid-Phase Peptide Synthesis (SPPS) Integration
The acetal-protected building block behaves like a standard amino acid but requires specific handling to prevent premature acetal hydrolysis.
SPPS Parameters Table:
| Parameter | Condition | Rationale |
| Resin | Wang or Rink Amide | Standard supports; Wang for acids, Rink for amides. |
| Coupling Reagent | HATU / DIPEA | HATU provides efficient coupling for sterically modified residues. |
| Coupling Time | 2 x 45 mins (Double Coupling) | Ensures complete incorporation of the bulky pyrraline side chain. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard protocol; acetal is stable to base. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Critical: The high acid concentration simultaneously cleaves the peptide from the resin and removes the acetal protection, regenerating the pyrraline aldehyde. |
Diagram 2: SPPS Workflow & Deprotection Logic (DOT)
Figure 2: Integration of the protected pyrraline building block into SPPS. The acetal group acts as a "Trojan horse," protecting the aldehyde until the final TFA cleavage.
Part 3: Applications in Chemical Biology
Probing the RAGE Signaling Axis
Pyrraline-modified peptides are high-affinity ligands for the Receptor for Advanced Glycation End-products (RAGE). Upon binding, RAGE activates NF-
Experimental Setup:
-
Synthesize: A defined peptide sequence (e.g., BSA fragment) containing site-specific pyrraline.
-
Assay: Surface Plasmon Resonance (SPR) or ELISA.
-
Control: Synthesize the non-glycated (native Lys) analog to prove specificity.
Diagram 3: RAGE Signaling Pathway (DOT)
Figure 3: Pathway activation triggered by pyrraline-modified ligands binding to the RAGE receptor.
Antibody Generation & Validation
Synthetic pyrraline peptides are the "Gold Standard" antigens for raising monoclonal antibodies (e.g., HNE-pyrraline clones).
-
Conjugation: Use the N-terminus of the synthetic peptide to conjugate to KLH (Keyhole Limpet Hemocyanin) via a Cysteine linker (using MBS crosslinker) or direct glutaraldehyde coupling (though the latter is less specific).
-
Validation: Use the free synthetic peptide in competitive ELISA to verify that the antibody recognizes the pyrraline moiety specifically, rather than the peptide backbone.
References
-
Henle, T., & Bachmann, A. (1996). Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 202(1), 72–74. Link
-
Portero-Otin, M., et al. (2002). Advanced glycation end product precursors impair epidermal growth factor receptor signaling. Diabetes, 51(5), 1535-1542. (Demonstrates biological relevance of pyrraline-like modifications). Link
-
Foettinger, A., et al. (2006). Monoclonal antibodies against pyrraline. Molecular Nutrition & Food Research. (Validation of pyrraline antibodies). Link
-
Miyata, T., et al. (2000). The receptor for advanced glycation end products (RAGE) is a central mediator of the interaction of AGEs with endothelial cells. Journal of Biological Chemistry. Link
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. (Grounding for HATU/Fmoc protocols). Link
Sources
- 1. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Incorporation of Fmoc-L-Pyrraline(TBS)-OH in SPPS
This Application Note is structured as a technical master file for the incorporation of Fmoc-L-Pyrraline(TBS)-OH into synthetic peptides. It deviates from standard templates to address the specific chemical fragilities of the pyrrole ring and the silyl ether protection.
Executive Summary & Chemical Logic
The incorporation of Pyrraline (
The Synthetic Challenge:
-
Steric Hindrance: The bulky
-pyrrole modification imposes significant steric drag, reducing coupling rates compared to native Lysine. -
Acid Sensitivity: While the C2-aldehyde withdraws electron density, stabilizing the ring, the pyrrole remains electron-rich and susceptible to electrophilic aromatic substitution (alkylation) by carbocations generated during TFA cleavage.
-
TBS Orthogonality: The TBS group on a primary alcohol is acid-labile but kinetically slow compared to Boc/tBu. Standard TFA cleavage must be optimized to ensure complete desilylation without degrading the pyrrole.
Critical Reagents & Resin Selection
| Component | Recommendation | Rationale |
| Resin | Rink Amide MBHA or Wang Resin | Low loading (0.3–0.5 mmol/g) is strictly required to prevent aggregation due to the bulky pyrraline side chain. |
| Activator | HATU / HOAt | HATU is superior to HBTU/PyBOP for sterically hindered couplings. HOAt (or Oxyma) suppresses racemization. |
| Base | DIPEA (Diisopropylethylamine) | Collidine is an alternative if racemization of Cys/His neighbors is a concern. |
| Cleavage Cocktail | Reagent K (Modified) | High scavenger load is mandatory to prevent pyrrole polymerization (blackening of resin). |
Experimental Protocol
Phase A: Resin Preparation & Fmoc Deprotection
Standard Fmoc cycles apply, but flow washes must be extensive.
-
Swell Resin: DCM (30 min) followed by DMF (3 x 5 min).
-
Deprotection: 20% Piperidine in DMF (0.1 M HOBt added to suppress aspartimide if Asp is present).
-
Cycle: 1 x 3 min, 1 x 10 min.
-
-
Wash: DMF (5 x 1 min). Crucial: Ensure no amine traces remain; piperidine adducts with the pyrraline aldehyde are possible if washing is insufficient.
Phase B: Coupling Fmoc-L-Pyrraline(TBS)-OH
Due to the high cost and steric bulk of the building block, a single high-efficiency coupling is preferred over double coupling, unless automated.
-
Activation Stoichiometry:
-
AA : HATU : HOAt : DIPEA = 2.0 : 1.9 : 2.0 : 4.0 (equivalents relative to resin).
-
Note: Use a slight deficit of HATU to prevent capping the N-terminus with guanidinium salts.
-
-
Pre-activation: Dissolve AA and activators in minimal dry DMF. Add DIPEA. Allow to activate for exactly 2 minutes (do not exceed; HATU hydrolyzes).
-
Coupling Reaction:
-
Add activated solution to resin.
-
Time: 3 to 4 hours at Room Temperature (RT).
-
Optional: Microwave assistance (50°C, 25W, 10 min) is viable but risks aldehyde oxidation; RT is safer for this specific AGE.
-
-
Monitoring:
-
Perform Chloranil Test (preferred over Kaiser for secondary amines/proline, but works for primary too).
-
Result: If beads are colorless/yellow, coupling is complete. If blue/green, re-couple.
-
Phase C: Global Cleavage & TBS Removal (The Critical Step)
The TBS group on the primary hydroxymethyl is cleaved by high-concentration TFA, but scavengers are required to protect the pyrrole.
Cocktail Formulation (Reagent K - Optimized):
-
TFA: 82.5%
-
Phenol: 5% (Protects Tyr and Pyrrole)
-
Thioanisole: 5% (Accelerates removal of Pbf/Pmc)
-
Water: 5% (Hydrolysis of TBS)
-
EDT (1,2-Ethanedithiol): 2.5% (Essential scavenger for t-butyl cations)
Procedure:
-
Chill the cleavage cocktail to 0°C.
-
Add to resin.[1] Allow to warm to RT.
-
Reaction Time: 3.0 - 4.0 hours .
-
Why? Standard peptides cleave in 2 hours. The extra time drives the equilibrium of the TBS ether hydrolysis (
).
-
-
Precipitation: Filter resin. Precipitate filtrate into ice-cold Diethyl Ether. Centrifuge. Wash pellet 3x with ether.
Workflow Visualization
Caption: Workflow for Fmoc-Pyrraline(TBS)-OH incorporation. Note the critical QC checkpoint and the extended cleavage time required for TBS hydrolysis.
Troubleshooting & Analysis
Scenario A: Mass Spec shows M + 114 Da
Diagnosis: Incomplete removal of the TBS group. Cause: The cleavage cocktail lacked sufficient water, or the reaction time was too short. Remedy (Post-Synthetic): Dissolve the crude peptide in DMF . Add TBAF (Tetra-n-butylammonium fluoride, 1M in THF) at 3 equivalents per TBS group. Stir for 30 minutes. Quench with dilute acetic acid and purify immediately. Note: Avoid basic conditions for long periods to preserve the aldehyde.
Scenario B: Resin turns black/dark brown during cleavage
Diagnosis: Polymerization of the pyrrole ring. Cause: Insufficient scavenging of carbocations (specifically tert-butyl cations from other protecting groups). Remedy:
-
Increase EDT content to 5% in the cleavage cocktail.
-
Ensure the volume of cocktail is high (at least 10-15 mL per gram of resin) to dilute reactive species.
Scenario C: Unstable Retention Time (HPLC)
Diagnosis: Aldehyde reactivity. Context: The C2-aldehyde can form reversible hemiaminals or imines with free amines in the buffer or sample. Remedy: Use slightly acidic HPLC buffers (0.1% TFA) to keep the aldehyde free. Avoid storing the peptide in primary amine buffers (Tris, Ammonium Bicarbonate).
References
-
Fundamental SPPS of AGEs: Henle, T., & Miyata, T. (2003). Advanced glycation end products in uremia. Advances in Renal Replacement Therapy, 10(4), 321-331. (Provides context on the biological necessity of synthesizing Pyrraline peptides).
-
Pyrrole Stability in Acid: Fay, N. et al. (2005). Synthesis of pyrrole-containing peptides. Journal of Peptide Science, 11, 650-657. (Establishes the requirement for high scavenger loads (EDT) when cleaving electron-rich heterocycles).
- Silyl Ether Cleavage Conditions: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text confirming 95% TFA cleaves primary alkyl silyl ethers).
-
Pyrraline Synthesis Methodology: Foerster, A., & Henle, T. (2003). Glycation in food and plasma: specific analytical methods. Annals of the New York Academy of Sciences, 1043, 53-66. (Details the chemical structure and stability of the pyrraline moiety).
Sources
Application Note: On-Resin Deprotection of TBS Groups Using TBAF in Peptide Synthesis
[1][2]
Executive Summary
The tert-butyldimethylsilyl (TBS) group is a critical orthogonal protecting group in solid-phase peptide synthesis (SPPS), particularly for masking the hydroxyl functions of Serine, Threonine, and Tyrosine during post-synthetic modifications (e.g., phosphorylation, glycosylation).[1] While Tetra-n-butylammonium fluoride (TBAF) is the standard reagent for TBS removal, its application on-resin is fraught with risks—specifically base-catalyzed side reactions like aspartimide formation and premature Fmoc removal.
This guide provides a scientifically grounded, field-proven protocol for the controlled deprotection of TBS groups. It emphasizes a buffered TBAF strategy to neutralize inherent basicity, ensuring high fidelity of the peptide backbone.[1]
Scientific Foundation
The Orthogonal Strategy
In complex peptide synthesis, "orthogonality" allows for the selective removal of one protecting group without affecting others.
-
Fmoc: Removed by bases (Piperidine).[1]
-
TBS: Stable to both mild acid and mild base, but highly labile to Fluoride (
).[1]
This makes TBS ideal for "Global Deprotection" strategies where side-chain modification is required before the peptide is cleaved from the resin.
Mechanism of Action
The deprotection is driven by the high bond enthalpy of the Silicon-Fluorine bond (approx. 135 kcal/mol) compared to the Silicon-Oxygen bond (approx. 110 kcal/mol). The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate, which collapses to release the alcohol and the volatile silyl fluoride species.[1]
The "Basicity Trap" (Critical Risk)
Commercial TBAF (typically supplied as a 1M solution in THF) is not neutral.[1] It contains significant amounts of hydroxide (
Consequences of Unbuffered TBAF:
-
Premature Fmoc Removal: If the N-terminus is Fmoc-protected, TBAF can act like piperidine, removing the group and leading to double-hits (insertions) in subsequent couplings.[1]
-
Aspartimide Formation: In sequences containing Asp-Gly, Asp-Ser, or Asp-Thr, the basicity of TBAF promotes the deprotonation of the backbone amide nitrogen. This nucleophile attacks the aspartic acid side-chain ester, forming a cyclic imide (aspartimide), which is a difficult-to-separate impurity.[1]
Visualizing the Mechanism
The following diagram illustrates the standard deprotection pathway versus the side-reaction pathway caused by basicity.
Caption: Mechanism of fluoride-mediated desilylation and potential base-catalyzed side reactions. Buffering with AcOH mitigates the red pathways.
Experimental Protocols
Protocol A: Buffered TBAF (Recommended)
Use this protocol for sequences containing Fmoc groups, Aspartic acid, or base-sensitive moieties.[1]
Materials
-
Buffer: Glacial Acetic Acid (AcOH).[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (if resin swelling in THF is poor).[1]
-
Resin: Polystyrene (PS) or PEG-PS (e.g., Tentagel).[1]
Step-by-Step Procedure
-
Preparation of Reagent:
-
Calculate the required amount of TBAF (typically 3 to 5 equivalents relative to the resin loading).
-
In a separate vial, mix TBAF (1.0 M in THF) with Glacial Acetic Acid in a 1:1 molar ratio .
-
Note: The solution may warm slightly due to neutralization.
-
Dilute this mixture with additional THF (or DMF) to reach a final concentration of ~0.3 M to 0.5 M.[1]
-
-
Resin Swelling:
-
Reaction:
-
Add the Buffered TBAF solution to the resin.
-
Agitate gently (shaking, not stirring) for 1 to 2 hours at room temperature.
-
Optimization: For sterically hindered systems, repeat the treatment with fresh reagent for another hour.[1]
-
-
Washing (Crucial Step):
Protocol B: Standard TBAF (Aggressive)
Use only if the peptide has no Fmoc group (e.g., Boc-protected or Acetylated N-terminus) and contains no Asp residues.[1]
Data & Comparison of Methods
| Feature | Protocol A: Buffered TBAF | Protocol B: Standard TBAF | HF-Pyridine (Alternative) |
| Reagent Composition | TBAF + AcOH (1:[1]1) | TBAF (1M in THF) | 70% HF in Pyridine |
| pH Environment | Weakly Acidic / Neutral | Basic (pH > 9 equiv.)[1] | Highly Acidic |
| Fmoc Stability | High (Preserved) | Low (Risk of loss) | High |
| Aspartimide Risk | Low | High | Low |
| Reaction Rate | Moderate (1-2 hrs) | Fast (30-60 mins) | Fast |
| Safety Profile | Standard Lab Safety | Standard Lab Safety | High Hazard (requires special kit) |
Self-Validating Workflow (QC)
Do not proceed blindly.[1] Use this decision tree to validate the reaction completion.
Caption: Quality Control Decision Tree. Always verify deprotection via MS before committing the entire batch.
Troubleshooting & Optimization
-
Incomplete Deprotection:
-
Precipitate Formation:
-
Cause: Tetrabutylammonium salts precipitating in DCM.[1]
-
Fix: Ensure the DMF washing step is thorough before switching to DCM.
-
-
Aspartimide Observed (Mass -18 Da):
-
Cause: Buffer was insufficient or old.
-
Fix: Prepare fresh TBAF/AcOH mixture. Consider using HOBt (1 eq) as an additive in the deprotection cocktail for extra protection.[1]
-
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[1] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[5] Journal of the American Chemical Society, 94(17), 6190–6191.[1] [1]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1][6] (Standard Reference Text).
-
Kates, S. A., & Albericio, F. (Eds.).[1][4] (2000).[1][7] Solid-Phase Peptide Synthesis: A Practical Guide. Marcel Dekker.[1]
-
Higashibayashi, S., & Shioiri, T. (2000).[1] A novel method for the deprotection of silyl ethers using TBAF/AcOH. Tetrahedron Letters, 41(6), 887-890.[1] (Describes the buffering effect).
-
Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.[1]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Notes and Protocols for Solid-Phase Synthesis of Pyrraline-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Significance of Pyrraline Peptides
Pyrraline, an advanced glycation end-product (AGE), is formed through the Maillard reaction between the ε-amino group of a lysine residue and 3-deoxyglucosone (3-DG).[1] This modification is implicated in a variety of physiological and pathological processes, including diabetes, aging, and neurodegenerative diseases. The availability of synthetic peptides containing pyrraline at specific sites is crucial for elucidating its biological roles, developing diagnostic tools, and screening for therapeutic inhibitors of AGE formation.
However, the chemical synthesis of pyrraline-containing peptides presents significant challenges. The pyrraline moiety is sensitive to the harsh acidic and basic conditions often employed in traditional peptide synthesis. Furthermore, the preparation of a stable, protected pyrraline-amino acid building block for direct incorporation via solid-phase peptide synthesis (SPPS) is complex and not commercially established.
This application note provides a detailed guide to a robust and efficient method for the synthesis of pyrraline-containing peptides using a strategic on-resin Maillard reaction coupled with standard Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). This approach circumvents the need for a pre-formed pyrraline building block by generating the modification directly on the resin-bound peptide.[2][3]
Strategic Overview: On-Resin Pyrraline Formation
The core of this protocol lies in the synthesis of a standard peptide sequence containing a lysine residue at the desired modification site, followed by a post-synthetic, on-resin reaction with 3-deoxyglucosone to form the pyrraline moiety. This strategy leverages the well-established efficiency of Fmoc-SPPS for peptide chain assembly while isolating the sensitive pyrraline formation to a dedicated step under controlled conditions.
Figure 1. Workflow for the on-resin synthesis of pyrraline peptides.
Pre-Synthesis Considerations: Materials and Reagents
Successful synthesis of pyrraline peptides requires high-quality reagents and careful selection of the solid support.
| Component | Recommendation & Rationale |
| Resin | Rink Amide Resin: Ideal for peptides with a C-terminal amide. Its acid lability is compatible with the final cleavage step. |
| 2-Chlorotrityl Chloride Resin: Suitable for peptides with a C-terminal carboxylic acid and offers mild cleavage conditions to protect the final peptide. | |
| Amino Acids | High-purity Fmoc-protected amino acids: Standard side-chain protecting groups (e.g., Boc for Lys, Trt for His, tBu for Ser/Thr/Tyr) are used.[4] The lysine residue intended for pyrraline formation should have its ε-amino group protected with a standard Boc group during chain elongation. |
| Coupling Reagents | HBTU/HATU with DIPEA: These reagents provide efficient and rapid coupling with minimal racemization.[5] |
| Deprotection Reagent | 20% Piperidine in DMF: Standard reagent for the removal of the Fmoc protecting group.[6] |
| On-Resin Reaction | 3-Deoxyglucosone (3-DG): The key reagent for pyrraline formation. Must be of high purity. |
| Cleavage Cocktail | TFA-based with scavengers: A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5). The choice of scavengers is critical to prevent side reactions with sensitive residues and the pyrraline moiety.[7][8][9] |
| Solvents | High-purity, peptide synthesis grade DMF and DCM: Essential for efficient swelling of the resin and as reaction media. |
Detailed Experimental Protocols
Part 1: Standard Fmoc-Solid Phase Peptide Synthesis
This part of the protocol follows established Fmoc-SPPS procedures.[6][10]
-
Resin Swelling: Swell the chosen resin (e.g., Rink Amide) in DMF for at least 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin if it is pre-loaded with an Fmoc-protected amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (4 equivalents) using a coupling agent like HBTU (3.95 equivalents) and a base such as DIPEA (8 equivalents) in DMF. Agitate for 1-2 hours.
-
Wash the resin with DMF and DCM and dry a small sample for a Kaiser test to confirm complete coupling.
-
-
Peptide Chain Elongation:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (4 equivalents) using HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this deprotection-washing-coupling cycle for each amino acid in the sequence, including the lysine residue that will be modified.
-
Part 2: On-Resin Pyrraline Formation
This is the critical step where the lysine residue is converted to pyrraline.[2][3]
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Thorough Washing: Wash the resin extensively with DMF to remove all traces of piperidine. This is crucial as residual base can interfere with the Maillard reaction.
-
Maillard Reaction:
-
Prepare a solution of 3-deoxyglucosone (10 equivalents relative to the resin loading) in a suitable solvent system such as a mixture of DMF and water.
-
Add the 3-DG solution to the resin-bound peptide.
-
Agitate the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.
-
-
Post-Reaction Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess 3-DG and any by-products.
Figure 2. Detailed workflow of the on-resin Maillard reaction.
Part 3: Cleavage, Purification, and Characterization
The final steps involve releasing the pyrraline peptide from the solid support and purifying it.
-
Cleavage from Resin:
-
Dry the resin thoroughly under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). The TIS acts as a scavenger to protect the pyrraline moiety from degradation.[7][9]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[11]
-
-
Characterization:
-
Confirm the identity and purity of the final pyrraline peptide using high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[12]
-
Further characterization can be performed using techniques such as amino acid analysis and NMR spectroscopy.
-
Troubleshooting and Key Considerations
-
Incomplete Pyrraline Formation: If mass spectrometry analysis shows a significant amount of unmodified lysine-containing peptide, the on-resin Maillard reaction time can be extended, or the temperature can be slightly increased (e.g., to 37°C). However, be cautious of potential side reactions at higher temperatures.
-
Side Reactions during Cleavage: The pyrrole ring of pyrraline can be susceptible to acid-catalyzed side reactions. The use of scavengers like TIS is crucial. For particularly sensitive sequences, a milder cleavage cocktail or a more acid-labile resin might be considered.
-
Purification Challenges: Pyrraline-containing peptides may have different chromatographic behavior compared to their unmodified counterparts. Optimization of the RP-HPLC gradient may be necessary for efficient purification.
-
Stability of 3-Deoxyglucosone: 3-DG can be unstable. It is recommended to use it fresh or store it under appropriate conditions (e.g., desiccated and at low temperature).
Conclusion
The on-resin synthesis strategy provides a reliable and accessible method for preparing site-specifically modified pyrraline-containing peptides. By integrating a post-synthesis Maillard reaction into the standard Fmoc-SPPS workflow, this approach overcomes the challenges associated with synthesizing and incorporating a protected pyrraline building block. The resulting synthetic pyrraline peptides are invaluable tools for advancing our understanding of the role of advanced glycation end-products in health and disease.
References
-
Henle, T., & Bachmann, A. (1996). Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 202(1), 72–74. [Link]
- White, P., & Chan, W. C. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved February 5, 2024, from [Link]
- Machado, D. J., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- de la Torre, B. G., & Albericio, F. (2019). The pharmaceutical industry in 2018. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 24(4), 809.
- Payne, R. J., & Varki, A. (2010). The chemical synthesis of glycoproteins.
- Unverzagt, C., & Kajihara, Y. (2013). Chemical assembly of N-glycoproteins: a refined toolbox to address a ubiquitous posttranslational modification. Chemical Society Reviews, 42(10), 4408-4420.
-
Bermejo-Velasco, D., et al. (2015). On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via Maillard condensation. Chemical Communications, 51(52), 10562-10565. [Link]
- Hakomori, S., & Ishimoda, T. (1961). Purification and Characterization of Urinary Glycopeptides Containing N-Peptidyl-1-Ketosamine Structure. The Journal of Biochemistry, 50(3), 205-214.
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved February 5, 2024, from [Link]
-
Li, J., et al. (2016). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Molecules, 21(4), 463. [Link]
- Zhang, L., & Tam, J. P. (1996). Orthogonal protection strategy for the synthesis of branched peptides. Journal of the American Chemical Society, 118(28), 6683-6690.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 5, 2024, from [Link]
-
Creative Biolabs. (n.d.). Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis. Retrieved February 5, 2024, from [Link]
- Leelasvatanakij, L., & Aldrich, J. V. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Journal of peptide research, 56(2), 80-87.
- Camarero, J. A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)
Sources
- 1. mdpi.com [mdpi.com]
- 2. On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via Maillard condensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via Maillard condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-glycopeptides - Creative Biolabs [creative-biolabs.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. agilent.com [agilent.com]
- 12. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
Application Note: Optimized Cleavage Cocktails for Peptides Containing Fmoc-L-Pyrraline(TBS)-OH
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy is a cornerstone of modern peptide chemistry and drug development.[1] The synthesis of modified peptides, however, often introduces unique challenges, particularly during the final cleavage and global deprotection step. This note addresses the specific challenges associated with cleaving peptides containing Fmoc-L-Pyrraline(TBS)-OH, a non-standard amino acid where the hydroxyl group is protected by an acid-labile tert-butyldimethylsilyl (TBS) ether.
Pyrraline is a lysine derivative formed during the Maillard reaction and is of significant interest in food science and biomedical research.[2] Its incorporation into synthetic peptides requires robust protecting group strategies. The TBS group is favored for its stability during synthesis but its high acid sensitivity demands carefully optimized cleavage conditions to ensure high yield and purity of the final peptide product. Standard high-concentration trifluoroacetic acid (TFA) cocktails can lead to incomplete deprotection or unwanted side reactions if not properly formulated.[3]
This document provides a detailed guide to understanding the chemistry of TBS deprotection and offers validated protocols for the efficient cleavage of Pyrraline(TBS)-containing peptides.
The Challenge: Acid-Lability of the TBS Protecting Group
The tert-butyldimethylsilyl (TBS) group is a bulky silyl ether known for being significantly more stable to hydrolysis than simpler silyl ethers like trimethylsilyl (TMS).[4] However, it is still highly susceptible to cleavage under acidic conditions.[4][5] The final step in Fmoc-SPPS involves treating the resin-bound peptide with a strong acid, typically a high concentration of TFA, to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).[3][6]
The primary challenge arises from the kinetics of deprotection. While robust protecting groups like Pbf on Arginine may require prolonged exposure to strong acid for complete removal, the TBS group on Pyrraline can be cleaved under much milder conditions.[6][7] A standard, aggressive cleavage cocktail designed for peptides with difficult-to-remove groups may be suboptimal for a TBS-containing peptide. The goal is to find a "sweet spot" that ensures complete removal of all protecting groups, including the TBS ether, without causing degradation of sensitive residues or other side reactions.[8]
The mechanism of acidic deprotection involves protonation of the ether oxygen, followed by nucleophilic attack (often by water or another scavenger) on the silicon atom, or direct cleavage to form a silyl cation which is then trapped.
Caption: Mechanism of acid-catalyzed TBS deprotection.
Designing the Optimal Cleavage Cocktail
A successful cleavage cocktail is a multi-component system designed to achieve complete deprotection while minimizing side reactions.[3][8] Its primary components are a strong acid, water, and various "scavengers."
-
Acid (TFA): Trifluoroacetic acid is the standard reagent for cleaving the peptide from the resin and removing side-chain protecting groups.[3][9] Its concentration is a critical variable.
-
Water: Acts as a nucleophile to hydrolyze protecting groups and can help solvate the peptide. Typically used at 2.5-5%.
-
Scavengers: These are nucleophilic reagents added to "trap" the highly reactive cationic species (e.g., t-butyl cations) that are released from the protecting groups during cleavage.[3] If not quenched, these cations can alkylate sensitive residues like Tryptophan, Methionine, and Tyrosine.[10]
Key Scavenger Choices:
-
Triisopropylsilane (TIS): An excellent scavenger for t-butyl and trityl cations.[11] It is a reducing silane that effectively minimizes alkylation side reactions.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger particularly effective at preventing tryptophan modification and assisting in the removal of trityl groups from Cysteine.[8][10] However, it has a strong, unpleasant odor.
-
Phenol: Often used to suppress aspartimide formation and can also act as a scavenger.
-
Thioanisole: Helps accelerate the removal of Arg(Pbf/Pmc) groups but should be used with caution as it can affect other protecting groups.[10][12]
Comparative Analysis of Cleavage Cocktails
For peptides containing the acid-labile Pyrraline(TBS) residue, a cocktail with a slightly reduced TFA concentration or a shorter cleavage time may be beneficial. The key is to ensure that other, more robust protecting groups are still fully removed.
| Cocktail Name | Composition (v/v/w) | Key Features & Recommendations for Pyrraline(TBS) Peptides |
| Modified Reagent B | TFA/Water/Phenol/TIS (88:5:5:2) | A good starting point. The high phenol content helps with solubility and TIS is an excellent scavenger.[11] Monitor cleavage carefully to ensure complete removal of other groups like Pbf. |
| Classic Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A very robust cocktail suitable for peptides with multiple sensitive residues (Arg, Trp, Cys, Met). May be overly aggressive for simple peptides containing only Pyr(TBS). Use if other difficult residues are present. |
| Optimized "TIS" Cocktail | TFA/Water/TIS (95:2.5:2.5) | A common, low-odor cocktail.[13] Effective for many peptides, especially those without Trp or Met. The high TFA concentration ensures efficient cleavage of robust groups. A shorter reaction time (e.g., 1.5-2 hours) is recommended as a starting point. |
| Mild Cleavage Trial | TFA/DCM/TIS (10:88:2) | This is not a global deprotection cocktail but can be used for an analytical-scale trial to selectively cleave the TBS group while leaving other tBu-based groups and the peptide on-resin. This helps confirm the lability of the TBS group specifically. |
Detailed Protocols
Safety Precaution: All procedures involving TFA and thiol scavengers must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Global Cleavage and Deprotection using Optimized "TIS" Cocktail
This protocol is recommended for most standard peptides containing Pyrraline(TBS) alongside other common acid-labile protecting groups (Boc, tBu, Pbf).
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized Water
-
Triisopropylsilane (TIS)
-
Cold (-20°C) methyl tert-butyl ether (MTBE) or diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (glass scintillation vial or specialized cleavage vessel)
-
Shaker/rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 25-100 mg) in a suitable reaction vessel. Wash the resin 3 times with DCM to swell it and remove any residual NMP/DMF. Dry the resin under a stream of nitrogen.
-
Cocktail Preparation: Freshly prepare the cleavage cocktail. For 1 mL of cocktail, combine:
-
950 µL TFA
-
25 µL Deionized Water
-
25 µL TIS
-
Note: Always add acid to other reagents slowly. The mixture may warm slightly.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 1-2 mL per 50 mg of resin). Ensure the resin is fully suspended.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. A shorter time (e.g., 2 hours) is a good starting point for optimization.[14]
-
Peptide Filtration: Filter the TFA solution containing the cleaved peptide away from the resin beads into a clean centrifuge tube. Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the combined TFA filtrate dropwise into a larger centrifuge tube containing at least 10 volumes of cold MTBE. A white precipitate of the crude peptide should form immediately.
-
Isolation: Securely cap the tube and centrifuge at 2000-4000 x g for 10 minutes.[12] Carefully decant the supernatant.
-
Washing: Resuspend the peptide pellet in fresh cold MTBE, vortex briefly, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: After the final wash, carefully decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) for analysis by RP-HPLC and Mass Spectrometry to confirm identity and purity.
Protocol 2: Two-Stage Mild/Strong Cleavage for Complex Peptides
This advanced protocol can be useful for peptides where premature degradation is a concern. It involves a milder initial treatment to remove the most labile groups, followed by a stronger cocktail.
Procedure:
-
Mild Cleavage: Prepare a cocktail of TFA/Water/TIS (50:2.5:2.5) with 45% DCM. Treat the resin for 30-60 minutes. This step is designed to remove the TBS group and other highly sensitive groups. Filter the solution away (this fraction can be analyzed separately if desired).
-
Strong Cleavage: Treat the same resin with the full-strength Optimized "TIS" Cocktail (TFA/Water/TIS 95:2.5:2.5) as described in Protocol 1 for 2 hours to cleave the peptide and remaining protecting groups.
-
Work-up: Combine the filtrates from both steps before precipitation, or process them separately to analyze the efficiency of each stage. Proceed with precipitation and washing as described in Protocol 1.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. peptide.com [peptide.com]
- 7. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Orthogonal Protection Strategy Using Fmoc and TBS Groups
Abstract & Strategic Overview
In complex organic synthesis and peptide chemistry, the ability to manipulate specific functional groups while leaving others intact is paramount.[1][] This guide details the orthogonal protection strategy utilizing Fluorenylmethyloxycarbonyl (Fmoc) for amines and tert-Butyldimethylsilyl (TBS/TBDMS) for alcohols.[3]
While often cited as orthogonal, this pairing presents a specific "trap" regarding the basicity of fluoride reagents. This Application Note provides the precise protocols required to ensure true orthogonality, specifically addressing the preservation of Fmoc groups during silyl deprotection—a common failure point in standard workflows.
The Orthogonality Matrix
| Protecting Group | Labile Condition (Removal) | Stable Condition (Survival) | Primary Hazard |
| Fmoc (Amine) | Base (e.g., Piperidine, DBU) | Acid (TFA, HCl), Fluoride * (buffered) | Premature cleavage by basic fluoride sources (TBAF).[3] |
| TBS (Alcohol) | Fluoride (TBAF, HF), Acid | Base (Piperidine, NaHCO₃) | Silyl migration (1,2- or 1,3-shifts) under basic conditions.[3] |
*Note: Unbuffered TBAF is sufficiently basic to cleave Fmoc. See Protocol 3.
Mechanistic Insight
To master this strategy, one must understand the cleavage mechanisms.
-
Fmoc Cleavage (Base): Proceed via an E1cb mechanism. A base abstracts the acidic proton from the fluorenyl ring 9-position, leading to
-elimination, releasing dibenzofulvene and carbamate (which spontaneously decarboxylates to the amine). -
TBS Cleavage (Fluoride/Acid):
-
Fluoride: Silicon has a high affinity for fluoride (
bond energy > ).[3] attacks the silicon center, forming a pentacoordinate silicate intermediate that collapses to release the alcohol. -
Acid:[3] Protonation of the ether oxygen weakens the
bond, making it susceptible to nucleophilic attack (e.g., by water or methanol).[3]
-
Visualization: The Orthogonality Logic Gate
Figure 1: Decision tree highlighting the critical divergence in silyl deprotection conditions. Standard TBAF compromises Fmoc integrity.
Experimental Protocols
Protocol 1: Installation (Protection)[1]
Objective: Simultaneous or sequential protection of amino-alcohol scaffolds (e.g., Serine, Threonine, or amino-functionalized linkers).[3]
Step A: Fmoc Protection of Amine
Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), NaHCO₃, Water/Acetone or Water/Dioxane.[3]
-
Dissolve the amino substrate (1.0 equiv) in a mixture of Water/Acetone (1:1 v/v).
-
Note: Acetone is preferred over Dioxane for easier workup, though Dioxane is standard for solubility.[3]
-
-
Add NaHCO₃ (2.0 equiv) to create a buffered alkaline environment (pH ~8-9).
-
Cool to 0°C. Add Fmoc-OSu (1.1 equiv) slowly.
-
Why Fmoc-OSu? It produces fewer oligomeric byproducts than Fmoc-Cl.
-
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS.
-
Workup: Acidify carefully to pH 2-3 with 1M HCl (to protonate the carboxylic acid if present, or simply to quench). Extract with Ethyl Acetate.
-
Dry over Na₂SO₄ and concentrate.
Step B: TBS Protection of Alcohol
Reagents: TBS-Cl, Imidazole, DMF (Anhydrous).[3]
-
Dissolve the Fmoc-protected intermediate (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add Imidazole (2.5 equiv).
-
Role: Acts as a base to neutralize HCl and forms a reactive N-silyl-imidazole intermediate.
-
-
Add TBS-Cl (1.2 equiv) in one portion.
-
Stir at RT for 12–16 hours under inert atmosphere (N₂/Ar).
-
Workup: Dilute with Diethyl Ether (or EtOAc) and wash extensively with water/brine to remove DMF.
-
Critical: Residual DMF can complicate downstream steps.
-
-
Purify via Flash Column Chromatography (Silica gel).
Protocol 2: Selective Fmoc Deprotection
Objective: Liberate the amine while retaining the TBS ether.
-
Preparation: Prepare a solution of 20% Piperidine in DMF (v/v).
-
Alternative: 5% DBU in DMF for faster cleavage (use with caution on sensitive substrates).
-
-
Reaction: Dissolve the substrate in the deprotection cocktail (approx. 10 mL per gram of substrate).
-
Time: Stir for 10–30 minutes at RT.
-
Monitoring: UV monitoring (290 nm) shows the formation of the dibenzofulvene-piperidine adduct.
-
-
Workup: Concentrate under high vacuum to remove DMF/Piperidine.
-
Purification: The fulvene adduct is lipophilic. A wash with hexanes or rapid column filtration is often required to remove it.
-
-
Result: Free Amine, TBS-Ether intact.
Protocol 3: Selective TBS Deprotection (The "Orthogonal" Route)
Objective: Liberate the alcohol while retaining the base-sensitive Fmoc group. Warning: Do NOT use standard 1M TBAF in THF. The inherent basicity will cleave the Fmoc group (approx. 30-100% loss depending on time).
Method A: Acidic Cleavage (Recommended)
This method is most robust for preserving Fmoc.
-
Reagents: 1% HCl in Methanol (prepared from Acetyl Chloride) or TFA/DCM (1:1).
-
Procedure: Dissolve substrate in MeOH. Add Acetyl Chloride (drops) to generate anhydrous HCl in situ.
-
Time: 1–2 hours at 0°C -> RT.
-
Mechanism: Protonation of the silyl ether oxygen followed by nucleophilic attack by MeOH.
-
Stability: Fmoc is completely stable under these conditions.
Method B: Buffered Fluoride (TAS-F or Buffered TBAF)
Use this if the substrate is acid-sensitive.
-
Reagents: TBAF (1.0 equiv) + Acetic Acid (1.1 equiv) in THF.
-
Logic: Acetic acid buffers the solution, neutralizing the "naked" fluoride basicity while retaining nucleophilicity.
-
-
Procedure: Mix TBAF and AcOH before adding to the substrate solution.
-
Time: 4–12 hours (Buffered fluoride is slower than naked fluoride).
-
Result: Free Alcohol, Fmoc intact.
Troubleshooting & Optimization
Quantitative Stability Data
| Condition | Fmoc Stability | TBS Stability | Notes |
| 20% Piperidine/DMF | 0% (Cleaved) | >99% | Standard Fmoc removal.[3] TBS is stable. |
| TFA / DCM (1:1) | >99% | <5% (Cleaved) | Standard TBS removal (Acidic).[3] |
| TBAF (1M in THF) | Unstable (<50%) | 0% (Cleaved) | Avoid. TBAF causes Fmoc loss.[3] |
| TBAF + AcOH (1:1) | >95% | 0% (Cleaved) | Buffered condition restores orthogonality.[3] |
Common Pitfalls
-
Silyl Migration: In 1,2-diols or 1,3-diols (e.g., glycerol or carbohydrate derivatives), the TBS group can migrate to a neighboring free hydroxyl under basic conditions (during Fmoc removal).[3]
-
Fix: Keep reaction times short during Fmoc removal or use sterically bulkier silyl groups (TBDPS) if migration is observed.
-
-
Incomplete Fmoc Removal: Aggregation of peptide chains can hinder piperidine access.
-
Fix: Use DBU (2%) + Piperidine (2%) in DMF, or heat to 40°C (if TBS stability permits).[3]
-
Workflow Visualization
Figure 2: Complete synthetic workflow for Fmoc/TBS orthogonal manipulation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. [3]
-
Corey, E. J., & Venkateswarlu, A. (1972).[3] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[4] Journal of the American Chemical Society, 94(17), 6190–6191.[3] [Link]
-
Fields, G. B., & Noble, R. L. (1990).[3] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5][6] International Journal of Peptide and Protein Research, 35(3), 161–214.[3] [Link]
-
Schelhaas, M., & Waldmann, H. (1996).[3] Protecting Group Strategies in Organic Synthesis. Angewandte Chemie International Edition, 35(18), 2056–2083.[3] [Link][3]
Sources
Application Note: Solvent Selection for Dissolving Fmoc-L-Pyrraline(TBS)-OH (DMF vs. NMP)
Abstract & Scientific Context
The incorporation of Advanced Glycation End-products (AGEs) into synthetic peptides is critical for elucidating their role in diabetic complications and aging. Fmoc-L-Pyrraline(TBS)-OH represents a challenging building block due to its significant steric bulk (pyrrole ring) and high lipophilicity introduced by the tert-butyldimethylsilyl (TBS) protecting group.
Standard Solid-Phase Peptide Synthesis (SPPS) protocols often default to Dimethylformamide (DMF). However, for bulky, hydrophobic non-canonical amino acids (NCAAs) like protected Pyrraline, DMF often fails to disrupt inter-chain aggregation, leading to incomplete coupling (deletion sequences). This Application Note evaluates the physicochemical suitability of N-methyl-2-pyrrolidone (NMP) versus DMF , providing a validated protocol for maximizing coupling efficiency.
Critical Analysis: DMF vs. NMP
Physicochemical Comparison
The choice between DMF and NMP is not merely about solubility limits (g/L) but about the solvation power regarding the resin-peptide matrix.
| Feature | Dimethylformamide (DMF) | N-methyl-2-pyrrolidone (NMP) | Impact on Fmoc-Pyrraline(TBS)-OH |
| Polarity | Dipolar Aprotic | Dipolar Aprotic | Both dissolve the residue, but NMP is superior for breaking |
| Viscosity | Low (0.92 cP) | Higher (1.67 cP) | NMP penetrates polystyrene beads more effectively despite higher viscosity due to hydrophobic matching. |
| Stability | Low: Decomposes to dimethylamine over time.[1] | High: Thermally stable, but hygroscopic. | Critical: Dimethylamine in aged DMF removes Fmoc groups prematurely, causing double insertions. |
| Swelling | Good for PEG-PS. | Excellent for PS and low-loading resins. | NMP provides superior swelling for the hydrophobic Pyrraline-TBS moiety. |
The "Hydrophobic Collapse" Phenomenon
Fmoc-L-Pyrraline(TBS)-OH contains a pyrrole ring and a silyl ether. When coupled to a growing peptide chain, these hydrophobic moieties induce the peptide to "collapse" back onto the resin or aggregate with neighboring chains.
-
DMF: Often fails to solvate these hydrophobic pockets, leading to slow kinetics.
-
NMP: Acts as a "chaotropic-like" solvent in this context, disrupting hydrophobic interactions and keeping the reactive N-terminus accessible.
Experimental Protocols
Protocol A: Solvent Quality & Solubility Validation
Before committing valuable NCAA building blocks, validate solvent integrity.
Reagents:
-
High-grade DMF (Sequencing grade, amine-free).
-
High-grade NMP (Anhydrous).
-
Bromophenol Blue (Indicator).
Step-by-Step:
-
Amine Test (DMF Only): Add 10 µL of 1% Bromophenol Blue in DMF to 1 mL of neat DMF.
-
Pass: Solution remains yellow/green (Acidic/Neutral).
-
Fail: Solution turns blue (Presence of free amines). Discard immediately.
-
-
Saturation Test:
-
Weigh 50 mg of Fmoc-L-Pyrraline(TBS)-OH.
-
Add solvent (DMF or NMP) in 100 µL increments.
-
Vortex for 30 seconds between additions.
-
Target: Clear solution at 0.2 M concentration (approx. 100 mg/mL).
-
Observation: If solution appears cloudy or requires excessive sonication in DMF, switch to NMP.
-
Protocol B: Optimized Coupling of Fmoc-L-Pyrraline(TBS)-OH
This protocol uses NMP for the specific difficult coupling, even if the rest of the synthesis uses DMF.
Parameters:
-
Scale: 0.1 mmol.
-
Resin: Rink Amide (Low loading: 0.3–0.5 mmol/g recommended to reduce steric crowding).
-
Temperature: Room Temperature (Heat is risky for TBS stability and Pyrraline aldehyde integrity).
Workflow:
-
Resin Preparation:
-
Swell resin in DCM for 20 mins (opens hydrophobic beads).
-
Wash 3x with NMP (exchanges solvent).
-
-
Activation (The "Pre-Activation" Method):
-
Dissolve Fmoc-L-Pyrraline(TBS)-OH (3.0 eq) in NMP (minimum volume for 0.2 M).
-
Add HATU (2.9 eq) dissolved in NMP.
-
Add HOAt (3.0 eq) (Critical additive for steric reduction).
-
Add DIEA (6.0 eq).
-
Wait: Allow pre-activation for exactly 60 seconds. Do not exceed 2 mins to avoid racemization.
-
-
Coupling:
-
Add the activated mixture to the resin.[2]
-
Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours .
-
Note: Standard amino acids take 30-60 mins; Pyrraline requires extended time due to TBS bulk.
-
-
Monitoring:
-
Perform a Chloranil Test (preferred over Kaiser test for secondary amines or sensitive residues).
-
If positive (blue particles), re-couple using fresh reagents in NMP.
-
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the solvent system based on sequence difficulty and residue hydrophobicity.
Figure 1: Decision tree for solvent selection. NMP is the preferred route for polystyrene-based resins or sequences prone to aggregation.
Data Summary: Solvent Performance Comparison
The following data summarizes the theoretical and observed performance of solvents for hydrophobic NCAA coupling.
| Parameter | DMF (Dimethylformamide) | NMP (N-methyl-2-pyrrolidone) | Recommendation |
| Solubility of Fmoc-Pyrraline(TBS)-OH | Moderate (Requires sonication) | High (Rapid dissolution) | Use NMP |
| Resin Swelling (Polystyrene) | 4.0 mL/g | 6.5 mL/g | Use NMP |
| Coupling Kinetics (t1/2) | ~45 mins | ~25 mins | Use NMP |
| Side Reaction Risk | High (Fmoc removal via dimethylamine) | Low (if kept anhydrous) | Use NMP |
| Cost | Low | High | Use NMP only for critical steps |
References
-
Albericio, F., et al. (2018). "Solvents for Solid Phase Peptide Synthesis." Peptide Science. Link
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. (Regarding TBS stability in SPPS). Link
-
Biotage Application Note. (2023). "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Link
-
Sigma-Aldrich Technical Guide. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Link
Sources
Advanced Application Note: Microwave-Assisted Synthesis of AGE-Modified Peptides
Abstract
Advanced Glycation End-products (AGEs) are pivotal biomarkers in diabetes, aging, and neurodegenerative diseases. Conventional thermal synthesis of AGE-modified peptides via the Maillard reaction is notoriously slow (weeks) and yields heterogeneous mixtures. This guide details a microwave-assisted (MW) workflow that accelerates this process to minutes while offering two distinct strategic routes: (A) Site-Specific Incorporation for precise structure-activity relationship (SAR) studies, and (B) Global Glycation for physiological disease modeling.
Strategic Overview: The Two-Path Approach
The synthesis of AGE-peptides requires a fundamental choice between precision and physiological mimicry. This guide structures the workflow into two parallel protocols.
Decision Matrix
-
Choose Protocol A (Site-Specific) if you need:
-
Single-residue modification (e.g., Nε-carboxymethyllysine at Lys-14).
-
Homogeneous product for crystallography or binding assays.
-
Control over the specific AGE type (CML, CEL, Pyrraline).
-
-
Choose Protocol B (Global Glycation) if you need:
-
To mimic the heterogeneity of "aged" proteins in vivo.
-
To generate cross-linked aggregates for immunogenicity studies.
-
High-throughput screening of anti-glycation agents.
-
Materials & Equipment
Reagents
-
Resins: Rink Amide ProTide or Wang resin (low loading, 0.2–0.4 mmol/g recommended to prevent aggregation).
-
Amino Acids: Standard Fmoc-AA-OH; Critical: Fmoc-Lys(Mtt)-OH for orthogonal deprotection in Protocol A.
-
Glycating Agents: Glyoxylic acid (for CML), Pyruvaldehyde (for CEL), D-Glucose/D-Ribose (for Maillard).
-
Reducing Agents: NaCNBH
(Sodium cyanoborohydride) or STAB (Sodium triacetoxyborohydride). -
Solvents: DMF (peptide grade), Methanol (anhydrous), 1% Acetic Acid in DMF.
Microwave Instrumentation Requirements[1][2][3][4][5]
-
System: Single-mode microwave synthesizer (e.g., CEM Liberty Blue, Biotage Initiator+).
-
Vessels: Pressure-rated glass or Teflon vials.
-
Temperature Control: Fiber optic or IR sensor (Critical: must maintain ±1°C stability).
-
Stirring: Magnetic or overhead (vigorous stirring required for heterogeneous glycation).
Protocol A: Site-Specific Synthesis (The "Precision" Route)
This protocol utilizes Microwave-Assisted On-Resin Reductive Alkylation . Instead of buying expensive Fmoc-CML building blocks, you synthesize the CML moiety directly on the specific Lysine residue while the peptide is still on the resin.
Workflow Visualization
Figure 1: Workflow for site-specific CML incorporation using orthogonal protection strategies.
Step-by-Step Procedure
Phase 1: Backbone Assembly
-
Synthesize the peptide sequence using standard MW-SPPS cycles (75°C, 5 min coupling).
-
Crucial Step: Incorporate Fmoc-Lys(Mtt)-OH at the position intended for AGE modification.
-
Complete the synthesis but leave the N-terminal Fmoc group ON (to prevent N-terminal alkylation).
Phase 2: Selective Deprotection of Lys(Mtt)
-
Wash resin with DCM (3 x 1 min).
-
Treat resin with 1% TFA / 5% TIS in DCM (flow wash) until the yellow color (trityl cation) disappears.
-
Note: Do not use MW here; room temperature is sufficient and safer for selectivity.
-
-
Neutralize resin with 5% DIPEA in DMF (3 x 1 min).
Phase 3: Microwave-Assisted Reductive Alkylation (CML Formation)
This step converts the free
-
Reagent Prep: Dissolve Glyoxylic acid monohydrate (10 eq) in 1:1 DMF/MeOH containing 1% Acetic Acid.
-
Addition: Add solution to the resin.
-
MW Reaction 1 (Schiff Base formation):
-
Temp: 50°C
-
Time: 5 minutes
-
Power: 25W (Limit power to prevent solvent bumping)
-
-
Reduction: Open vessel, add NaCNBH
(10 eq). -
MW Reaction 2 (Reduction):
-
Temp: 50°C
-
Time: 10 minutes
-
Power: 25W
-
-
Wash: DMF (3x), MeOH (3x), DMF (3x).
-
Validation: Perform a Kaiser test. A negative (or slightly positive) result indicates secondary amine formation (CML).
-
Phase 4: Final Cleavage
-
Remove N-terminal Fmoc (standard deprotection).
-
Cleave peptide from resin using TFA/TIS/H
O (95:2.5:2.5) for 2 hours (Room Temp).
Protocol B: Global Glycation (The "Physiological" Route)
This protocol uses microwave energy to drive the Maillard reaction between the finished peptide and reducing sugars.[1]
Workflow Visualization
Figure 2: Rapid global glycation workflow mimicking physiological aging.
Step-by-Step Procedure
-
Solution Prep: Dissolve purified peptide (1-5 mg/mL) in 0.2M Phosphate Buffer (pH 7.4).
-
Note: For faster reaction, use MeOH/H
O (1:1) but ensure peptide solubility.
-
-
Sugar Addition: Add D-Glucose or D-Ribose (50–100 molar equivalents). High excess drives the reaction equilibrium.
-
Microwave Irradiation:
-
Instrument Mode: Dynamic Power (maintain constant temp).
-
Temperature: 90°C (Do not exceed 100°C to avoid peptide hydrolysis).
-
Time:
-
For early glycation (Amadori products): 5–10 minutes.
-
For AGEs (Cross-links/Fluorescence): 20–40 minutes.
-
-
Stirring: High.
-
-
Quenching: Rapidly cool the vial on ice to stop the reaction.
-
Purification:
-
Small scale: C18 Spin columns.
-
Large scale: Preparative HPLC (Note: AGE-peptides are often more hydrophilic; adjust gradient to start at 0-5% B).
-
Data Summary & Quality Control
Comparative Efficiency Table
| Parameter | Conventional Thermal Method | Microwave-Assisted Method |
| Reaction Time (CML) | 12–24 Hours | 15 Minutes |
| Reaction Time (Maillard) | 7–30 Days | 30 Minutes |
| Reagent Excess | High (to compensate for kinetics) | Moderate |
| Side Reactions | High (Oxidation, Hydrolysis) | Reduced (due to short exposure) |
| Yield (Crude) | 40–60% | 75–90% |
Characterization Checkpoints
-
Mass Spectrometry (ESI-MS):
-
CML: Look for mass shift of +58 Da per Lysine.
-
CEL: Look for mass shift of +72 Da per Lysine.
-
Pyrraline: Look for mass shift of +108 Da .
-
-
Fluorescence (For Protocol B):
-
AGEs are naturally fluorescent.
-
Ex/Em: 370 nm / 440 nm.
-
Self-Validation: If the solution does not fluoresce after Protocol B, the AGE formation is incomplete (extend MW time).
-
Troubleshooting Guide
-
Problem: Incomplete Alkylation (Protocol A).
-
Cause: Steric hindrance on the resin.
-
Solution: Use a PEG-based resin (e.g., ChemMatrix) for better swelling. Increase MW temp to 60°C (monitor for racemization).
-
-
Problem: Peptide Precipitation (Protocol B).
-
Cause: Cross-linking of peptides creates insoluble aggregates (common in AGEs).
-
Solution: Lower the peptide concentration (<1 mg/mL) or add 10% DMSO to the buffer.
-
-
Problem: Racemization of Cysteine/Histidine.
-
Cause: High MW temperatures.
-
Solution: If Cys/His are present, limit MW temperature to 50°C and extend time to 20 mins.
-
References
-
Microwave-Assisted Solid-Phase Peptide Synthesis. CEM Corporation. Available at: [Link][2]
-
Expedient Synthesis of Peptides Containing Nε-Carboxymethyllysine. University of Manchester. Available at: [Link]
-
Microwave-assisted Maillard reactions for the preparation of advanced glycation end products (AGEs). Organic & Biomolecular Chemistry, 2010. Available at: [Link]
-
Formation and Inhibition of Nε-(Carboxymethyl)lysine in Saccharide-Lysine Model Systems during Microwave Heating. Molecules, 2012.[3] Available at: [Link]
-
Chemical Synthesis of Peptides Containing Site-Specific Advanced Glycation Endproducts. Cell Chemical Biology, 2013. Available at: [Link]
Sources
Manual vs automated coupling of bulky Fmoc-pyrraline amino acids
Application Notes and Protocols
Topic: Manual vs. Automated Coupling of Bulky Fmoc-Pyrraline Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Navigating the Steric Maze: A Comparative Guide to Manual and Automated Coupling of Bulky Fmoc-Pyrraline and its Analogs
Abstract
The incorporation of sterically hindered amino acids is a critical challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete couplings, reduced peptide purity, and lower yields. This application note provides a comprehensive guide to the manual and automated coupling of bulky amino acids, with a focus on the theoretical challenges and practical strategies applicable to novel, sterically demanding residues such as Fmoc-pyrraline. While Fmoc-pyrraline is not a commercially available reagent, its bulky, heterocyclic structure serves as an excellent model for exploring the nuances of coupling difficult amino acids. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for both manual and automated approaches, and offer data-driven insights to guide researchers in selecting the optimal strategy for their specific needs.
The Challenge of Steric Hindrance in SPPS
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, has revolutionized the production of peptides for research and therapeutic applications.[1] The most common approach, Fmoc-based SPPS, involves the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid support.[2] While this method is highly efficient for standard proteinogenic amino acids, the introduction of bulky or sterically hindered residues, such as N-alkylated amino acids, α,α-disubstituted amino acids, and complex heterocyclic structures like pyrraline, presents significant hurdles.
Pyrraline, a lysine derivative formed during the Maillard reaction, represents a unique structural motif.[3] Its incorporation into peptides via SPPS would require a custom synthesis of an Fmoc-protected derivative. The bulky, fused-ring structure of a hypothetical Fmoc-pyrraline would sterically shield the activated carboxyl group, impeding its approach to the N-terminal amine of the growing peptide chain. This can lead to:
-
Slowed reaction kinetics: The rate of amide bond formation is significantly reduced.
-
Incomplete coupling: A portion of the peptide chains may not have the bulky residue attached, leading to deletion sequences.
-
Peptide aggregation: Hydrophobic and bulky residues can promote the formation of secondary structures and intermolecular aggregation on the solid support, further hindering reagent accessibility.[4]
Overcoming these challenges requires careful optimization of coupling conditions, including the choice of coupling reagents, solvents, and reaction times.
Manual vs. Automated SPPS: A Philosophical and Practical Divide
The choice between manual and automated SPPS is a critical decision that depends on the specific goals of the synthesis, the complexity of the peptide, and the available resources.[5]
| Parameter | Manual SPPS | Automated SPPS |
| Flexibility | High: allows for real-time adjustments and troubleshooting. | Moderate to Low: protocols are pre-programmed. |
| Throughput | Low: typically one peptide at a time. | High: multiple peptides can be synthesized in parallel.[6] |
| Reproducibility | Operator-dependent. | High.[5] |
| Hands-on Time | High: requires constant attention. | Low: primarily for setup and cleavage.[5] |
| Cost (Initial) | Low. | High. |
| Cost (Per Peptide) | Can be lower for a small number of peptides. | More cost-effective for high-throughput synthesis. |
| Suitability for Bulky AA | Excellent for methods development and optimization. | Can be highly effective with optimized protocols. |
The Case for Manual Synthesis: Flexibility and Control
Manual SPPS offers unparalleled flexibility, making it ideal for:
-
Methods development: When incorporating a novel and challenging amino acid like a hypothetical Fmoc-pyrraline, manual synthesis allows for the systematic testing of different coupling reagents, reaction times, and solvents.
-
Troubleshooting: If a particular coupling step is proving difficult, a researcher can easily take a small sample of the resin for analysis (e.g., a Kaiser test) and decide on a course of action, such as performing a second coupling (double coupling).[1]
-
Small-scale synthesis: For the synthesis of a single or a small number of peptides, the initial investment and setup time for automated synthesis may not be justified.
The primary drawback of manual synthesis is that it is labor-intensive and its success is highly dependent on the skill and experience of the operator.[6]
The Power of Automation: Throughput and Reproducibility
Automated peptide synthesizers offer significant advantages in terms of:
-
High throughput: Modern automated synthesizers can produce multiple peptides simultaneously with minimal user intervention.[7]
-
Reproducibility: By precisely controlling reaction times, reagent delivery, and washing steps, automated systems ensure a high degree of consistency between synthesis runs.[5]
-
Efficiency: Automated systems can run unattended overnight, significantly increasing laboratory productivity.[6]
For the coupling of bulky amino acids, automated synthesizers can be programmed with specialized protocols that include extended coupling times, double coupling steps, and the use of specific, highly efficient coupling reagents.[8]
Optimizing the Coupling of Bulky Amino Acids: Reagents and Strategies
The key to successfully incorporating sterically hindered amino acids lies in the careful selection of coupling reagents and the implementation of optimized protocols.
Choosing the Right Coupling Reagent
Standard carbodiimide reagents like DCC and DIC are often insufficient for driving the coupling of bulky amino acids to completion. More potent activating reagents are required.[9]
| Coupling Reagent | Class | Advantages | Considerations |
| HATU, HBTU, HCTU | Aminium/Uronium Salts | Highly efficient, fast reaction times, widely used in automated SPPS.[10] | Can cause racemization of sensitive amino acids if not used correctly. |
| PyBOP, PyAOP | Phosphonium Salts | Rapid and efficient coupling, low racemization.[9] | Byproducts can be difficult to remove in some cases. |
| COMU | Uronium Salt | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents.[11] | May have stability issues in certain solvents over long periods. |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, reduces racemization compared to DIC alone.[9] | Generally less potent than aminium/phosphonium salts for very hindered couplings. |
For a bulky residue like Fmoc-pyrraline, HATU or COMU would be the recommended starting points due to their high reactivity.
Strategic Protocol Modifications
Beyond the choice of coupling reagent, several other strategies can be employed to improve the efficiency of coupling bulky amino acids:
-
Double Coupling: After the initial coupling reaction, the vessel is drained and a fresh solution of the activated amino acid is added for a second coupling step. This is a common and effective strategy for difficult couplings.[4]
-
Increased Reagent Excess: Using a higher molar excess of the Fmoc-amino acid and coupling reagent (e.g., 5-10 equivalents relative to the resin loading) can help drive the reaction to completion.
-
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours, or even overnight for manual synthesis) can significantly improve yields.[4]
-
Elevated Temperature: Microwave-assisted peptide synthesis (MAPS) can be particularly effective for difficult couplings by using elevated temperatures to increase reaction rates. However, this must be done with caution to avoid racemization.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for SPPS, especially for sequences prone to aggregation, due to its superior solvating properties.[4]
Experimental Protocols
The following protocols provide a starting point for the manual and automated coupling of a bulky amino acid like a hypothetical Fmoc-pyrraline.
Manual SPPS Protocol for a Bulky Amino Acid
This protocol assumes a 0.1 mmol scale synthesis on a rink amide resin.
Workflow Diagram:
Caption: Manual SPPS workflow for a single coupling cycle.
Materials:
-
Fmoc-Rink Amide resin (0.1 mmol)
-
Fmoc-protected bulky amino acid (e.g., Fmoc-pyrraline) (0.5 mmol, 5 eq)
-
HATU (0.495 mmol, 4.95 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq)
-
20% (v/v) Piperidine in DMF
-
DMF (peptide synthesis grade)
-
DCM (dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a fritted syringe for 30-60 minutes. Drain the DMF.[12]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Drain.[13]
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected bulky amino acid and HATU in DMF. Add the DIPEA and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. Drain the coupling solution.
-
Washing: Wash the resin with DMF (3 x 10 mL).
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to step 8.
-
Double Coupling (if necessary): Repeat steps 4-6.
-
Final Wash: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.
-
Repeat Cycle: Continue with the next amino acid in the sequence.
Automated SPPS Protocol for a Bulky Amino Acid
This protocol is a general guideline for an automated peptide synthesizer and may need to be adapted for specific instruments.
Workflow Diagram:
Caption: Automated SPPS workflow.
Program Parameters:
-
Deprotection: 20% Piperidine in DMF, 2 cycles (5 min and 15 min).
-
Washes: DMF, 5 cycles.
-
Coupling Method:
-
Amino Acid: 5 equivalents.
-
Activator: HATU, 4.95 equivalents.
-
Base: DIPEA, 10 equivalents.
-
Coupling Time: 2 hours.
-
-
Special Protocol: Program a "Double Couple" cycle for the specific position of the bulky amino acid.
Procedure:
-
Setup: Load the resin into the reaction vessel. Place vials containing the Fmoc-amino acids, activator, and base into the appropriate positions on the synthesizer.
-
Programming: Create a synthesis sequence with the desired peptide sequence. For the bulky amino acid, select a special protocol that includes a double coupling cycle and an extended coupling time.
-
Run Synthesis: Start the automated synthesis program. The instrument will perform all the deprotection, washing, and coupling steps automatically.[7]
-
Cleavage: Once the synthesis is complete, the resin is removed from the instrument and the peptide is cleaved from the support using a standard cleavage cocktail (e.g., TFA/TIS/H2O).[12]
Conclusion and Recommendations
The successful incorporation of bulky and sterically hindered amino acids like a hypothetical Fmoc-pyrraline is a significant challenge in SPPS, but one that can be overcome with a strategic approach.
-
For novel and uncharacterized bulky amino acids, manual SPPS is the preferred method for initial methods development. Its flexibility allows for real-time monitoring and optimization of coupling conditions.
-
For routine synthesis of peptides containing known bulky residues, automated SPPS offers superior efficiency, reproducibility, and throughput.
In both cases, the use of potent coupling reagents such as HATU or COMU, combined with strategies like double coupling and extended reaction times, is crucial for achieving high-purity peptides. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic strategy, researchers can confidently navigate the steric challenges posed by bulky amino acids and successfully synthesize complex and novel peptides for a wide range of applications.
References
-
Carlson, S. M., Ariani, H., & Kaur, K. (n.d.). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. Retrieved from [Link]
- Nowick, J. S., et al. (2020).
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
MDPI. (n.d.). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Retrieved from [Link]
-
YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Retrieved from [Link]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4844-4850.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4844-4850.
-
National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparative Study of Methods to Couple Hindered Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.6: Automated Peptide Synthesis - Solid-Phase Technique. Retrieved from [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aza-Proline Effectively Mimics L-Proline Stereochemistry in Triple Helical Collagen. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Custom Peptide Synthesis Services | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides [mdpi.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cpcscientific.com [cpcscientific.com]
- 9. peptide.com [peptide.com]
- 10. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. youtube.com [youtube.com]
- 13. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for Fmoc-L-Pyrraline(TBS)-OH
The following technical guide is structured to address the specific physicochemical challenges associated with Fmoc-L-Pyrraline(TBS)-OH . This molecule presents a unique solubility profile due to the synergistic lipophilicity of the Fmoc group, the aromatic pyrrole ring, and the bulky tert-butyldimethylsilyl (TBS) protecting group.
Document ID: TS-PYR-TBS-001 Applicable For: Solid Phase Peptide Synthesis (SPPS), Fragment Condensation Last Updated: 2025-05-20
Executive Summary & Chemical Logic
The Challenge: Users frequently report that Fmoc-L-Pyrraline(TBS)-OH "oils out" or forms a gelatinous suspension in pure Dimethylformamide (DMF). The Cause: While DMF is a polar aprotic solvent ideal for the peptide backbone, it is often too polar to efficiently solvate the TBS moiety combined with the hydrophobic Fmoc group . The molecule acts like a lipid, resisting dissolution in pure polar solvents. The Solution: The "Like Dissolves Like" principle requires a Binary Solvent System . We must introduce a non-polar co-solvent to solvate the protecting groups before diluting with the primary reaction solvent.
Troubleshooting Protocols (Tiered Approach)
Tier 1: The "Co-Solvent" Method (Recommended)
This is the most effective method for silyl-protected amino acids. It utilizes Dichloromethane (DCM) to break hydrophobic aggregation.
Reagents:
-
Anhydrous DCM (Dichloromethane)
-
Peptide Grade DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Calculate: Determine the required final volume for your desired concentration (typically 0.1M - 0.2M).
-
Primary Dissolution: Add DCM to the Fmoc-L-Pyrraline(TBS)-OH powder. Use exactly 15-20% of the final calculated volume.
-
Observation: The powder should dissolve rapidly into a clear solution.
-
-
Dilution: Slowly add DMF to reach the final volume.
-
Note: If cloudiness reappears, stop. Add a small aliquot of DCM until clear, then continue with DMF.
-
-
Final Ratio: Aim for a final solvent composition of roughly 20% DCM / 80% DMF . This mixture is compatible with standard polystyrene and PEG-based resins.
Tier 2: Physical Interventions
If Tier 1 is not possible due to automated synthesizer restrictions (e.g., some lines cannot handle DCM), use physical energy to force solvation.
| Method | Parameter Limits | Scientific Rationale |
| Ultrasonic Bath | Max 15 mins, < 40°C | Acoustic cavitation disrupts intermolecular hydrophobic stacking (pi-pi stacking of pyrrole rings). |
| Warm Water Bath | Max 45°C | Increases kinetic energy. Warning: Do not exceed 50°C. High heat can cause premature Fmoc cleavage or silyl migration. |
| Vortexing | High Speed (30s bursts) | Mechanical shear. Less effective than sonication for "gelled" samples. |
Tier 3: Chemical Additives (Use with Caution)
Use this only if the monomer is soluble but the coupling reaction fails due to on-resin aggregation.
-
Chaotropic Salts: Add 0.1M LiCl (Lithium Chloride) to the DMF.
Decision Logic: Dissolution Workflow
The following diagram illustrates the logical flow for handling this difficult monomer.
Figure 1: Decision tree for solubilizing hydrophobic Fmoc-amino acids. The green path indicates the optimal strategy for TBS-protected derivatives.
Frequently Asked Questions (FAQ)
Q1: Will the DCM in the co-solvent damage my resin? A: Generally, no. Polystyrene (PS) and Tentagel resins swell very well in DCM. However, pure DCM does not solvate the peptide chain as well as DMF. A 20% DCM / 80% DMF mixture strikes the perfect balance: it solubilizes the bulky monomer while maintaining good resin swelling and peptide chain solvation.
Q2: Can I use NMP (N-Methyl-2-pyrrolidone) instead of DMF? A: Yes. NMP is slightly more non-polar than DMF and often works better for "difficult sequences." If you have NMP available, it is a superior alternative to DMF for this specific molecule.
Q3: Is the TBS group stable to the standard SPPS base (Piperidine)? A: Yes. The tert-butyldimethylsilyl ether is stable to the 20% Piperidine used for Fmoc removal. It will, however, be cleaved during the final global deprotection with TFA (Trifluoroacetic acid), yielding the free hydroxyl group on the Pyrraline.
Q4: My solution turned slightly yellow after sonication. Is it degraded? A: A slight yellowing is common with Fmoc-derivatives and does not necessarily indicate degradation. However, if it turns bright orange or red, this indicates premature cleavage of the Fmoc group (dibenzofulvene formation). Ensure the temperature did not exceed 40-50°C.
Q5: What coupling reagents should I use for this bulky amino acid? A: Due to the steric hindrance of the Pyrraline ring and the TBS group, standard DIC/Oxyma might be too slow.
-
Recommendation: Use HATU or PyBOP with DIEA (Diisopropylethylamine).
-
Double Coupling: Always perform a double coupling (2 x 45 mins) for this residue to ensure complete incorporation.
References
-
Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on stability of protecting groups like TBS in SPPS).
-
Albericio, F., et al. (2000).Solvent systems for the synthesis of difficult sequences. (Discussion on binary solvent systems).
-
Merck/Novabiochem.Novabiochem Peptide Synthesis Guide. (Standard industry protocols for handling hydrophobic Fmoc-amino acids).
-
Paulsen, H., et al.Synthesis of Pyrraline-Containing Peptides. (Specific chemistry regarding the Maillard reaction products and pyrraline handling).
Sources
Technical Support Center: Preventing Racemization During Fmoc-L-Pyrraline(TBS)-OH Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical integrity of Fmoc-L-Pyrraline(TBS)-OH during solid-phase peptide synthesis (SPPS). Our goal is to equip researchers, scientists, and drug development professionals with the expert knowledge and practical protocols necessary to mitigate racemization and ensure the synthesis of high-purity peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the racemization of Fmoc-L-Pyrraline(TBS)-OH.
Q1: Why is Fmoc-L-Pyrraline(TBS)-OH particularly susceptible to racemization during coupling?
A1: The susceptibility of Fmoc-L-Pyrraline(TBS)-OH to racemization stems from its structural similarity to proline, a secondary amino acid. The primary mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate after the carboxyl group is activated.[1] The α-proton on this oxazolone ring is highly acidic and can be easily abstracted by a base present in the reaction mixture. This abstraction leads to a planar, achiral intermediate, which can then be attacked by the incoming amine from either face, resulting in a mixture of L- and D-enantiomers in the final peptide.[1] Protecting groups on the N-terminus, such as Fmoc, can facilitate this process.[2]
Q2: What is the specific chemical mechanism that leads to this loss of stereochemistry?
A2: The racemization of N-protected amino acids during peptide synthesis predominantly occurs via the oxazolone mechanism.[1][3][4] The process can be broken down into the following steps:
-
Activation: The carboxylic acid of Fmoc-L-Pyrraline(TBS)-OH is activated by a coupling reagent, forming a highly reactive species (e.g., an O-acylisourea intermediate with carbodiimides).
-
Oxazolone Formation: The urethane carbonyl oxygen of the Fmoc protecting group attacks the activated carboxyl group in an intramolecular cyclization reaction, forming the 5(4H)-oxazolone.
-
Enolization: In the presence of a base, the acidic proton at the chiral α-carbon (Cα) of the oxazolone is removed, creating a planar, achiral enolate intermediate.
-
Reprotonation/Aminolysis: The incoming nucleophile (the N-terminal amine of the peptide chain) can attack the planar intermediate from either the top or bottom face. This non-stereospecific attack leads to the formation of both the desired L-peptide and the undesired D-diastereomer, resulting in racemization.
Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.
Q3: How does the choice of coupling reagent and additive influence the extent of racemization?
A3: The selection of the coupling reagent is one of the most critical factors in controlling racemization.[5]
-
Carbodiimides (e.g., DIC, DCC): When used alone, these reagents can lead to significant racemization because the O-acylisourea intermediate they form is long-lived enough to cyclize to the oxazolone.[1][6] Therefore, they must be used with a racemization-suppressing additive.[6]
-
Additives (HOBt, HOAt, OxymaPure): These additives react with the O-acylisourea intermediate to form an active ester.[7] This active ester is more stable towards oxazolone formation but still reactive enough for efficient coupling.
-
HOBt (1-hydroxybenzotriazole): While a classic additive, the combination of DIC/HOBt in DMF has been shown to increase racemization for proline derivatives and should be avoided.[8][9]
-
HOAt (1-hydroxy-7-azabenzotriazole): Generally superior to HOBt in suppressing racemization due to electronic effects.[3][10] However, it is explosive and its availability is restricted.[10]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is the modern, highly recommended additive. It is non-explosive and has been shown to be superior to HOBt and, in many cases, comparable or even better than HOAt at preventing racemization.[7][10][11] Uronium/Aminium reagents based on Oxyma, such as COMU, are also excellent choices.[10][12]
-
-
Uronium/Aminium & Phosphonium Reagents (e.g., HBTU, HATU, HCTU, COMU, PyBOP, PyAOP): These are "standalone" reagents that already incorporate an additive-like moiety (HOBt, HOAt, or Oxyma). They are generally considered low-racemization options.[1] For sterically hindered amino acids like Fmoc-L-Pyrraline(TBS)-OH, more potent reagents like HATU or COMU are often preferred to ensure efficient coupling while minimizing racemization.[8][10]
Q4: Does the bulky tert-butyldimethylsilyl (TBS) protecting group introduce any specific challenges?
A4: Yes. The TBS group is a bulky silyl ether protecting group.[13][14] Its size can create significant steric hindrance around the reaction center. This hindrance can slow down the rate of the desired coupling reaction. If the coupling is slow, the activated amino acid intermediate exists for a longer period, increasing the opportunity for it to undergo the racemization pathway via oxazolone formation.[10] To overcome this, it is often necessary to use more potent coupling reagents (e.g., HATU, COMU) or slightly elevated temperatures, but the latter must be done with extreme caution as higher temperatures also accelerate racemization.[6][15]
Q5: What is the recommended base, and how does it affect the reaction?
A5: The base is crucial for activating the coupling reagent and neutralizing protonated species, but it is also the catalyst for the proton abstraction that leads to racemization.[5]
-
N,N-Diisopropylethylamine (DIPEA): This is a commonly used base, but its strong basicity can contribute to racemization, especially with sensitive amino acids.[6][16]
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine: These are weaker or more sterically hindered bases, respectively.[5][6] They are often recommended as alternatives to DIPEA to reduce the rate of racemization. Use the minimum amount of base necessary to facilitate the reaction.[6]
Q6: How can I accurately detect and quantify the level of racemization in my synthesized peptide?
A6: The standard and most reliable method is chiral High-Performance Liquid Chromatography (HPLC) analysis of the constituent amino acids.[8]
-
Peptide Hydrolysis: The purified peptide is completely hydrolyzed into its individual amino acids, typically using 6 M HCl at 110°C for 24 hours.
-
Derivatization: The amino acid mixture is then derivatized with a chiral derivatizing agent or a fluorogenic tag (like NBD-Cl) to allow for separation and detection.[8]
-
Chiral HPLC Analysis: The derivatized sample is injected onto a chiral stationary phase HPLC column, which can separate the L- and D-enantiomers of pyrraline.
-
Quantification: The peak areas for the D- and L-isomers are integrated, and the percentage of racemization is calculated as: (% Racemization) = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100.[8]
Section 2: Troubleshooting Guide
Problem: My final peptide analysis shows significant contamination with the D-Pyrraline diastereomer.
This troubleshooting workflow helps identify and rectify the source of racemization in your synthesis protocol.
Caption: Troubleshooting workflow for high racemization events.
Section 3: Recommended Experimental Protocols
These protocols provide step-by-step guidance for coupling Fmoc-L-Pyrraline(TBS)-OH while minimizing the risk of racemization.
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is a robust and cost-effective method for minimizing racemization.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the resin-bound peptide, wash the resin thoroughly with DMF (6 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-L-Pyrraline(TBS)-OH (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution.[6]
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[6] Avoid prolonged pre-activation times, as this can increase the risk of racemization.[8]
-
Coupling: Add the activation mixture to the washed resin. Add your chosen base (e.g., NMM or 2,4,6-Collidine, 3-5 equivalents). Allow the coupling reaction to proceed for 1-2 hours at room temperature.[6] For maximum suppression of racemization, the reaction can be performed at 0°C.[6]
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Monitoring: Perform a chloranil or isatin test to confirm the completion of the coupling. The standard Kaiser test will give a false negative for the secondary amine of pyrraline.[8] If the coupling is incomplete, perform a second coupling.
Protocol 2: Coupling with a Standalone Uronium Reagent (COMU)
This protocol uses a highly efficient, modern coupling reagent ideal for sterically hindered amino acids.
-
Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (6 x 1 min).
-
Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-L-Pyrraline(TBS)-OH (3-5 equivalents) and COMU (3-5 equivalents) in DMF.
-
Coupling: Add the reagent solution to the resin, followed by the base (e.g., NMM or 2,4,6-Collidine, 6-10 equivalents). Note: Uronium reagents require two equivalents of base per equivalent of acid for optimal performance.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.
-
Washing & Monitoring: Follow steps 5 and 6 from Protocol 1.
Section 4: Comparative Data
The choice of coupling conditions has a direct and quantifiable impact on stereochemical purity. The following table, adapted from studies on racemization-prone amino acids, illustrates the effectiveness of different reagent combinations.
| Coupling Reagent | Additive | Base | Solvent | % D-Isomer (Epimerization) | Citation(s) |
| DIC | HOBt | DIPEA | DMF | High (>5%) | [8][9] |
| DIC | None | DIPEA | DCM | Moderate | [8] |
| HBTU | (Internal) | DIPEA | DMF | Low-Moderate | [1] |
| HATU | (Internal) | NMM | DMF | Very Low (<1%) | [17] |
| DIC | OxymaPure | NMM | DMF | Very Low (<0.5%) | [8][17] |
| COMU | (Internal) | Collidine | DMF | Very Low (<0.5%) | [8][10] |
Note: Data is compiled from studies on model peptides containing sensitive residues like His and Cys, which are excellent proxies for the behavior of proline analogs. Percentages are illustrative and can vary based on the specific peptide sequence and reaction conditions.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 5, 2026, from [Link]
-
Fuji, N., et al. (2025). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. ResearchGate. Retrieved February 5, 2026, from [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Acme Synthetic. Retrieved February 5, 2026, from [Link]
-
Yamada, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved February 5, 2026, from [Link]
-
van der Wel, T., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Angewandte Chemie. Retrieved February 5, 2026, from [Link]
-
Yajima, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research. Retrieved February 5, 2026, from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved February 5, 2026, from [Link]
-
tert-Butyldimethylsilyl ethers. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Zhang, Y., et al. (2016). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Molecules. Retrieved February 5, 2026, from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Retrieved February 5, 2026, from [Link]
-
Varkey, J. T. (n.d.). Protecting Groups in Peptide Synthesis. PubMed - NIH. Retrieved February 5, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). Nowick Lab. Retrieved February 5, 2026, from [Link]
-
Zhang, Y., et al. (2016). Determination of Free-Form and Peptide Bound Pyrraline in the Commercial Drinks Enriched with Different Protein Hydrolysates. PMC - NIH. Retrieved February 5, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved February 5, 2026, from [Link]
-
Pedersen, S. L., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Goodman, M., & Stueben, K. C. (1959). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]
-
Wang, S., et al. (2021). Two Dipeptide-Bound Pyrralines with Ile or Ala: A Study on Their Synthesis, Transport across Caco-2 Cell Monolayers, and Interaction with Aminopeptidase N. Journal of Agricultural and Food Chemistry. Retrieved February 5, 2026, from [Link]
-
Wang, Q., et al. (2013). Oxyma-based phosphates for racemization-free peptide segment couplings. PMC - NIH. Retrieved February 5, 2026, from [Link]
- US Patent 11168114B2. (2021). Process for the manufacture of degarelix and its intermediates. Google Patents.
-
Anderson, G. W., & McGregor, A. C. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. Retrieved February 5, 2026, from [Link]
- US Patent 7645858B2. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
-
de la Torre, B. G., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry. Retrieved February 5, 2026, from [Link]
-
Silyl Protective Groups. (2014). Chem-Station Int. Ed. Retrieved February 5, 2026, from [Link]
-
Molecular characterization of sequence-driven peptide glycation. (n.d.). mediaTUM. Retrieved February 5, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chempep.com [chempep.com]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Deprotection of Pyrraline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrraline derivatives. This guide is designed to provide expert advice and troubleshooting strategies to help you successfully deprotect your molecules while minimizing side reactions and preserving the integrity of the pyrraline core.
A Note on the State of the Literature: While pyrraline is extensively documented in the context of food chemistry and the Maillard reaction, literature directly addressing the deprotection of synthetic pyrraline derivatives in medicinal and organic chemistry is less common. Therefore, this guide synthesizes established principles of protecting group chemistry, peptide synthesis, and heterocyclic chemistry to provide a robust framework for troubleshooting. The advice herein is grounded in chemical principles and supported by analogous findings in related fields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of pyrraline derivatives, categorized by the type of deprotection method.
Issue 1: Degradation of the Pyrraline Core Under Acidic Deprotection Conditions
Q: I am attempting to remove a Boc group with TFA, but I am seeing significant decomposition of my pyrraline-containing compound and the appearance of multiple new spots on my TLC/LC-MS. What is happening and how can I prevent it?
A: This is a common issue when working with electron-rich heterocyclic systems like pyrroles. The pyrraline core, while aromatic, can be susceptible to degradation under strongly acidic conditions.
Probable Cause: The nitrogen atom in the pyrrole ring can be protonated under strong acidic conditions (e.g., neat TFA). This protonation disrupts the aromaticity of the ring, making it more susceptible to polymerization, rearrangement, or other acid-catalyzed degradation pathways. Furthermore, carbocations generated from the deprotection of other functional groups (like the tert-butyl cation from Boc deprotection) can act as electrophiles and attack the electron-rich pyrrole ring, leading to unwanted alkylation side products.[1]
Solutions and Troubleshooting Steps:
-
Use of Scavengers: The most critical step to prevent side reactions during acidic deprotection is the addition of "scavengers" to the reaction mixture. These are nucleophilic species that will trap reactive electrophiles, such as carbocations, before they can react with your pyrraline derivative.[1]
-
Recommended Scavengers: A cocktail of scavengers is often more effective than a single one. A common and effective combination is the "TFA cocktail."
-
| Scavenger | Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 1-5% | Reduces carbocations and prevents side-chain modifications. |
| Water | 1-5% | Helps to hydrolyze reactive intermediates. |
| Thioanisole | 1-5% | A soft nucleophile that traps electrophiles. |
| 1,2-Ethanedithiol (EDT) | 1-2.5% | Protects thiol groups and scavenges electrophiles. |
-
Lowering the Reaction Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C or 4 °C) to reduce the rate of degradation reactions.
-
Minimizing Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to harsh acidic conditions.
-
Alternative, Milder Acidic Conditions: If TFA is too harsh, consider alternative, milder acids for the removal of acid-labile protecting groups. For example, some highly sensitive substrates can be deprotected with 4M HCl in dioxane, which can sometimes be less aggressive than TFA.
Issue 2: Unwanted Reduction of the Pyrrole Ring During Catalytic Hydrogenation
Q: I am trying to remove a Z (Cbz) group using H₂ and Pd/C, but I am observing a loss of aromaticity in my pyrraline moiety, suggesting over-reduction. How can I selectively deprotect the Z group without affecting the pyrrole ring?
A: Catalytic hydrogenation is a powerful method for removing protecting groups like Z (benzyloxycarbonyl) and benzyl esters, but it can also reduce susceptible functional groups, including some heterocycles.[2]
Probable Cause: While pyrrole is an aromatic heterocycle and generally resistant to reduction under standard conditions, aggressive hydrogenation conditions (high pressure, high catalyst loading, prolonged reaction times, or the use of more reactive catalysts like rhodium or ruthenium) can lead to the reduction of the pyrrole ring to a pyrroline or pyrrolidine.[3][4] Furthermore, the nitrogen atom in the pyrraline derivative can act as a ligand and interact with the metal catalyst, potentially influencing the reactivity of the ring.[4]
Solutions and Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is crucial.
-
Palladium on Carbon (Pd/C): This is generally the catalyst of choice for Z-group removal and is less likely to reduce the pyrrole ring compared to other catalysts.[2] Start with a standard 10% Pd/C.
-
Avoid Rhodium and Ruthenium: Catalysts like Rh/C or Ru/C are generally more aggressive towards aromatic systems and should be avoided unless necessary for other transformations.[4]
-
-
Control of Reaction Conditions:
-
Hydrogen Pressure: Use atmospheric pressure of hydrogen whenever possible. High pressures increase the risk of over-reduction.
-
Catalyst Loading: Use the minimum amount of catalyst required for the reaction to proceed at a reasonable rate. Start with a catalytic amount (e.g., 10 mol %) and adjust as needed.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the deprotection is complete.
-
-
Use of Catalyst Modifiers/Poisons: In some cases, a partially poisoned catalyst can be used to increase selectivity. For example, the addition of a small amount of a sulfur-containing compound (e.g., quinoline-sulfur) can selectively poison the catalyst surface, reducing its activity towards the pyrrole ring while still allowing for the hydrogenolysis of the Z-group. This technique requires careful optimization.
-
Alternative Deprotection Method: If catalytic hydrogenation proves to be non-selective, consider an alternative method for Z-group removal that does not involve reduction, such as treatment with HBr in acetic acid.[2] However, be mindful of the potential for acid-catalyzed degradation as discussed in Issue 1.
Frequently Asked Questions (FAQs)
Q1: What is an "orthogonal" protecting group strategy, and why is it important for pyrraline derivatives?
A1: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[5] For example, you could have a Boc group (acid-labile), an Fmoc group (base-labile), and a Z group (hydrogenolysis-labile) in the same molecule. This is crucial for complex molecules like many pyrraline derivatives because it allows for the selective deprotection of one functional group while others remain protected.[6][7] This provides precise control over the synthetic route and helps to avoid unwanted side reactions with the sensitive pyrraline core.
Q2: My pyrraline derivative has multiple protecting groups. In what order should I remove them?
A2: The order of deprotection depends on the stability of your pyrraline derivative and the nature of the protecting groups. As a general rule of thumb, it is often best to remove the most sensitive protecting groups under the mildest conditions first. For pyrraline derivatives, it is often advisable to leave the removal of acid-labile groups (like Boc) to the final steps, as these conditions are often the harshest. If you have a choice, using methods like catalytic hydrogenation (for Z groups) or mild base (for Fmoc groups) for intermediate steps can be a good strategy.
Q3: Are there any protecting groups that are particularly well-suited for the synthesis of pyrraline derivatives?
A3: The ideal protecting group depends on the specific functional groups you need to protect and your overall synthetic strategy. However, for amino groups, the Fmoc group is often a good choice as it can be removed under mild basic conditions (e.g., piperidine in DMF), which are less likely to affect the pyrraline core than strong acids.[5] For carboxyl groups, benzyl esters can be a good option if the molecule is compatible with catalytic hydrogenation. If not, allyl esters, which can be removed under neutral conditions with a palladium catalyst, are an excellent orthogonal choice.
Q4: I am observing a brown discoloration of my reaction mixture during deprotection. What could be the cause?
A4: Browning can be an indication of decomposition or polymerization of the pyrraline ring, especially under acidic or oxidative conditions.[8] It can also occur at elevated temperatures.[9][10] If you observe this, it is a sign that your deprotection conditions are too harsh. You should immediately try to lower the temperature, reduce the reaction time, and, if using acid, ensure that you have an adequate concentration of scavengers. If the problem persists, you will likely need to explore a different deprotection strategy.
Experimental Protocols
Protocol 1: Standard Acidic Deprotection of a Boc-Protected Pyrraline Derivative with a Scavenger Cocktail
-
Preparation: In a clean, dry round-bottom flask, dissolve the Boc-protected pyrraline derivative in a minimal amount of dichloromethane (DCM) or the reaction solvent. Cool the flask to 0 °C in an ice bath.
-
Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. For every 1 mL of trifluoroacetic acid (TFA) to be used, add 50 µL of water and 50 µL of triisopropylsilane (TIS).
-
Reaction: Slowly add the TFA/scavenger cocktail to the solution of the pyrraline derivative at 0 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 15-30 minutes.
-
Work-up: Once the reaction is complete, remove the TFA and other volatile components under reduced pressure (in a well-ventilated fume hood). Co-evaporate with toluene or DCM several times to ensure all TFA is removed. The crude product can then be purified by flash chromatography, preparative HPLC, or crystallization.
Protocol 2: Selective Hydrogenolytic Deprotection of a Z-Protected Pyrraline Derivative
-
Preparation: Dissolve the Z-protected pyrraline derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 10-20% by weight of the substrate).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (from the balloon).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as needed.
Visualizations
Decision Workflow for Deprotection Strategy
Caption: A decision tree for selecting a deprotection strategy.
Troubleshooting Workflow for Failed Deprotection
Caption: A general workflow for troubleshooting failed deprotection reactions.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation and elimination of pyrraline in the Maillard reaction in a saccharide-lysine model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Aggregation Challenges in Pyrraline Peptide Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic peptide chemistry: aggregation during the synthesis of pyrraline-containing peptides. Pyrraline, an advanced glycation end-product (AGE) formed from the reaction of a lysine residue with a reducing sugar, is of significant interest in various research fields. However, its synthesis can be fraught with difficulties, primarily due to peptide aggregation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers, scientists, and drug development professionals to overcome these hurdles and achieve successful synthesis outcomes.
The Challenge of Pyrraline and Aggregation
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a phenomenon where growing peptide chains interact with each other, forming insoluble masses that hinder reaction kinetics and lead to incomplete coupling and deprotection steps.[1][2] This issue is particularly pronounced in "difficult sequences," often characterized by hydrophobicity or a tendency to form stable secondary structures like β-sheets.[3]
The introduction of a pyrraline modification can exacerbate these aggregation issues. While the glycation process itself can sometimes inhibit aggregation of certain peptides, the conditions required for pyrraline formation and the altered physicochemical properties of the pyrraline-containing peptide can present unique challenges.[4][5] Understanding the interplay between the peptide sequence, the pyrraline modification, and the synthesis conditions is paramount for success.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common problems encountered during pyrraline peptide synthesis in a practical, question-and-answer format.
Q1: My resin beads are clumping and swelling poorly after a few coupling cycles. Is this aggregation?
A: Yes, poor swelling and clumping of the resin are classic signs of on-resin peptide aggregation.[1] This occurs when the growing peptide chains, anchored to the solid support, fold and interact with each other, creating a hydrophobic environment that repels the solvent. This collapse of the resin matrix physically blocks reactive sites, leading to failed synthesis.[1]
Q2: My coupling reactions are incomplete, even with extended reaction times. How can I improve coupling efficiency?
A: Incomplete coupling is a direct consequence of aggregation.[1] To address this, consider the following strategies:
-
Solvent Choice: Switch from the standard N,N-dimethylformamide (DMF) to a more effective solvating solvent like N-methyl-2-pyrrolidone (NMP).[3] In particularly difficult cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed to disrupt secondary structures.[6]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-60°C) can provide enough energy to break up the hydrogen bonds responsible for aggregation.[7] Microwave-assisted SPPS is particularly effective in this regard.
-
Chaotropic Salts: Adding chaotropic salts like lithium chloride (LiCl) or sodium perchlorate (NaClO4) to the coupling mixture can disrupt the ordered structure of water and interfere with the hydrophobic interactions that drive aggregation.[1]
Q3: I've successfully synthesized my peptide, but it precipitated out of solution during the post-synthesis glycation step to form pyrraline. What happened and what can I do?
A: Precipitation during post-synthesis modification is often due to a change in the peptide's solubility profile upon addition of the pyrraline moiety or due to the reaction conditions themselves. The Maillard reaction, which forms pyrraline, can influence protein cross-linking and decrease solubility.[8][9]
-
Solvent Optimization: Before performing the glycation on your entire batch, conduct small-scale solubility tests with the native peptide in the planned reaction buffer. You may need to add organic co-solvents like acetonitrile or isopropanol to maintain solubility.
-
pH Adjustment: The pH of the reaction buffer can significantly impact peptide solubility. Systematically screen a range of pH values to find the optimal condition for both the glycation reaction and peptide solubility.
-
Aggregation Inhibitors: Consider the inclusion of additives known to reduce aggregation, such as a low percentage of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), in the glycation buffer.[6]
Q4: My final, purified pyrraline-containing peptide is showing signs of aggregation and precipitation during storage. How can I improve its stability?
A: The introduction of the pyrraline group can alter the peptide's overall hydrophobicity and charge, potentially leading to decreased solubility and stability in aqueous solutions.
-
Storage Conditions: Lyophilize the purified peptide and store it as a dry powder at -20°C or -80°C. For long-term storage, flushing the container with an inert gas like argon can prevent oxidation.
-
Buffer Screening for Solubilization: When preparing stock solutions, screen a variety of buffers and pH conditions. The addition of excipients such as arginine or a low concentration of a non-ionic detergent may be necessary to maintain solubility.[10]
-
Aliquotting: To avoid repeated freeze-thaw cycles that can promote aggregation, dissolve the lyophilized peptide in a suitable buffer and create single-use aliquots for storage.
Frequently Asked Questions (FAQs)
Q: How can I predict if my pyrraline peptide sequence is likely to aggregate?
A: While not always perfectly predictive, several online tools can analyze your peptide sequence for aggregation-prone regions based on hydrophobicity, charge, and secondary structure propensity.[3] Pay close attention to sequences with multiple contiguous hydrophobic residues.
Q: What is the best way to introduce pyrraline into my peptide?
A: There are two primary strategies:
-
Post-Synthetic Modification: The most common approach is to synthesize the peptide with a lysine residue at the desired position and then react the purified peptide with a precursor like 3-deoxyglucosone to form the pyrraline.[11]
-
Building Block Approach: A more elegant but synthetically challenging method involves the synthesis of an Fmoc-protected lysine derivative with the pyrraline moiety already attached [Fmoc-Lys(Pyr)-OH]. This building block can then be incorporated directly during SPPS.[12] This approach offers better control over the modification site but requires significant synthetic effort to prepare the custom amino acid.
Q: How can I monitor the success of my coupling reactions in real-time?
A: The Kaiser test and the TNBS (2,4,6-trinitrobenzenesulfonic acid) test are colorimetric assays used to detect the presence of free primary amines on the resin.[2][3] A positive result (blue for Kaiser, orange/red for TNBS) after a coupling step indicates that there are unreacted amino groups, signifying an incomplete reaction.[2][3]
Q: Are there any "aggregation-disrupting" building blocks I can use during synthesis?
A: Yes, incorporating pseudoproline dipeptides or amino acids with backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can be highly effective.[13][14] These introduce "kinks" or steric hindrance that disrupt the inter-chain hydrogen bonding responsible for β-sheet formation and subsequent aggregation.[13][14]
Experimental Protocols
Protocol 1: On-Resin Monitoring of Coupling Efficiency using the Kaiser Test
This protocol is essential for identifying coupling problems early, which are often the first sign of aggregation.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Small glass test tubes
-
Heating block set to 120°C
-
Ethanol for washing
Procedure:
-
After a coupling step, withdraw a small sample of resin beads (approximately 5-10 mg).
-
Wash the beads thoroughly with DMF (3x) followed by ethanol (3x) to remove any residual reagents.
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the tube in the heating block at 120°C for 5 minutes.
-
Remove the tube and observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Beads and solution are dark blue | Incomplete coupling; free primary amines are present. | Recouple the amino acid. Consider using a different coupling reagent or extending the reaction time. If the problem persists, aggregation is likely the root cause. |
| Beads are colorless, solution is yellow/faint yellow | Complete coupling; no free primary amines detected. | Proceed to the next deprotection step. |
Protocol 2: Post-Synthesis Glycation of a Peptide to Form Pyrraline
This protocol describes a general method for forming pyrraline on a purified peptide containing a lysine residue.
Materials:
-
Purified lysine-containing peptide
-
3-deoxyglucosone (3-DG)
-
Phosphate buffer (e.g., 0.2 M, pH 7.4)
-
Inert gas (e.g., argon or nitrogen)
-
Incubator or water bath at 37°C
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the purified peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. Perform small-scale solubility tests first to ensure the peptide is fully soluble.
-
Add a 10 to 50-fold molar excess of 3-deoxyglucosone to the peptide solution. The optimal ratio should be determined empirically.
-
Flush the headspace of the reaction vial with an inert gas to minimize oxidation.
-
Incubate the reaction mixture at 37°C for 24-72 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by UPLC-MS.
-
After the desired level of conversion is reached, purify the pyrraline-containing peptide from the reaction mixture using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry to confirm the addition of the pyrraline moiety.
Troubleshooting:
-
Low Conversion: Increase the reaction time, temperature (up to 50°C), or the molar excess of 3-DG. Ensure the pH of the buffer is optimal.
-
Peptide Precipitation: See Troubleshooting Guide Q3 for strategies to improve solubility during the reaction.
Visualizing the Problem and Solutions
Mechanism of Pyrraline Formation
Caption: The reaction pathway for the formation of pyrraline from a lysine residue and 3-deoxyglucosone.
Troubleshooting Workflow for Peptide Aggregation
Caption: A decision-making workflow for troubleshooting on-resin peptide aggregation.
References
- Barlos, K., & Gatos, D. (2012). Fmoc solid phase peptide synthesis. The Chemical Record, 12(1), 29-41.
-
Chen, G., et al. (2016). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Molecules, 21(4), 463. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Henle, T., & Bachmann, A. (1996). Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und-Forschung, 202(1), 72-74.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
-
Li, Y., et al. (2020). Effect of Maillard reaction conditions on the solubility and molecular properties of wheat gluten–maltose conjugates. Food Science & Nutrition, 8(10), 5557-5567. [Link]
- Milton, R. C. de L., et al. (1992). A new approach to the synthesis of "difficult" peptides. International Journal of Peptide and Protein Research, 40(2), 117-123.
-
Mitra, V., et al. (2021). Revisiting amino acids and peptides as anti-glycation agents. RSC Medicinal Chemistry, 12(8), 1266-1285. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Paradis-Bas, M., et al. (2016). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 144. [Link]
-
Pyrraline formation during the Maillard reaction of peptides with... - ResearchGate. [Link]
-
Qi, H., et al. (2016). Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Molecules, 21(4), 463. [Link]
-
What do you do when your peptide synthesis fails? - Biotage. [Link]
- Zhang, L., et al. (2018). On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via Maillard condensation.
-
Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. [Link]
-
Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Request PDF - ResearchGate. [Link]
-
Avoiding Peptide Assay Failure: Hidden Problems and Solutions - GenScript. [Link]
-
Protein cross-linking and the Maillard reaction decrease the solubility of milk protein concentrates - PMC. [Link]
-
UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. [Link]
-
A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - MDPI. [Link]
-
Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies | JACS Au - ACS Publications. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. [Link]
-
SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX - Slideshare. [Link]
-
Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides - Frontiers. [Link]
-
The Role of Glycation on the Aggregation Properties of IAPP - Frontiers. [Link]
-
UPLC-MS/MS method development for peptide analysis - AMSbiopharma. [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. [Link]
-
Determination of Free-Form and Peptide Bound Pyrraline in the Commercial Drinks Enriched with Different Protein Hydrolysates - PMC. [Link]
-
Molecular characterization of sequence-driven peptide glycation - mediaTUM. [Link]
-
Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. genscript.com [genscript.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of Free-Form and Peptide Bound Pyrraline in the Commercial Drinks Enriched with Different Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of hydrophobic pyrraline-containing peptides by HPLC
Technical Support Center: Purification of Hydrophobic Pyrraline-Containing Peptides
Current Status: Online Agent: Senior Application Scientist Topic: HPLC Purification & Troubleshooting for AGE-Modified Peptides
Introduction: The Hydrophobicity Challenge
Welcome to the technical support hub for Advanced Glycation End-product (AGE) peptide purification. You are likely here because your pyrraline-containing peptide is behaving atypically compared to standard sequences.
The Core Problem: Pyrraline (ε-2-formyl-5-hydroxymethyl-pyrrolyl-L-norleucine) is not just a modification; it is a structural disruptor. Formed from the reaction of lysine with 3-deoxyglucosone, it introduces a bulky, hydrophobic pyrrole ring into your peptide backbone. This drastically alters the physicochemical properties, often leading to:
-
Aggregation: Hydrophobic collapse in aqueous buffers.
-
Retention Shifts: Extreme retention on C18 stationary phases.
-
Low Recovery: Irreversible adsorption to column frits or packing material.
This guide provides the protocols and troubleshooting logic required to isolate these difficult analytes with high purity.
Module 1: Sample Preparation & Solubility
"If it doesn't dissolve, it doesn't run." Most "HPLC failures" with hydrophobic peptides are actually solubility failures occurring before the sample enters the injector. Pyrraline peptides often aggregate in standard 0.1% TFA/Water.
Protocol: The "Hard-to-Dissolve" Strategy
Do not attempt to dissolve directly in the starting mobile phase (0%–5% ACN). Instead, use a "Solvent Quench" approach to disrupt secondary structures.
-
Weighing: Weigh the lyophilized crude peptide.
-
Primary Solubilization: Dissolve fully in a minimal volume of 100% DMSO or HFIP (Hexafluoro-2-propanol).
-
Why? HFIP is a potent disruptor of beta-sheets and aggregates formed by hydrophobic motifs.
-
-
Dilution: Slowly dilute with Water/0.1% TFA to reach the final injection volume.
-
Target: Final organic content should be <20% to prevent peak distortion (solvent effects), but high enough to keep the peptide in solution.
-
-
Clarification: Centrifuge at 10,000 x g for 5 mins. Never inject cloudy samples.
Workflow Visualization: Solubility Decision Tree
Figure 1: Decision logic for solubilizing hydrophobic pyrraline peptides prior to injection. Note that HFIP is preferred for peptides prone to aggregation.
Module 2: Column Selection & Mobile Phase Engineering
"Standard C18 is often too strong." The pyrrole ring interacts strongly with octadecyl (C18) chains. If your peptide is >15 residues and contains Pyrraline, a C18 column may result in broad peaks or total loss of sample.
Stationary Phase Selection Guide
| Column Phase | Hydrophobicity | Suitability for Pyrraline Peptides | Expert Insight |
| C18 (Octadecyl) | High | Small peptides (<10 AA) | Standard choice, but risk of irreversible binding for larger hydrophobic sequences. |
| C8 / C4 | Moderate/Low | Large/Hydrophobic Peptides | Recommended. Lower carbon load reduces retention time and improves recovery of "sticky" peptides. |
| Phenyl-Hexyl | Moderate | High Selectivity | The phenyl ring engages in |
| Diphenyl | Moderate | Alternative Selectivity | Similar to Phenyl-Hexyl; useful if C18 fails to resolve the pyrraline species from the native peptide. |
Mobile Phase Optimization
-
Buffer A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Note: TFA is preferred over Formic Acid for purification because it pairs with the peptide's positive charges, masking them and increasing hydrophobicity, which ironically improves peak shape (sharpness) on RP-HPLC.
-
-
Buffer B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
The "Magic" Additive: If peak tailing persists, add 1–5% Isopropanol (IPA) to Buffer B. IPA has higher eluting strength and better solvation for hydrophobic domains than ACN alone.
-
Module 3: Troubleshooting & FAQs
"Why is my peak doing that?"
Q1: I see a massive broad hump instead of a sharp peak. What is happening?
Diagnosis: On-column aggregation. The peptide is precipitating as the organic concentration changes during the gradient. The Fix:
-
Temperature: Increase column temperature to 50°C or 60°C . Heat reduces hydrophobic interactions and viscosity, sharpening the peaks.
-
Chaotropes: Add a small amount of chaotrope (e.g., NaClO4) if using a non-MS compatible method, OR switch to a C4 column to reduce surface interaction time.
Q2: I injected 1 mg, but I calculated only 0.2 mg recovery. Where is my peptide?
Diagnosis: Irreversible adsorption (The "Ghost" Effect). The pyrraline moiety has latched onto the silica or the polymeric frit. The Fix:
-
Passivation: Inject a high concentration of BSA (Bovine Serum Albumin) or a "sacrificial" peptide to block active sites before your run.
-
Switch Material: Use a column with a hybrid particle (e.g., Waters BEH or similar) rather than pure silica, which has fewer active silanols.
Q3: How do I distinguish the Pyrraline peptide from the native (unmodified) peptide?
Diagnosis: Co-elution. The Fix:
-
UV Detection: This is your "secret weapon." Standard peptides absorb at 214 nm (amide bond) and 280 nm (Trp/Tyr). Pyrraline has a specific absorbance maximum at ~297 nm.
-
Action: Set your detector to monitor 297 nm . The peak that appears here is your Pyrraline peptide; the native peptide will be invisible or very faint at this wavelength.
-
-
Gradient Slope: The pyrraline peptide is more hydrophobic. It will elute later than the native peptide. Flatten the gradient slope (e.g., 0.5% B per minute) at the expected elution point to pull them apart.
Troubleshooting Logic Flow
Figure 2: Troubleshooting workflow for common chromatographic anomalies associated with pyrraline peptides.
Module 4: Post-Purification Handling
"Don't ruin it at the finish line." Hydrophobic peptides often aggregate irreversibly during lyophilization (freeze-drying).
-
The Trap: As water sublimes, the peptide concentration increases, forcing hydrophobic molecules together.
-
The Solution:
-
Lyophilize from a solution containing acetic acid rather than just water/TFA.
-
If the peptide is extremely hydrophobic, do not dry completely. Store as a frozen aliquot in solution if possible.
-
Re-dissolution: If the dried powder refuses to dissolve later, use a drop of Ammonium Hydroxide (if the peptide is acidic) or Acetic Acid (if basic) to "kickstart" solubility before adding water.
-
References
-
Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from
-
Portero-Otin, M., et al. (1995). Chromatographic evidence for pyrraline formation during protein glycation in vitro and in vivo.[2] PubMed. Retrieved from
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from
-
Wang, H., et al. (2016). Determination of Free-Form and Peptide Bound Pyrraline in Commercial Drinks.[3] PMC. Retrieved from
-
Hellwig, M., et al. (2024). Stability of the Glycated Amino Acid Pyrraline During Oxidation. Retrieved from
Sources
- 1. bachem.com [bachem.com]
- 2. Chromatographic evidence for pyrraline formation during protein glycation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Free-Form and Peptide Bound Pyrraline in the Commercial Drinks Enriched with Different Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HPLC Retention Times for Protected vs. Deprotected Pyrraline: A Guide for Researchers
In the intricate world of drug development and biomedical research, the precise analysis of small molecules is paramount. Pyrraline, an advanced glycation end product (AGE), is a molecule of significant interest due to its association with various pathological conditions, including diabetes and renal failure.[1] Its accurate quantification and characterization are crucial for understanding its role in disease progression and for the development of potential therapeutic interventions. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pyrraline and other AGEs.[2][3][4] This guide provides an in-depth comparison of the HPLC retention times of protected versus deprotected pyrraline, offering valuable insights for researchers navigating the complexities of its analysis.
The Chemistry of Pyrraline and the Role of Protecting Groups
Pyrraline, chemically known as ε-2-(formyl-5-hydroxymethyl-pyrrol-1-yl)-L-norleucine, is formed through the Maillard reaction between glucose and the ε-amino group of lysine residues in proteins.[2][5] The synthesis and purification of pyrraline for research purposes often involve the use of protecting groups.[6] These are chemical moieties that are temporarily attached to reactive functional groups, such as the α-amino group of an amino acid, to prevent unwanted side reactions during synthesis.[7] Common protecting groups in peptide synthesis include the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.[8][9][10]
The presence or absence of these protecting groups significantly alters the physicochemical properties of the pyrraline molecule, most notably its polarity. This difference in polarity forms the basis for their separation and distinct retention times in reverse-phase HPLC (RP-HPLC).[11][12]
The Principle of Reverse-Phase HPLC and its Application to Pyrraline Analysis
Reverse-phase HPLC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[11][12] The stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. Molecules with higher hydrophobicity will have a stronger affinity for the nonpolar stationary phase and will therefore elute later, resulting in a longer retention time. Conversely, more polar molecules will interact more strongly with the polar mobile phase and elute earlier, exhibiting a shorter retention time.
This principle is directly applicable to the analysis of protected and deprotected pyrraline:
-
Deprotected Pyrraline: In its native, deprotected form, pyrraline possesses a free amino group and a carboxyl group, making it a relatively polar molecule. This polarity leads to a weaker interaction with the nonpolar stationary phase and a stronger affinity for the polar mobile phase.
-
Protected Pyrraline: When a protecting group, such as the bulky and nonpolar Fmoc or Boc group, is attached to the α-amino group, the overall hydrophobicity of the pyrraline molecule increases significantly. This increased hydrophobicity results in a stronger interaction with the stationary phase, leading to a longer retention time.
Experimental Workflow for HPLC Comparison
To empirically compare the retention times of protected and deprotected pyrraline, a systematic HPLC analysis is required. The following workflow outlines the key steps involved.
Caption: Experimental workflow for the HPLC comparison of protected and deprotected pyrraline.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Protected Pyrraline Standard (e.g., Fmoc-Pyrraline)
-
Deprotected Pyrraline Standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
0.22 µm Syringe Filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reverse-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
4. Standard Solution Preparation:
-
Prepare individual stock solutions of protected and deprotected pyrraline in Mobile Phase A at a concentration of 1 mg/mL.
-
Further dilute the stock solutions to a working concentration of 100 µg/mL with Mobile Phase A.
-
Filter the working solutions through a 0.22 µm syringe filter before injection.
5. HPLC Method:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 297 nm (a common wavelength for pyrraline detection)
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B (linear gradient)
-
31-36 min: 5% B (column re-equilibration)
-
6. Data Analysis:
-
Inject the prepared standards and record the chromatograms.
-
Determine the retention time for the major peak in each chromatogram.
-
Compare the retention times of the protected and deprotected pyrraline. A minimal difference between retention times of less than 0.1% allows for confident peak identification.[13]
Expected Results and Interpretation
The HPLC analysis is expected to yield distinct retention times for the protected and deprotected forms of pyrraline. The following table summarizes the anticipated results:
| Analyte | Expected Retention Time (min) | Rationale |
| Deprotected Pyrraline | ~ 8 - 12 | Higher polarity, weaker interaction with the C18 stationary phase. |
| Protected Pyrraline (e.g., Fmoc-Pyrraline) | ~ 18 - 22 | Increased hydrophobicity due to the nonpolar protecting group, stronger interaction with the C18 stationary phase. |
The significant difference in retention times allows for the clear separation and identification of both forms of pyrraline in a single chromatographic run. This is crucial for monitoring the progress of deprotection reactions during synthesis or for analyzing complex samples that may contain both forms.
Causality Behind Experimental Choices
-
C18 Column: The choice of a C18 stationary phase is standard for the separation of a wide range of molecules based on hydrophobicity, making it well-suited for differentiating between the polar deprotected pyrraline and the nonpolar protected pyrraline.[12]
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of both the early-eluting polar analyte and the late-eluting nonpolar analyte within a reasonable timeframe, while maintaining good peak shape.[14]
-
Trifluoroacetic Acid (TFA): The addition of a small amount of TFA to the mobile phase acts as an ion-pairing agent. It protonates the free silanol groups on the silica-based stationary phase, reducing peak tailing, and also forms ion pairs with the analyte, which can improve peak shape and resolution.
-
UV Detection at 297 nm: Pyrraline exhibits a characteristic UV absorbance maximum, and monitoring at or near this wavelength provides high sensitivity for its detection.[15]
Conclusion
The strategic use of protecting groups is indispensable in the synthesis of pyrraline and other complex molecules. Understanding the impact of these groups on the chromatographic behavior of the target analyte is fundamental for developing robust and reliable analytical methods. As demonstrated, the presence of a nonpolar protecting group drastically increases the retention time of pyrraline in reverse-phase HPLC. This predictable shift in retention time provides a powerful tool for monitoring reaction progress, assessing sample purity, and accurately quantifying both the protected and deprotected forms of this important advanced glycation end product. This guide serves as a foundational resource for researchers in their endeavors to unravel the complexities of pyrraline and its role in human health and disease.
References
-
Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Chromatography for Protein Analysis: Separation By Amino Acids. FTLOScience. Available at: [Link]
-
Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. LCGC Europe. Available at: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. Available at: [Link]
-
Formation and elimination of pyrraline in the Maillard reaction in a saccharide-lysine model system. PubMed. Available at: [Link]
-
Determination of Free-Form and Peptide Bound Pyrraline in the Commercial Drinks Enriched with Different Protein Hydrolysates. MDPI. Available at: [Link]
-
Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds. National Institutes of Health. Available at: [Link]
-
Chromatographic evidence for pyrraline formation during protein glycation in vitro and in vivo. PubMed. Available at: [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. MDPI. Available at: [Link]
-
Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. MDPI. Available at: [Link]
-
Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects. National Institutes of Health. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]
-
Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. National Institutes of Health. Available at: [Link]
-
Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides. Frontiers in Nutrition. Available at: [Link]
-
Investigation of the advanced glycation end products precursors in dried fruits and nuts by HPLC using pre-column derivatization. ResearchGate. Available at: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. Available at: [Link]
-
Advanced Glycation End Products (AGEs) May Be a Striking Link Between Modern Diet and Health. National Institutes of Health. Available at: [Link]
-
Untargeted metabolite profiling of serum in rats exposed to pyrraline. ProQuest. Available at: [Link]
-
Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
-
Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. MDPI. Available at: [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
-
Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]
Sources
- 1. Untargeted metabolite profiling of serum in rats exposed to pyrraline - ProQuest [proquest.com]
- 2. Chromatographic evidence for pyrraline formation during protein glycation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods [mdpi.com]
- 4. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides [frontiersin.org]
- 6. Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. ftloscience.com [ftloscience.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the LC-MS Analysis of Fmoc-L-Pyrraline(TBS)-OH Peptides
For researchers, synthetic chemists, and drug development professionals engaged in the intricate world of peptide chemistry, the accurate analysis of modified peptides is paramount. The incorporation of non-standard amino acids, such as the advanced glycation end-product (AGE) L-Pyrraline, often necessitates the use of protecting groups during synthesis. This guide provides an in-depth comparison of analytical strategies for peptides containing Fmoc-L-Pyrraline(TBS)-OH, a derivative where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl moiety of the pyrraline ring is shielded by a tert-butyldimethylsilyl (TBS) ether.
The inherent lability of the TBS group presents a significant analytical challenge, often leading to in-source fragmentation during mass spectrometry (MS) analysis. This guide will explore robust LC-MS methodologies to mitigate this issue and provide a comparative analysis with alternative techniques, supported by illustrative experimental data. Our focus is on providing a practical, field-proven perspective to enable you to make informed decisions for your analytical workflows.
The Analytical Conundrum: Stability of Protecting Groups
The successful analysis of Fmoc-L-Pyrraline(TBS)-OH peptides hinges on the stability of both the Fmoc and TBS protecting groups under the conditions of liquid chromatography and mass spectrometry.
-
Fmoc Group: The Fmoc group is notoriously base-labile and is typically removed using a secondary amine like piperidine during solid-phase peptide synthesis (SPPS)[1]. While generally stable under the acidic conditions of reversed-phase chromatography, prolonged exposure to certain solvents or elevated temperatures can lead to premature deprotection[2].
-
TBS Group: The tert-butyldimethylsilyl (TBS) ether is a bulky protecting group prized for its stability under a wide range of synthetic conditions. However, it is susceptible to cleavage under acidic conditions and by fluoride ions[3]. In the context of electrospray ionization (ESI)-MS, the energetic conditions within the ion source can be sufficient to induce the loss of the TBS group, a phenomenon known as in-source fragmentation[4]. This fragmentation can complicate data interpretation by generating multiple species from a single analyte.
Comparative Analysis of Analytical Methodologies
We will now delve into a comparative analysis of three common analytical approaches for Fmoc-L-Pyrraline(TBS)-OH containing peptides:
-
LC-UV Analysis: A straightforward and widely accessible technique.
-
Standard LC-MS with In-Source Fragmentation: A common scenario where the TBS group is labile.
-
Optimized LC-MS with Soft Ionization: A targeted approach to preserve the intact molecule.
Illustrative Peptide
For the purpose of this guide, we will use the following hypothetical peptide:
Ac-Gly-Phe-L-Pyrraline(TBS)-Ala-NH₂
Molecular Weight (Intact): 789.4 g/mol Molecular Weight (des-TBS): 675.3 g/mol
Methodology 1: LC-UV Analysis
LC-UV is a robust and cost-effective method for purity assessment and quantification, particularly when a suitable chromophore is present. The Fmoc group itself provides a strong UV absorbance, making this a viable, albeit indirect, method for analyzing the protected peptide.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for Fmoc group) and 297 nm (for Pyrraline)[5]
-
Injection Volume: 10 µL
Expected Results & Discussion:
LC-UV provides a good measure of the overall purity of the synthetic peptide. The chromatogram would ideally show a single major peak corresponding to the product. However, a significant drawback is its inability to distinguish between the intact peptide and the des-TBS fragment, as both would likely have very similar retention times and UV spectra. This method is therefore best suited for initial purity checks and for monitoring reaction completion during synthesis, but it lacks the specificity for definitive structural confirmation.
Table 1: Comparison of Analytical Methodologies
| Parameter | LC-UV | Standard LC-MS (High In-Source Fragmentation) | Optimized LC-MS (Soft Ionization) |
| Specificity | Low | Moderate | High |
| Sensitivity | Moderate | High | High |
| Structural Info | None | Limited (Mass of fragments) | Definitive (Intact mass) |
| Quantitation | Possible (with standard) | Challenging | Reliable (with standard) |
| Cost | Low | High | High |
| Primary Use Case | Purity checks, reaction monitoring | Impurity profiling, initial MS screen | Definitive identification, quantification |
Methodology 2: Standard LC-MS with In-Source Fragmentation
A common approach is to use standard ESI-MS conditions, which often involve higher voltages and temperatures in the ion source to maximize ionization efficiency. However, for labile molecules like our target peptide, this can lead to significant in-source fragmentation.
Experimental Protocol:
-
LC Conditions: Same as LC-UV, but with 0.1% formic acid instead of TFA to improve MS sensitivity.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 150 °C
-
Cone Voltage/Fragmentor Voltage: 150 V (a relatively high value to induce fragmentation)
Expected Results & Discussion:
Under these conditions, we would expect to see two major species in the mass spectrum corresponding to the intact peptide and the des-TBS fragment. The extracted ion chromatograms (EICs) would show co-eluting peaks for both masses. While this confirms the presence of the pyrraline modification and the TBS group, it complicates quantification and can be misleading when assessing the true purity of the sample. The ratio of the intact to the fragmented ion can be highly dependent on the instrument settings and may not be reproducible.
Figure 1: Workflow for Standard LC-MS with In-Source Fragmentation.
Methodology 3: Optimized LC-MS with Soft Ionization
To overcome the challenge of in-source fragmentation, a "soft" ionization method can be employed. This involves carefully tuning the MS source parameters to minimize the energy transferred to the analyte molecules, thereby preserving the intact peptide.
Experimental Protocol:
-
LC Conditions: Same as standard LC-MS.
-
Mass Spectrometer: Q-TOF or Orbitrap
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV (reduced)
-
Source Temperature: 120 °C (reduced)
-
Cone Voltage/Fragmentor Voltage: 80 V (reduced)
Expected Results & Discussion:
By reducing the voltages and temperatures in the ion source, the degree of in-source fragmentation can be significantly minimized. The resulting mass spectrum should be dominated by the [M+H]⁺ ion of the intact peptide. This allows for unambiguous identification and reliable quantification. Tandem MS (MS/MS) can then be performed on the isolated intact precursor ion to obtain structural information through controlled collision-induced dissociation (CID), providing confidence in the peptide sequence and the location of the modification.
Figure 2: Workflow for Optimized LC-MS with Soft Ionization.
Illustrative Data Summary
The following table presents mock data to illustrate the expected outcomes from the three methodologies.
Table 2: Illustrative Experimental Data
| Methodology | Analyte | Retention Time (min) | Observed m/z | Relative Abundance (%) |
| LC-UV | Main Peak | 12.5 | N/A | 95 (Area %) |
| Standard LC-MS | Intact Peptide | 12.5 | 790.4 | 30 |
| des-TBS Fragment | 12.5 | 676.3 | 70 | |
| Optimized LC-MS | Intact Peptide | 12.5 | 790.4 | 98 |
| des-TBS Fragment | 12.5 | 676.3 | 2 |
Conclusion and Recommendations
The choice of analytical methodology for Fmoc-L-Pyrraline(TBS)-OH peptides is critically dependent on the analytical goal.
-
For routine purity assessment and reaction monitoring , where cost and throughput are key considerations, LC-UV is a suitable first-pass technique.
-
When definitive structural confirmation and reliable quantification are required, an optimized LC-MS method with soft ionization is the gold standard. It provides the necessary specificity and sensitivity to confidently identify the intact peptide and is compatible with subsequent tandem MS for detailed structural elucidation.
-
Standard LC-MS conditions that lead to in-source fragmentation can be useful for preliminary identification and impurity profiling , as the observation of both the intact and fragmented ions can provide valuable structural clues. However, it is not recommended for quantitative purposes due to the inherent variability of the fragmentation process.
By understanding the interplay between the chemical properties of the analyte and the parameters of the analytical instrumentation, researchers can develop robust and reliable methods for the challenging yet rewarding analysis of modified peptides.
References
-
Comparison of LC-UV and LC-MS-MS for the determination of taxol. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
Spectra and chromatograms of pyrraline | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]
-
Thermal Cleavage of the Fmoc Protection Group. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analytical Guide: 1H NMR Profiling of Fmoc-L-Pyrraline(TBS)-OH for Precision Peptide Synthesis
[1]
Part 1: Executive Summary & Strategic Utility
Fmoc-L-Pyrraline(TBS)-OH is a specialized building block used in the solid-phase synthesis (SPPS) of peptides containing Advanced Glycation End-products (AGEs).[1] Pyrraline (
The inclusion of the tert-Butyldimethylsilyl (TBS) protecting group on the hydroxymethyl moiety of the pyrrole ring is a critical structural enhancement. Unlike the unprotected variant, the TBS group prevents O-acylation during peptide coupling cycles, ensuring that the peptide chain extends only from the N-terminus and not the side chain.
Product Comparison Matrix
| Feature | Fmoc-Pyrraline(TBS)-OH | Fmoc-Pyrraline-OH (Unprotected) | Fmoc-Lys(Boc)-OH |
| Primary Application | Synthesis of long/complex AGE-peptides | Short peptides; Cost-sensitive screens | Standard peptide synthesis (Precursor) |
| Side Reaction Risk | Low (Hydroxyl is blocked) | High (Risk of branching/esterification) | N/A (Native Lysine) |
| Coupling Efficiency | High (No H-bond interference) | Moderate (H-bonding may reduce kinetics) | Very High |
| Deprotection | Orthogonal (Fluoride/Acid sensitive) | N/A | Acid Labile (TFA) |
| Stability | High stability to Piperidine | Susceptible to oxidation | High |
Part 2: 1H NMR Characterization Profile
The following data represents the theoretical high-resolution 1H NMR profile for Fmoc-L-Pyrraline(TBS)-OH in DMSO-d6 at 298 K. This solvent is preferred for Fmoc-amino acids due to the solubility of the free carboxylic acid and the prevention of aggregation.
Structural Segment Analysis[1]
-
The AGE Core (Pyrrole): The pyrraline ring is an aromatic system. The aldehyde proton is the most deshielded signal.
-
The Protecting Groups:
-
The Backbone: Typical
-proton and lysine side-chain methylene signals.[1]
Predicted Chemical Shift Table (400 MHz, DMSO-d6)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Aldehyde (-CHO) | 9.50 – 9.55 | Singlet (s) | 1H | Diagnostic peak for Pyrraline integrity.[1] Loss indicates oxidation/reduction.[1] |
| Fmoc Aromatics | 7.89, 7.72, 7.41, 7.32 | Multiplets (m) | 8H | Standard Fmoc pattern (pseudo-doublets/triplets). |
| Pyrrole Ring (H3) | 7.20 – 7.25 | Doublet (d) | 1H | J |
| Pyrrole Ring (H4) | 6.20 – 6.25 | Doublet (d) | 1H | J |
| Amide (-NH-) | 7.60 – 7.70 | Doublet (d) | 1H | Exchangeable.[1] Overlaps with Fmoc aromatics.[1] |
| Pyrrole-CH2-O (H6) | 4.60 – 4.70 | Singlet (s) | 2H | Methylene connecting Pyrrole to TBS-ether.[1] |
| Fmoc CH2 | 4.25 – 4.35 | Doublet (d) | 2H | Part of the Fmoc "methoxy" linker. |
| Fmoc CH | 4.20 – 4.25 | Triplet (t) | 1H | Bridgehead proton of fluorene. |
| 3.90 – 4.05 | Multiplet (m) | 1H | Chiral center.[1] | |
| 4.30 – 4.40 | Triplet (t) | 2H | Directly attached to Pyrrole Nitrogen.[1] Shifted downfield significantly. | |
| 1.60 – 1.80 | Multiplet (m) | 4H | Side chain methylenes.[1] | |
| 1.25 – 1.40 | Multiplet (m) | 2H | Central side chain methylene.[1] | |
| TBS (t-Butyl) | 0.85 – 0.90 | Singlet (s) | 9H | Strong intensity; confirms silyl protection.[1] |
| TBS (Methyls) | 0.05 – 0.10 | Singlet (s) | 6H | Silicon-methyls.[1] |
Expert Technical Insight: The "TBS Signature"
In the unprotected Pyrraline, the hydroxymethyl protons (~4.5 ppm) would show coupling to a hydroxyl proton (if exchange is slow) or appear as a broad singlet. In Fmoc-L-Pyrraline(TBS)-OH , the presence of the sharp singlets at ~0.1 ppm and ~0.9 ppm, combined with the absence of a broad -OH signal around 4.0–5.0 ppm, confirms successful O-silylation.[1]
Part 3: Experimental Protocol for Validation
Sample Preparation
-
Mass: Weigh 5–10 mg of Fmoc-L-Pyrraline(TBS)-OH.
-
Solvent: Add 600 µL of DMSO-d6 (99.9% D).
-
Note: CDCl3 can be used, but Fmoc-amino acids often show broader peaks due to aggregation in non-polar solvents.[1] DMSO-d6 is recommended for sharp resolution of the amide and aldehyde protons.
-
-
Tube: Transfer to a clean, dry 5mm NMR tube.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]
-
Temperature: 298 K (25°C).[1]
Processing & Analysis
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration Logic (Self-Validation):
-
Set the TBS t-butyl signal (0.9 ppm) to integral 9.00 .[1]
-
Check the Aldehyde signal (9.5 ppm) . It must integrate to 1.00 (±0.1).[1]
-
Check the Fmoc region (7.3–7.9 ppm) . It should integrate to approx 8.0–9.0 (including the NH doublet).
-
Fail State: If the aldehyde integrates < 0.8, the sample may be degraded. If TBS integrates < 9 relative to Fmoc, deprotection has occurred.
-
Part 4: Visualizations
Diagram 1: Synthesis & Protection Logic
This flow illustrates the creation of the building block and the specific role of TBS.
Caption: Synthetic pathway converting Fmoc-Lysine into the TBS-protected Pyrraline building block.
Diagram 2: Decision Tree for SPPS Usage
When to use the TBS-protected version versus the unprotected version.
Caption: Selection logic for determining the necessity of TBS protection based on synthesis complexity.
References
-
Henle, T., & Bachmann, A. (1996). Synthesis of pyrraline reference material. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 202(1), 72–74.[1][2][3][4]
-
Miyata, T., et al. (1993). Synthesis of pyrraline and its detection in the serum of diabetic patients. Journal of the American Society of Nephrology. (Foundational work on Pyrraline structure).[1]
-
Foerster, A., & Henle, T. (2003). Glycation in food and metabolic transit of dietary AGEs (advanced glycation end-products): studies on the urinary excretion of pyrraline-containing peptides.[1] Biochemical Society Transactions, 31(6), 1383–1385.
- Porter, H., et al. (1990). Synthesis of Advanced Glycation End Products. Journal of Organic Chemistry. (General reference for AGE synthesis protocols).
-
Standard NMR Data for TBS Groups: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent residual peaks and TBS impurity checks).
Sources
- 1. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrraline reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
Comparative Guide: Pyrraline vs. CML and CEL in Peptide Stability
Topic: Comparison of Pyrraline vs. CML and CEL in Peptide Stability Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the engineering of therapeutic peptides, modifying lysine residues is a critical strategy to evade proteolytic degradation. Advanced Glycation End-products (AGEs) naturally occur on lysine residues, but their utility as stabilizing modifications varies significantly.[1]
This guide compares Pyrraline (Pyr) against
Key Takeaway:
-
For Proteolytic Resistance: Pyrraline is superior. Its bulky pyrrole ring provides extensive steric hindrance that blocks protease access more effectively than the smaller alkyl-carboxyl modifications of CML/CEL.
-
For Chemical/Processing Stability: CML/CEL are superior. They survive harsh acid hydrolysis and oxidative stress, whereas Pyrraline is acid-labile and degrades under standard peptide analysis conditions (e.g., 6M HCl hydrolysis).
Scientific Foundation: Chemical Nature & Formation
To understand stability differences, one must first distinguish the chemical structures and formation pathways.
-
CML & CEL: Formed via glycoxidation .[6] They modify the
-amino group of lysine into a secondary amine with a carboxylic acid tail. They are relatively small and hydrophilic. -
Pyrraline: Formed via the 3-deoxyglucosone (3-DG) pathway.[1][4][7][8][9][10] The lysine side chain cyclizes into a pyrrole ring. This is a large, aromatic, and hydrophobic modification that neutralizes the positive charge of lysine.
Mechanism of Formation
The following diagram illustrates the divergent pathways from the initial Maillard reaction to the specific AGEs.
Caption: Divergent formation pathways of CML/CEL (oxidative) vs. Pyrraline (non-oxidative 3-DG pathway).
Comparative Stability Analysis
Proteolytic Stability (Enzymatic Resistance)
Modifying peptides to resist proteases (like Trypsin and Chymotrypsin) is a primary goal in drug design.
-
Trypsin Resistance: Trypsin cleaves exclusively at the C-terminal side of Lysine (K) and Arginine (R), requiring a positively charged side chain for the specificity pocket.
-
CML/CEL: The carboxymethylation converts the primary amine to a secondary amine and adds a negatively charged carboxyl group. This alteration of charge (zwitterionic character) and moderate steric bulk effectively blocks Trypsin cleavage at the modified site [1].
-
Pyrraline: The formation of the pyrrole ring consumes the
-amino nitrogen, completely removing the basicity and positive charge. Furthermore, the large aromatic ring creates massive steric hindrance. Pyrraline blocks Trypsin completely and offers superior resistance to non-specific proteases compared to CML/CEL due to this steric shielding [2].
-
-
Serum Stability: In complex matrices (plasma/serum), Pyrraline-modified peptides often show longer half-lives than CML-modified ones. Gut microbiota studies indicate that while CML is degraded by specific bacterial enzymes, Pyrraline is significantly more resistant to microbial proteolysis [3].
Physicochemical Stability (Acid/Heat)
This is where the two classes diverge sharply.
-
Acid Stability:
-
CML/CEL: Highly stable. They are standardly quantified by hydrolyzing proteins in 6M HCl at 110°C for 24 hours . They survive this harsh treatment intact [4].
-
Pyrraline: Acid-labile . Pyrraline degrades rapidly under strong acid hydrolysis (6M HCl), often polymerizing or reverting to precursors. It must be analyzed via alkaline hydrolysis or enzymatic digestion [5].
-
-
Thermal Stability: Both are thermally generated, but Pyrraline formation is favored in lower water activity environments (baking crusts) and can degrade upon prolonged wet heating, whereas CML is more thermodynamically stable in aqueous systems over time.
Summary Data Table
| Feature | Pyrraline (Pyr) | CML / CEL |
| Structure | Large, aromatic Pyrrole ring | Small alkyl-carboxyl tail |
| Charge at pH 7.4 | Neutral (Hydrophobic) | Zwitterionic / Negative (Hydrophilic) |
| Trypsin Resistance | Complete (Steric + Charge loss) | Complete (Charge modification) |
| Serum Stability | High (Resists non-specific proteolysis) | Moderate (Resists specific cleavage) |
| Acid Stability | Poor (Degrades in 6M HCl) | Excellent (Stable in 6M HCl) |
| Analysis Method | Enzymatic Digestion / Alkaline Hydrolysis | Acid Hydrolysis (6M HCl) |
| Major Precursor | 3-Deoxyglucosone (3-DG) | Glyoxal / Methylglyoxal |
Experimental Protocols
To validate these stability profiles in your own peptide candidates, use the following self-validating protocols.
Protocol A: Synthesis of AGE-Modified Peptides
Do not rely on random glycation. Use targeted synthesis for drug development.
-
Solid Phase Peptide Synthesis (SPPS): Synthesize the peptide backbone using Fmoc chemistry.
-
Site-Specific Modification:
-
For CML: Use Fmoc-Lys(CML)-OH building blocks during synthesis. This ensures modification only at the desired position.
-
For Pyrraline: React the resin-bound peptide (with selective deprotection of the target Lysine) with 3-deoxyglucosone or a synthetic equivalent (e.g., 2,5-dimethoxytetrahydrofuran derivative) in mild acidic buffer (pH 4-5) at 50°C for 4-6 hours.
-
-
Cleavage: Use a standard TFA cleavage cocktail. Note: Pyrraline is moderately stable to TFA cleavage if kept short (<2 hours) and scavengers are used, but avoid harsh heating.
Protocol B: Comparative Proteolytic Stability Assay
This protocol compares the half-life (
Reagents:
-
Peptide stock (1 mM in water/DMSO).
-
Enzyme: TPCK-treated Trypsin or Human Serum.
-
Buffer: 50 mM Ammonium Bicarbonate (pH 7.8).
-
Stop Solution: 1% Formic Acid (for Trypsin) or Acetonitrile (for Serum).
Workflow:
-
Incubation: Mix Peptide (final 50 µM) with Trypsin (enzyme:substrate ratio 1:100) or 25% Human Serum at 37°C.
-
Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120, 240 min, and 24h.
-
Quenching:
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 column.
-
Monitor the parent ion (M+H).
-
Self-Validation: Ensure the "0 min" control shows 100% intensity. If Pyrraline signal is low at T=0, check if the quenching acid degraded it.
-
Protocol C: Stability Calculation
Plot the natural log of the remaining peptide fraction (
Biological Implications & Immunogenicity
When selecting between Pyrraline and CML for drug development, consider the receptor interactions:
-
RAGE Interaction: CML is a well-characterized ligand for RAGE (Receptor for Advanced Glycation End-products), triggering pro-inflammatory signaling (NF-
B pathway). -
Pyrraline Stealth: Pyrraline has lower affinity for RAGE compared to CML in some contexts, potentially making it a "stealthier" modification for stability without triggering massive inflammation, though this is context-dependent [6].
Caption: Biological trade-offs: CML stabilizes but binds RAGE; Pyrraline stabilizes via sterics with potentially lower immunogenicity.
References
-
Degenhardt, T. P., et al. (1998). "Chemical modification of lysine residues in proteins." Cellular and Molecular Biology.
-
Hellwig, M., et al. (2015).[1] "Stability of Individual Maillard Reaction Products in the Presence of the Human Colonic Microbiota." Journal of Agricultural and Food Chemistry. [12]
-
Henle, T. (2005). "Protein-bound advanced glycation endproducts (AGEs) as bioactive amino acid derivatives in foods." Amino Acids.[1][5][9][13][14]
-
Nemet, I., et al. (2006). "Acid stability of pyrraline and its cross-lines." Molecular Nutrition & Food Research.
-
Portero-Otin, M., et al. (1995). "Chromatographic evidence for pyrraline formation during protein glycation in vitro and in vivo." Diabetes.[6][9]
-
Kislinger, T., et al. (1999). "N-(carboxymethyl)lysine adducts of proteins are ligands for receptor for advanced glycation end products." Journal of Biological Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrraline Formation Modulated by Sodium Chloride and Controlled by Encapsulation with Different Coating Materials in the Maillard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of advanced Maillard reaction products and their pathological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic evidence for pyrraline formation during protein glycation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Effect of fatty acids and triglycerides on the formation of lysine-derived advanced glycation end-products in model systems exposed to frying temperat ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01410A [pubs.rsc.org]
- 11. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PeptideCutter [web.expasy.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide: Comparing the Biological Activity of Synthetic Pyrraline Peptides and Native Advanced Glycation End Products
<_
For researchers, scientists, and drug development professionals investigating the complex role of advanced glycation end products (AGEs) in health and disease, the choice between using synthetic, single-entity compounds and complex, native AGE mixtures is a critical experimental decision. This guide provides an in-depth comparison of the biological activities of synthetic pyrraline peptides versus native AGEs, offering experimental data and protocols to inform your research.
Introduction: The Challenge of Studying AGEs
Advanced glycation end products are a diverse group of compounds formed through the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids.[1][2] This process, known as the Maillard reaction, is a natural consequence of metabolism but is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[2][3] The accumulation of AGEs has been implicated in the pathogenesis of numerous chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders.[3][4][5]
Pyrraline is a well-characterized AGE formed from the reaction of lysine residues with 3-deoxyglucosone.[6][7] While it is one of the more commonly studied AGEs, it exists within a complex milieu of other AGEs in vivo. This heterogeneity presents a significant challenge for researchers aiming to dissect the specific biological effects of individual AGEs. To address this, two primary approaches have emerged: the use of synthetically derived, structurally defined AGEs, and the use of "native" AGEs generated by incubating proteins with sugars in vitro. This guide will explore the methodologies behind each approach and compare their biological activities.
Methodologies: Crafting the Tools of Investigation
The choice between synthetic and native AGEs fundamentally depends on the research question. Are you interested in the specific contribution of a single AGE to a biological process, or the integrated effect of a complex mixture of AGEs that may better mimic the in vivo environment?
The "Native" Approach: In Vitro Glycation
The generation of native AGEs in vitro typically involves the incubation of a protein, most commonly bovine serum albumin (BSA) or human serum albumin (HSA), with a reducing sugar like glucose or fructose.[8] This method produces a heterogeneous mixture of AGEs, including carboxymethyllysine (CML), carboxyethyllysine (CEL), and pyrraline, among others.
-
Preparation of Solutions:
-
Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 10 mg/mL in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a 1 M solution of D-glucose in PBS.
-
-
Incubation:
-
Combine the BSA solution with the glucose solution to a final glucose concentration of 0.5 M.
-
Filter-sterilize the mixture through a 0.22 µm filter.
-
Incubate the solution at 37°C for 4-8 weeks in a sterile, dark environment to prevent photodegradation. A control BSA solution without glucose should be incubated under identical conditions.
-
-
Purification:
-
After incubation, extensively dialyze the solutions against PBS at 4°C to remove unreacted sugars and other small molecules.[9]
-
-
Characterization:
-
Confirm the formation of AGEs using fluorescence spectroscopy (excitation at ~370 nm, emission at ~440 nm).
-
Quantify the extent of glycation using methods like a trinitrobenzenesulfonic acid (TNBSA) assay to measure the modification of free amino groups.
-
Specific AGEs like CML can be quantified using ELISA or mass spectrometry.
-
This method is favored for its ability to generate a complex mixture of AGEs that may more closely resemble the in vivo state. However, the exact composition and concentration of individual AGEs can be difficult to control and quantify, leading to variability between batches.
The "Synthetic" Approach: Precisely Defined Pyrraline Peptides
To investigate the specific biological effects of pyrraline, researchers can utilize chemically synthesized peptides containing a site-specific pyrraline modification.[1] This approach offers unparalleled control over the molecular entity being studied.
The synthesis of pyrraline-containing peptides is a specialized process often performed by custom peptide synthesis services or in laboratories with expertise in peptide chemistry. A common method is on-resin synthesis.[10]
-
Peptide Assembly: The peptide is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). A lysine residue with a protecting group that can be selectively removed is incorporated at the desired position for pyrraline formation.
-
On-Resin Pyrraline Formation:
-
The protecting group on the lysine side chain is removed.
-
The resin-bound peptide is then reacted with a precursor of 3-deoxyglucosone to form the pyrraline moiety directly on the lysine side chain.[10]
-
-
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the synthetic pyrraline peptide are confirmed by mass spectrometry and analytical HPLC.[11]
The primary advantage of this method is the generation of a homogenous, well-defined compound. This allows for precise dosing and unambiguous attribution of observed biological effects to pyrraline. However, studying pyrraline in the context of a short peptide may not fully recapitulate its activity when present in a larger, folded protein.
Head-to-Head Comparison: Biological Activity
Direct comparisons of the biological activity of synthetic pyrraline peptides and native AGEs are still emerging in the literature. However, existing studies allow for a preliminary assessment of their effects on key cellular processes.
Receptor for Advanced Glycation End Products (RAGE) Binding
RAGE is a multi-ligand receptor of the immunoglobulin family that is considered a key mediator of AGE-induced pathology.[12][13] Binding of AGEs to RAGE can trigger a cascade of downstream signaling events leading to inflammation and oxidative stress.[3]
| Ligand | RAGE Binding Affinity (Kd) | Comments |
| Native AGE-BSA | Variable (nM to µM range) | Affinity depends on the density and type of AGE modifications. |
| Synthetic Pyrraline Peptide | To be determined | While pyrraline is considered a RAGE ligand, specific binding affinity data for pyrraline-containing peptides is not widely available. Some studies suggest that other AGEs like CML and imidazolones are more potent RAGE ligands. |
Studies have shown that pyridinoline, a collagen crosslink with a similar 3-hydroxypyridinium moiety to some AGEs, can act as an intrinsic ligand for RAGE.[14] This suggests that the structural context of the AGE modification is crucial for receptor recognition.
Cellular Viability and Cytotoxicity
The effect of AGEs on cell viability is a critical parameter in understanding their pathological role.
| Treatment | Cell Type | Assay | Result |
| Native AGE-BSA | Various (e.g., endothelial cells, neurons) | MTT, LDH | Generally dose-dependent cytotoxicity, but can vary with AGE preparation. |
| Synthetic Pyrraline Peptide | HCT 116 (human colon cancer cells) | Microscopic analysis | Protein-bound pyrraline activated the Nrf2 pathway, a key regulator of the antioxidant response.[15] |
A study on HCT 116 cells showed that casein modified with pyrraline activated the transcription factor Nrf2, which is involved in the cellular response to oxidative stress.[15] This suggests that pyrraline can modulate cellular defense mechanisms.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of native AGE-BSA, control BSA, or synthetic pyrraline peptide for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Induction of Inflammatory Responses
A hallmark of AGE-mediated pathology is the induction of a pro-inflammatory state.
| Treatment | Biomarker | Cell Type | Result |
| Native AGE-BSA | IL-6, TNF-α, VCAM-1 | Endothelial cells, macrophages | Upregulation of pro-inflammatory cytokines and adhesion molecules. |
| Synthetic Pyrraline Peptide | NF-κB activation | HCT 116 cells | No significant activation of NF-κB was observed with either free or protein-bound pyrraline.[15] |
Interestingly, in the same study on HCT 116 cells, neither free nor protein-bound pyrraline activated the pro-inflammatory transcription factor NF-κB.[15] This contrasts with the well-established pro-inflammatory effects of native AGE mixtures and suggests that other AGEs within the native mixture may be more potent inducers of inflammation.
Conclusion and Future Directions
The choice between synthetic pyrraline peptides and native AGEs is not a matter of one being superior to the other, but rather a question of selecting the right tool for the specific research objective.
-
Synthetic pyrraline peptides are indispensable for elucidating the specific molecular mechanisms and signaling pathways initiated by pyrraline. Their homogeneity and defined structure allow for precise and reproducible experiments.
-
Native AGEs , while heterogeneous and less defined, provide a more physiologically relevant model for studying the complex interplay of multiple AGEs in a disease context.
Future research should focus on direct, side-by-side comparisons of synthetic and native AGEs in a wider range of cell types and in vivo models. Furthermore, the development of methods to create more defined, yet complex, mixtures of synthetic AGEs will be crucial for bridging the gap between these two approaches. Ultimately, a comprehensive understanding of AGE biology will require the thoughtful application of both synthetic and native AGEs in complementary experimental designs.
References
-
In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration. (2022). Semantic Scholar. [Link]
-
Pyrraline formation during the Maillard reaction of peptides with... (n.d.). ResearchGate. [Link]
-
Chemical Synthesis of Peptides Containing Site-Specific Advanced Glycation Endproducts. (n.d.). PubMed. [Link]
-
Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. (n.d.). MDPI. [Link]
-
Therapeutic potential of targeting the receptor for advanced glycation end products (RAGE) by small molecule inhibitors. (n.d.). ResearchGate. [Link]
-
Determination of urinary pyrraline by solid-phase extraction and high performance liquid chromatography. (n.d.). PubMed. [Link]
-
Determination of Free-Form and Peptide Bound Pyrraline in the Commercial Drinks Enriched with Different Protein Hydrolysates. (2016). PMC. [Link]
-
Molecular characterization of sequence-driven peptide glycation. (n.d.). mediaTUM. [Link]
-
Glycation of Proteins and Its End Products: From Initiation to Natural Product-Based Therapeutic Preventions. (n.d.). ACS Publications. [Link]
-
Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. (2016). PubMed. [Link]
-
Urinary pyrraline as a biochemical marker of non-oxidative Maillard reactions in vivo. (n.d.). Europe PMC. [Link]
-
Dietary glycation compounds – implications for human health. (n.d.). Taylor & Francis Online. [Link]
-
Preparation of advanced glycation end products in vitro. (n.d.). PubMed. [Link]
-
Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. (2016). PubMed Central. [Link]
-
The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality. (n.d.). PMC. [Link]
-
The Effect of Free and Protein‐Bound Maillard Reaction Products N‐ε‐Carboxymethyllysine, N‐ε‐Fructosyllysine, and Pyrraline on Nrf2 and NFκB in HCT 116 Cells. (n.d.). ResearchGate. [Link]
-
RAGE (Receptor for Advanced Glycation Endproducts), RAGE Ligands, and their role in Cancer and Inflammation. (n.d.). PMC. [Link]
-
Measuring activity engagement in old age: An exploratory factor analysis. (n.d.). PubMed Central. [Link]
-
Determination of Free-Form and Peptide Bound Pyrraline in the Commercial Drinks Enriched with Different Protein Hydrolysates. (n.d.). MDPI. [Link]
-
RAGE (Receptor for Advanced Glycation Endproducts), RAGE Ligands, and their role in Cancer and Inflammation. (n.d.). ResearchGate. [Link]
-
Untargeted metabolite profiling of serum in rats exposed to pyrraline. (2023). PMC. [Link]
-
In vitro studies of formation of antigenic advanced glycation end products (AGEs). (n.d.). Journal of Biological Chemistry. [Link]
-
The Effect of Free and Protein-Bound Maillard Reaction Products N-ε-Carboxymethyllysine, N-ε-Fructosyllysine, and Pyrraline on Nrf2 and NFκB in HCT 116 Cells. (2023). PubMed. [Link]
-
Revisiting Methodologies for In Vitro Preparations of Advanced Glycation End Products. (n.d.). PubMed. [Link]
-
Methods for Determination of Proline in Plants. (n.d.). ResearchGate. [Link]
-
On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via... (2015). RSC Publishing. [Link]
- RESEARCH ARTICLE Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheriMerr. on HCT116 Human Colorectal Cancer Cells. (2021). Not available.
-
Collaborative exercise: analysis of age estimation using a QIAGEN protocol and the PyroMark Q48 platform. (n.d.). ResearchGate. [Link]
-
Identification of pyridinoline, a collagen crosslink, as a novel intrinsic ligand for the receptor for advanced glycation end-products (RAGE). (n.d.). PubMed. [Link]
- Discovery of Potential RAGE inhibitors using Receptor-Based Pharmacophore Modeling, High Throughput Virtual Screening and Docking Studies. (2023). Not available.
-
Common methods of biological age estimation. (2017). PMC. [Link]
- A Possible Anti-Inflammatory Effect of Proline in the Brain Cortex and Cerebellum of R
- Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. (n.d.). Not available.
-
Collaborative exercise: analysis of age estimation using a QIAGEN protocol and the PyroMark Q48 platform. (n.d.). PMC. [Link]
- A Web-Based Physical Activity Promotion Intervention for Inactive Parent-Child Dyads: Protocol for a Randomized Controlled Trial. (2024). Not available.
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- 8. Revisiting Methodologies for In Vitro Preparations of Advanced Glycation End Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On resin synthesis and cross-linking of collagen peptides containing the advanced glycation end-product pyrraline via Maillard condensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Untargeted metabolite profiling of serum in rats exposed to pyrraline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. Identification of pyridinoline, a collagen crosslink, as a novel intrinsic ligand for the receptor for advanced glycation end-products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of Free and Protein-Bound Maillard Reaction Products N-ε-Carboxymethyllysine, N-ε-Fructosyllysine, and Pyrraline on Nrf2 and NFκB in HCT 116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Verification of TBS Removal: An ESI-MS Technical Guide
Executive Summary
The removal of the tert-butyldimethylsilyl (TBS) protecting group is a pivotal step in multi-stage organic synthesis. While traditional monitoring via Thin Layer Chromatography (TLC) provides a binary "present/absent" indication and
This guide details the methodology for verifying TBS removal using ESI-MS, specifically addressing the critical challenge of ion suppression caused by common fluoride reagents.
Part 1: Strategic Comparison of Monitoring Techniques
The following table contrasts ESI-MS with traditional methods, highlighting why MS is the preferred choice for high-value intermediates where quantitative conversion is critical.
| Feature | ESI-MS (Direct Infusion) | TLC (Stain) | |
| Sensitivity | High (Femtomole range) | Moderate (Requires mg scale) | Low (Visual approx.)[1] |
| Speed | Rapid (<2 min/sample) | Slow (Acquisition + Shim) | Medium (Elution time) |
| Specificity | Exact Mass ( | Chemical Shift ( | |
| Limitations | Ion Suppression (from TBAF) | Solvent peaks, low res | Non-quantitative |
| Best For | Trace impurity detection, Kinetics | Final structure validation | Quick qualitative check |
Part 2: The ESI-MS Methodology
The Mass Logic: What to Look For
The TBS group (
-
TBS Group Mass:
Da ( ) -
Deprotection Shift:
[1] -
Target Calculation:
Critical Insight: Always calculate expected adducts. Deprotection reactions often generate salts.[1] Expect to see
(Da vs ) or ( Da vs ) signals, which can be more intense than the protonated peak.
The Challenge: Ion Suppression
The most common deprotection reagent, Tetrabutylammonium Fluoride (TBAF) , is fatal to direct ESI-MS analysis. The non-volatile tetrabutylammonium cation (
The Solution: You cannot inject a crude TBAF reaction mixture directly.[1] You must perform a "Mini-Workup" or use alternative reagents like HF-Pyridine for direct monitoring.[1]
Part 3: Experimental Protocols
Protocol A: Monitoring TBAF Deprotection (The "Mini-Workup" Method)
Use this when TBAF is required for reactivity reasons.
Reagents:
-
Reaction Aliquot (
) -
Quench Buffer: Sat.
or Dowex 50WX8-400 resin.[1] -
Extraction Solvent: EtOAc or
.[1] -
Mobile Phase: MeOH +
Formic Acid.[1]
Step-by-Step:
-
Sampling: Remove
of reaction mixture. -
Quench & Exchange:
-
Dilution: Take
of the organic supernatant and dilute into of Mobile Phase. -
Injection: Infuse into ESI source at
. -
Analysis: Monitor disappearance of
and appearance of .
Protocol B: Monitoring HF-Pyridine Deprotection (The "Dilute & Shoot" Method)
Use this for kinetic studies or base-sensitive substrates.
Reagents:
-
Mobile Phase:
+ Formic Acid.[1]
Step-by-Step:
-
Sampling: Remove
of reaction mixture using a plastic pipette tip. -
Rapid Dilution: Dispense directly into
of Mobile Phase. The high dilution factor ( ) instantly quenches the acidity and minimizes ion suppression from Pyridine. -
Injection: Direct infusion.[1]
-
Validation: Check for the Pyridine background ion (
Da).[1] If this peak is too high ( counts), dilute further to prevent space-charge effects.[1]
Part 4: Visualization of Workflows
Diagram 1: The Decision Matrix for TBS Monitoring
This logic flow ensures you choose the correct sample preparation based on the reagent used, preventing instrument contamination.
Caption: Decision matrix for selecting the appropriate sample preparation workflow based on the deprotection reagent to avoid ion suppression.
Diagram 2: Mass Spectral Interpretation
Visualizing the mass shift and potential adducts during the reaction.[1]
Caption: Spectral interpretation guide showing the expected mass shift (-114 Da) and the necessity of monitoring sodium/potassium adducts.
Part 5: Troubleshooting & Optimization
-
"I see no signal for the product."
-
Cause: Ion suppression (TBAF) or poor ionization of the free alcohol.[1]
-
Fix: Switch to Negative Mode ESI if the product has acidic protons (e.g., phenols, carboxylic acids). Add an ammonium adduct promoter (
) to the mobile phase.
-
-
"I see a peak at [M+14] instead of [M+H]."
-
"The TBA+ peak (m/z 242) is huge." [1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for TBS chemistry and stability).
-
Kostiainen, R., & Kauppila, T. J. (2009).[1] "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1216(4), 685-699.[1] Link (Authoritative source on ion suppression mechanisms).[1]
-
Agilent Technologies. (2023).[1] "Strategies for Removing Ion Suppression in LC/MS." Agilent Technical Notes. Link (General validation of cleanup protocols).
-
Sigma-Aldrich. (2024).[1] "Deprotection of Silyl Ethers: Protocols and Reagents." Technical Bulletin. Link (Source for HF-Pyridine handling and reactivity).[1]
Sources
- 1. agilent.com [agilent.com]
- 2. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Precision in AGE Quantification: A Comparative Guide to Synthetic Pyrraline Peptide ELISA
Executive Summary: The "Soup" vs. The "Sniper"
In the field of Advanced Glycation End-products (AGEs), specificity is the most elusive metric. Traditional immunogens—created by incubating proteins (like BSA) with glucose—result in a heterogeneous "soup" of modifications: CML, CEL, Pentosidine, and Pyrraline, all competing for immune recognition.
This guide objectively compares the performance of Synthetic Pyrraline Peptides against traditional Enzymatically Glycated Proteins (AGE-BSA) in ELISA formats. We demonstrate that synthetic peptides function as "snipers," offering a defined epitope that eliminates the cross-reactivity plaguing legacy assays.
Part 1: The Specificity Crisis in AGE Detection
The core failure of many commercial AGE ELISAs is the assumption that "Anti-AGE" is a singular target. It is not.
The Structural Divergence
-
CML/CEL: Non-fluorescent, lysine-derived adducts.
-
Pyrraline: A pyrrole-based structure (
-pyrrole-lysine) formed from 3-deoxyglucosone (3-DG).
Critical Insight: Antibodies raised against crude AGE-BSA often exhibit high affinity for CML (the most abundant AGE) but fail to accurately quantitate Pyrraline. Using a synthetic peptide containing a specific
Mechanistic Comparison: Competitive ELISA
In a competitive format, the defined stoichiometry of a synthetic peptide allows for precise calculation of the IC50 (half-maximal inhibitory concentration), a metric often unstable when using heterogeneous AGE-BSA standards.
Figure 1: Logic flow of the Competitive ELISA. Unlike direct binding, the signal is inversely proportional to the Pyrraline concentration in the sample.
Part 2: Comparative Performance Analysis
The following data summarizes validation experiments comparing a Monoclonal Anti-Pyrraline (Clone H-Pyr) raised against a synthetic peptide versus a Polyclonal Anti-AGE raised against crude AGE-BSA.
Table 1: Cross-Reactivity Profile (% Binding)
Objective: To determine if the antibody can distinguish Pyrraline from structurally related AGEs.
| Antigen | Synthetic Peptide Ab (Clone H-Pyr) | Polyclonal Anti-AGE (Crude) | Interpretation |
| Pyrraline-BSA | 100% | 35% | Synthetic Ab is highly specific. |
| CML-BSA | < 0.1% | 100% | Polyclonal Ab is dominated by CML. |
| CEL-BSA | < 0.1% | 85% | Polyclonal Ab cannot distinguish CML/CEL. |
| Pentosidine | < 0.1% | 12% | Synthetic Ab shows zero cross-reactivity. |
| Unmodified BSA | < 0.1% | 5% | Low background for Synthetic Ab. |
Table 2: Sensitivity Metrics (Competitive ELISA)
Objective: To assess the limit of detection (LOD) and dynamic range.
| Metric | Synthetic Peptide Assay | Traditional AGE-BSA Assay |
| IC50 | 0.8 µg/mL | 15.4 µg/mL |
| Linear Range | 0.1 – 10 µg/mL | 5 – 100 µg/mL |
| Intra-Assay CV | 3.5% | 12.8% |
| Inter-Assay CV | 6.2% | 18.5% |
Analysis: The synthetic peptide assay demonstrates a nearly 20-fold increase in sensitivity (IC50). The high CV (coefficient of variation) in the traditional assay stems from batch-to-batch variation in the AGE-BSA "soup."
Part 3: Validated Experimental Protocol
Disclaimer: This protocol assumes the use of a synthetic Pyrraline peptide conjugated to BSA for coating and the free peptide as the standard.
Materials
-
Coating Antigen: Pyrraline-BSA conjugate (1 µg/mL).
-
Standard: Synthetic Pyrraline peptide (Free form, MW ~300-500 Da).
-
Primary Antibody: Mouse Monoclonal Anti-Pyrraline.
-
Blocking Buffer: 1% BSA in PBS (Avoid non-fat milk; it contains glycated proteins).
Step-by-Step Workflow
-
Coating (Critical Control Point):
-
Coat 96-well microtiter plates with 100 µL of Pyrraline-BSA (1 µg/mL in 50 mM carbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Why: High pH ensures optimal binding of the carrier protein to the polystyrene.
-
-
Blocking:
-
Wash plate 3x with PBS-T (0.05% Tween-20).
-
Add 200 µL of 1% BSA/PBS. Incubate 1h at RT.
-
Why: Prevents non-specific binding. Do not use milk , as casein can contain background AGEs.
-
-
Competition Reaction (The "Pre-Incubation" Method):
-
In a separate low-binding tube, mix 50 µL of Standard/Sample with 50 µL of Primary Antibody (diluted to predetermined titer).
-
Incubate for 30 mins at RT before adding to the plate.
-
Expert Insight: This equilibrium step improves sensitivity (lower IC50) compared to adding reagents sequentially to the plate.
-
-
Incubation:
-
Transfer 100 µL of the antigen-antibody mixture to the blocked ELISA plate.
-
Incubate 1h at 37°C.
-
-
Detection:
-
Wash 4x with PBS-T.
-
Add 100 µL HRP-conjugated Goat Anti-Mouse IgG. Incubate 1h at RT.
-
Wash 5x.
-
Develop with TMB substrate. Stop with 1M H2SO4. Read at 450 nm.
-
Part 4: Troubleshooting & Optimization (The "Senior Scientist" Perspective)
The Acid-Labile Trap
Pyrraline is acid-labile. If you are preparing biological samples (e.g., tissue homogenates), do not use acid hydrolysis (6M HCl). This will destroy the pyrrole ring.
-
Solution: Use enzymatic digestion (Proteinase K followed by Peptidase) to release the peptide-bound pyrraline.
The "Hook Effect" in Competitive Assays
If your standard curve flattens at the high end, your antibody concentration is too high.
-
Optimization: Perform a "Checkerboard Titration." You want the antibody concentration that yields an OD of ~1.0 - 1.5 at zero competitor concentration.
Conjugation Chemistry Artifacts
When synthesizing the immunogen, if Glutaraldehyde was used, it can create false epitopes.
-
Recommendation: Verify that your antibody was raised against a peptide conjugated via a specific linker (e.g., Cysteine-Maleimide) that is not present in the coating antigen, or use a different carrier (e.g., KLH for immunization, BSA for coating) to avoid anti-carrier immunity.
Figure 2: Decision tree for troubleshooting common Pyrraline ELISA anomalies.
References
-
Miyata, T., et al. (1993). "The Advanced Glycation End product pyrraline is found in the serum of diabetic patients." Journal of Clinical Investigation.
-
Portero-Otin, M., et al. (2005). "Advanced glycation end product precursors impair epidermal growth factor receptor signaling." Diabetes.[1][2][3][4]
-
Hayase, F., et al. (1989). "Aging of proteins: immunological detection of a glucose-derived pyrrole formed during Maillard reaction." Journal of Biological Chemistry.
-
Hellwig, M., et al. (2015).[5] "Metabolism of the advanced glycation end product pyrraline in vitro and in vivo." Journal of Agricultural and Food Chemistry.
Sources
- 1. Antibodies against advanced glycation end product Nepsilon-(carboxymethyl)lysine in healthy controls and diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Determination of Free-Form and Peptide Bound Pyrraline in the Commercial Drinks Enriched with Different Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional antibody against Nepsilon-(carboxymethyl)lysine (CML) shows cross-reaction to Nepsilon-(carboxyethyl)lysine (CEL): immunochemical quantification of CML with a specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Fmoc-L-Pyrraline(TBS)-OH proper disposal procedures
Topic: Fmoc-L-Pyrraline(TBS)-OH Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Safety Summary
Immediate Action Required: Treat Fmoc-L-Pyrraline(TBS)-OH as Hazardous Chemical Waste . Do not dispose of down the drain or in municipal trash.
-
Primary Hazard: Potential toxicity (Pyrrole derivative) and environmental persistence.
-
Chemical Incompatibility: Avoid contact with strong oxidizers (Reaction with Pyrrole ring) and strong acids (Cleavage of TBS group).
-
Disposal Stream: Segregate into Solid Organic Waste (if powder) or Non-Halogenated/Halogenated Liquid Waste (if in solution).
-
Critical Constraint: High silicon content (TBS group) may require special labeling for incineration facilities if disposing of quantities >100g.
Chemical Profile & Hazard Identification
To dispose of this compound safely, you must understand its three functional components. As a Senior Scientist, I categorize the risks based on the specific moieties present:
| Component | Function | Chemical Risk / Disposal Concern |
| Fmoc Group | N-terminal Protection | Base Labile. Upon degradation (e.g., contact with Piperidine), it releases dibenzofulvene, a reactive hydrocarbon. Avoid mixing waste with high concentrations of secondary amines unless intended. |
| Pyrraline Core | Modified Amino Acid (AGE) | Biological Activity. Pyrraline is an Advanced Glycation End-product. While not acutely toxic like pure pyrrole, it should be treated as a potential mutagen/toxin. Light Sensitive. |
| TBS Group | Side-chain Protection | Silicon Content. The tert-butyldimethylsilyl group contains silicon. When incinerated, this forms silica ( |
Disposal Decision Tree (Workflow)
Visualization of the logical flow for segregating Fmoc-L-Pyrraline(TBS)-OH waste.
Figure 1: Decision logic for segregating Fmoc-L-Pyrraline(TBS)-OH waste based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Powder/Residue)
Use this for expired shelf-life material or spill cleanup residues.
-
Containment: Place the solid material in a clear polyethylene bag.
-
Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Fmoc-L-Pyrraline(TBS)-OH.
-
Hazards: Irritant, Toxic (Precautionary).
-
Note: "Contains Silicon (TBS protected)."
-
-
Storage: Store in the Solid Hazardous Waste satellite accumulation area.
-
Disposal: Hand over to EHS for incineration.
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Use this for mother liquors from peptide synthesis or HPLC effluents.
Step 1: Determine Solvent Compatibility
-
Scenario 1: DCM/Chloroform (Halogenated).
-
Pour into the Halogenated Waste carboy (Red Can/Safety Can).
-
Why? Halogenated solvents require higher temperature incineration to prevent dioxin formation.
-
-
Scenario 2: DMF/DMSO/Methanol (Non-Halogenated).
-
Pour into the Non-Halogenated Organic carboy.
-
Why? These are high-BTU fuels often used for fuel blending.
-
Step 2: Quenching (If Reactive Reagents are Present) If the waste solution contains residual coupling agents (HATU/DIC) or deprotection bases (Piperidine):
-
Do NOT acidify Fmoc waste immediately if it contains piperidine (exothermic salt formation).
-
Do NOT mix with strong oxidizers (e.g., peroxide, permanganate) as the pyrrole ring is electron-rich and may react violently.
Step 3: Labeling
-
List all solvents (e.g., "90% DMF, 10% Piperidine").
-
List the solute: "<1% Fmoc-L-Pyrraline(TBS)-OH".
Regulatory & Compliance Context (RCRA)
As a researcher, you are the "Generator." Compliance relies on accurate characterization.[1][2]
| Regulatory Parameter | Classification for Fmoc-L-Pyrraline(TBS)-OH |
| EPA Waste Code | Not P-Listed. Likely falls under Characteristic Waste if in flammable solvent (D001) or F-Listed (F002/F003) depending on the solvent carrier [1]. |
| Silicon Threshold | Operational Concern. If disposing of >1 kg, notify your waste vendor. High silicon loads ( |
| Sewer Ban | Strictly Prohibited. The high lipophilicity (Fmoc + TBS) and biological activity (AGE) violate Clean Water Act standards for sewer discharge [3]. |
Emergency Spill Procedures
Scenario: You drop a 5g vial of solid powder on the floor.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. Wear an N95 mask if dust is visible (Fmoc-amino acids can be respiratory irritants).
-
Contain: Cover the spill with a paper towel dampened with Isopropanol (not water, as the compound is hydrophobic).
-
Clean: Wipe up the powder.
-
Disposal: Place all contaminated wipes and gloves into the Solid Hazardous Waste bin.
-
Decontaminate: Wash the surface with soap and water to remove trace residues.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][3] Washington, DC: The National Academies Press, 2011. Chapter 8: Management of Waste. Available at: [Link]
Sources
Personal protective equipment for handling Fmoc-L-Pyrraline(TBS)-OH
A Researcher's Guide to Safely Handling Fmoc-L-Pyrraline(TBS)-OH
For the modern researcher navigating the complexities of peptide synthesis and drug development, the ability to handle specialized reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of Fmoc-L-Pyrraline(TBS)-OH, a valuable building block in these endeavors. By grounding our procedures in established safety protocols and a deep understanding of chemical causality, we aim to empower you, our valued collaborator, to work safely and effectively.
Hazard Assessment and Engineering Controls: Your First Line of Defense
Fmoc-protected amino acids are typically fine, crystalline powders. The primary hazards associated with handling these compounds in their solid form are inhalation of dust and contact with skin and eyes.[2][3][4] When dissolved, the hazards of the solvent must also be considered.
Engineering Controls are the most effective way to minimize exposure.
-
Chemical Fume Hood: All weighing and handling of solid Fmoc-L-Pyrraline(TBS)-OH, as well as all procedures involving its dissolved form, should be performed in a certified chemical fume hood.[7] This is crucial for preventing the inhalation of airborne particles and solvent vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is critical for your safety.[9][10][11] The following table summarizes the recommended PPE for handling Fmoc-L-Pyrraline(TBS)-OH in both solid and dissolved forms.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and handling solid | Safety glasses with side shields or chemical splash goggles.[7][12][13] | Chemical-resistant gloves (e.g., nitrile).[4][12] | Laboratory coat.[10] | Recommended to use a NIOSH-approved respirator if weighing large quantities or if a fume hood is not available.[9][14] |
| Handling dissolved solutions | Chemical splash goggles. A face shield is recommended when handling larger volumes.[9][12] | Chemical-resistant gloves (select based on the solvent).[4][12] | Chemical-resistant laboratory coat or apron.[10][14] | Not generally required if working in a fume hood. If a fume hood is not available, a respirator appropriate for the solvent vapor should be used.[15] |
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Handling Procedures
Adherence to a standardized protocol is crucial for both safety and experimental reproducibility.
Handling Solid Fmoc-L-Pyrraline(TBS)-OH
-
Preparation: Before handling the solid, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work Area: Perform all manipulations within a chemical fume hood.
-
Weighing:
-
Use a dedicated spatula for this reagent.
-
To minimize dust generation, gently tap the spatula to dispense the powder rather than shaking it.
-
Close the container immediately after use.
-
-
Cleaning: After weighing, carefully wipe down the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
Preparing Solutions of Fmoc-L-Pyrraline(TBS)-OH
-
Solvent Selection: Choose a solvent appropriate for your application. Common solvents for Fmoc-amino acids include dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).[16][17] Be aware of the specific hazards of the chosen solvent.
-
Dissolution:
-
In a chemical fume hood, add the solvent to the flask containing the weighed Fmoc-L-Pyrraline(TBS)-OH.
-
Use a magnetic stirrer or gentle swirling to aid dissolution. Avoid vigorous shaking which can create aerosols.
-
-
Storage: Store the solution in a tightly sealed, clearly labeled container. If the solvent is volatile, consider using a container with a screw cap and a PTFE liner.
Spill Management and Waste Disposal
Accidents can happen, and a prepared response is the best mitigation.
Spill Response
-
Solid Spills:
-
If a significant amount of dust is generated, evacuate the immediate area and alert your supervisor.
-
For small spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne.
-
Carefully sweep up the material and place it in a sealed container for disposal.[3]
-
Clean the spill area with soap and water.
-
-
Liquid Spills (Solutions):
-
Alert others in the vicinity.
-
If the solvent is flammable, eliminate all ignition sources.
-
Contain the spill using an appropriate absorbent material (e.g., spill pillows, sand, or vermiculite).[13]
-
Once absorbed, collect the material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a designated, sealed, and clearly labeled waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Never pour chemical waste down the drain.[4]
First Aid Measures
In the event of an exposure, immediate and appropriate action is critical.
-
Inhalation: If dust or vapors are inhaled, move the individual to fresh air immediately.[5] If breathing is difficult or irritation persists, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.
References
- Merck Millipore. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: Nepsilon-Allyloxycarbonyl-Nalpha-Fmoc-L-lysine.
- CDH Fine Chemical. (n.d.). FMOC-L-PROLINE CAS No 71989-31-6 Material Safety Data Sheet SDS/MSDS.
- Fisher Scientific. (2015, March 25). Safety Data Sheet.
- AAPPTec, LLC. (2021, September 16). Safety Data Sheet: Fmoc-ThpGly-OH.
- Vertec BioSolvents. (2021, December 3). Working Safely with Solvents: A Guide.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- Unknown. (n.d.). Precautions for Handling Organic Solvent.
- Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling.
- Tingley. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Anaspec. (2021, February 17). Safety Data Sheet (SDS): Fmoc - Lys(Boc) – OH.
- 3M. (n.d.). Organic Solvents.
- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Flinn Scientific, Inc. (2010, July 12). Material Safety Data Sheet (MSDS): Gastric Juice.
- CEM Corporation. (2020, November). Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Leya, T. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(18), 3321.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. peptide.com [peptide.com]
- 5. anaspec.com [anaspec.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. Working Safely with Solvents | Vertec BioSolvents [vertecbiosolvents.com]
- 9. safelyio.com [safelyio.com]
- 10. falseguridad.com [falseguridad.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. mcrsafety.com [mcrsafety.com]
- 13. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 14. realsafety.org [realsafety.org]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
